molecular formula C8H7N3O2 B187038 1-Methyl-5-nitro-1H-indazole CAS No. 5228-49-9

1-Methyl-5-nitro-1H-indazole

Cat. No.: B187038
CAS No.: 5228-49-9
M. Wt: 177.16 g/mol
InChI Key: JHPMRMBDPINHAV-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3O2/c1-10-8-3-2-7(11(12)13)4-6(8)5-9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPMRMBDPINHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299624
Record name 1-Methyl-5-nitro-1H-indazole
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5228-49-9
Record name 1-Methyl-5-nitroindazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5228-49-9
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Record name NSC 131656
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Record name 5228-49-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131656
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 1-Methyl-5-nitro-1H-indazole
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Foundational & Exploratory

1-Methyl-5-nitro-1H-indazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-5-nitro-1H-indazole

Abstract

This compound is a pivotal heterocyclic compound that serves as a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science. Its structure, featuring the privileged indazole scaffold substituted with a methyl group at the N1 position and a strong electron-withdrawing nitro group on the benzene ring, dictates its unique chemical reactivity and utility. This guide provides a comprehensive technical overview of its synthesis, physicochemical characteristics, spectroscopic signature, and key reactive properties. Authored for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights to facilitate its effective application in research and development settings.

Introduction and Significance

The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] This structural motif is present in numerous pharmaceutical agents with applications as anti-cancer, anti-inflammatory, and contraceptive drugs. This compound (CAS: 5228-49-9) is a key derivative, offering a strategic combination of functional groups that enable diverse chemical transformations. The N1-methylation prevents tautomerization and provides a fixed isomeric structure, while the 5-nitro group powerfully activates the molecule for nucleophilic substitution and can be readily converted into other functional groups, such as an amine, unlocking further synthetic pathways.

Caption: Chemical structure of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for substance registration, safety data sheet (SDS) management, and analytical characterization.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 5228-49-9[2][3]
Molecular Formula C₈H₇N₃O₂[2]
Molecular Weight 177.16 g/mol [2]
Appearance Solid[3]
InChI 1S/C8H7N3O2/c1-10-8-3-2-7(11(12)13)4-6(8)5-9-10/h2-5H,1H3[3]
SMILES CN1C2=C(C=N1)C=C(=O)C=C2[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically a two-step process: formation of the 5-nitro-1H-indazole core, followed by regioselective N-methylation.

Step 1: Synthesis of 5-Nitro-1H-indazole

A well-established method for constructing the 5-nitro-1H-indazole scaffold is the intramolecular cyclization of a diazotized aniline derivative, a reaction described by Noelting.[4] The process begins with 2-amino-5-nitrotoluene (also known as 2-methyl-4-nitroaniline).

Caption: Synthetic pathway to the 5-Nitro-1H-indazole precursor.

The reaction is initiated by treating 2-amino-5-nitrotoluene with sodium nitrite in an acidic medium like glacial acetic acid.[4][5] This generates a highly reactive diazonium salt in situ. The subsequent intramolecular cyclization, involving the attack of the adjacent methyl group, leads to the formation of the indazole ring. The choice of acetic acid as a solvent is critical; it provides the necessary acidic environment for diazotization while being a suitable medium for the cyclization step.

Step 2: N-Methylation

The alkylation of the resulting 5-nitro-1H-indazole with a methylating agent yields the final product. This step presents a challenge of regioselectivity, as methylation can occur at either the N1 or N2 position of the indazole ring.

The outcome of the N-alkylation is influenced by factors such as the choice of base, solvent, and the electronic nature of the indazole ring.[6] For 5-nitro-1H-indazole, the electron-withdrawing nitro group generally directs alkylation towards the N1 position, which is often the thermodynamically more stable isomer.

Exemplary Laboratory Protocol: N-Methylation of 5-Nitro-1H-indazole

This protocol describes a general method for the N-methylation, emphasizing the rationale behind each step.

  • Dissolution: Dissolve 5-nitro-1H-indazole (1.0 eq) in a polar aprotic solvent such as DMF or acetone.

    • Causality: Polar aprotic solvents are chosen because they effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) without interfering with the nucleophilicity of the indazole anion.

  • Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.2 eq), to the solution and stir at room temperature for 30-60 minutes.

    • Causality: The base deprotonates the N-H of the indazole, forming the indazolide anion. This anion is a much stronger nucleophile than the neutral indazole, which is essential for the subsequent alkylation step. K₂CO₃ is a preferred base as it is strong enough for deprotonation but minimizes side reactions.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.1 eq), dropwise to the mixture.

    • Causality: Methyl iodide is a highly effective Sₙ2 electrophile. The indazolide anion attacks the methyl carbon, displacing the iodide leaving group to form the N-C bond. The reaction is typically exothermic and may require cooling.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, pour the reaction mixture into cold water to precipitate the crude product. Collect the solid by filtration, wash with water to remove inorganic salts, and dry.

    • Causality: The product is typically a solid with low water solubility, allowing for easy isolation via precipitation.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure this compound.

    • Trustworthiness: This self-validating step ensures the removal of unreacted starting materials and isomeric byproducts, yielding a product of high purity, which can be confirmed by melting point analysis and spectroscopy.

Spectroscopic Characterization

Structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The data provided by PubChem and other chemical databases serves as an authoritative reference.[2][7]

TechniqueExpected Observations
¹H NMR ~4.1 ppm (s, 3H): Singlet corresponding to the N1-methyl protons. ~7.7-8.6 ppm (m, 4H): Complex multiplet signals for the four aromatic protons (H3, H4, H6, H7). The strong deshielding is due to the aromatic system and the electron-withdrawing nitro group. The proton at C4 is often a doublet with a small coupling constant, while the C7 proton also appears as a doublet.[8]
¹³C NMR ~35 ppm: Signal for the N1-methyl carbon. ~110-150 ppm: Multiple signals corresponding to the eight carbons of the bicyclic aromatic system. Carbons closer to the nitro group (e.g., C5) will be significantly deshielded.
Mass Spec. m/z ~177.05: Molecular ion peak [M]⁺ corresponding to the exact mass of C₈H₇N₃O₂.[2]
IR Spec. ~1520 cm⁻¹ and ~1340 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dominated by the influence of the nitro group and the stability of the aromatic core.

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group is a powerful activating group for nucleophilic aromatic substitution.[9][10] It strongly withdraws electron density from the benzene ring, making the positions ortho and para to it (C4 and C6) susceptible to attack by strong nucleophiles. This allows for the displacement of suitable leaving groups at these positions, although in this specific molecule, a hydride would need to be displaced, which requires specific oxidative conditions (SₙAr-H reaction).[10]

Reduction of the Nitro Group

The most synthetically valuable reaction of this compound is the reduction of the 5-nitro group to a 5-amino group. This transformation is a cornerstone of its utility as a chemical intermediate, as the resulting 1-methyl-1H-indazol-5-amine is a versatile precursor for a vast array of derivatives via diazotization, acylation, or sulfonylation reactions.

Common Reduction Methods:

  • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Palladium on Carbon (Pd/C) or Platinum oxide (PtO₂) in a solvent like ethanol or ethyl acetate. This is a clean and high-yielding method.

  • Metal/Acid Reduction: Using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like HCl. Stannous chloride (SnCl₂) in ethanol or ethyl acetate is also a very common and effective reagent system.

Caption: Key derivatization pathway via nitro group reduction.

Applications in Research and Development

  • Pharmaceutical Intermediate: This compound is a key building block for synthesizing more complex molecules with potential therapeutic activity. The indazole core is associated with anti-cancer and anti-inflammatory properties, and the 5-amino derivative is a common starting point for library synthesis in drug discovery programs.[1][11]

  • Agrochemical Synthesis: The biological activity of indazole derivatives extends to agrochemicals, where they can be used to develop novel herbicides and fungicides.

  • Materials Science: The nitroindazole moiety can be incorporated into polymers to enhance thermal stability and create materials with specific electronic properties.

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling in a laboratory setting.

  • Hazard Classification: Acutely toxic if swallowed (Acute Tox. 4 Oral).[3]

  • GHS Pictogram: GHS07 (Exclamation Mark).[3]

  • Precautionary Measures: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound of significant synthetic value, underpinned by a rich chemistry. Its well-defined structure, predictable spectroscopic characteristics, and versatile reactivity make it an indispensable tool for chemists in both academic and industrial research. The strategic placement of the nitro group on the stable N-methylated indazole core provides a reliable platform for constructing complex molecular architectures, particularly for the development of novel pharmaceuticals and other high-value chemical products. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full synthetic potential.

References

  • A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. (2019). Molecules. URL: https://www.mdpi.com/1420-3049/25/1/126
  • 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. (n.d.). Benchchem. URL: https://www.benchchem.com/product/bcp151125/technical-guide
  • A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. (2019). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31892200/
  • A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. (2020). Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra03640d
  • This compound(5228-49-9) 1 h nmr. (n.d.). ChemicalBook. URL: https://www.chemicalbook.com/spectrum/5228-49-9_1HNMR.htm
  • 4-methyl-5-nitro-1H-indazole. (n.d.). Echemi. URL: https://www.echemi.com/products/pd20210706151111161-4-methyl-5-nitro-1h-indazole.html
  • 5-nitroindazole. (n.d.). Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0660
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00154
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlepdf/2012/ob/c2ob26202b
  • This compound. (n.d.). PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/280211
  • 1-Methyl-5-nitro-1H-imidazole. (n.d.). ResearchGate. URL: https://www.researchgate.net/publication/51765809_1-Methyl-5-nitro-1H-imidazole
  • This compound AldrichCPR. (n.d.). Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s550271
  • An In-depth Technical Guide to 3-Methyl-6-nitro-1H-indazole (CAS: 6494-19-5). (n.d.). Benchchem. URL: https://www.benchchem.com/product/bcm222218/technical-guide
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.6b00348
  • Indazole synthesis. (n.d.). Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/heterocycles/indazoles.shtm
  • 5-Nitroindazole synthesis. (n.d.). ChemicalBook. URL: https://www.chemicalbook.com/synthesis/5401-94-5.htm
  • Antileishmanial activity of 5-nitroindazole derivatives. (2023). PubMed Central, NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10619163/
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI. URL: https://www.mdpi.com/1422-0067/21/20/7752
  • methyl 5-nitro-1H-indazole-3-carboxylate. (n.d.). Labsolu. URL: https://labsolu.
  • 3-METHYL-5-NITRO-1H-INDAZOLE. (n.d.). Nine Chongqing Chemdad Co., Ltd. URL: https://www.chemdad.com/3-methyl-5-nitro-1h-indazole-cas-40621-84-9.html

Sources

The Synthesis of 1-Methyl-5-nitro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthetic pathway to 1-methyl-5-nitro-1H-indazole, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not only detailed protocols but also insights into the chemical principles that govern the synthesis, ensuring a thorough understanding of the process.

Introduction

This compound is a heterocyclic compound of significant interest due to its versatile applications as a building block in the synthesis of various biologically active molecules. The strategic placement of the methyl and nitro groups on the indazole scaffold allows for further functionalization, making it a valuable precursor in the development of novel therapeutic agents. This guide will detail a reliable and efficient two-step synthesis, commencing with the preparation of the 5-nitro-1H-indazole precursor, followed by a regioselective methylation to yield the target compound.

Part 1: Synthesis of the Precursor: 5-Nitro-1H-indazole

The foundational step in this synthesis is the preparation of 5-nitro-1H-indazole. A well-established and robust method for this transformation is the diazotization of 2-amino-5-nitrotoluene (also known as 2-methyl-4-nitroaniline), followed by intramolecular cyclization.

Causality Behind Experimental Choices

The choice of 2-amino-5-nitrotoluene as the starting material is strategic. The ortho-disposition of the amino and methyl groups on the benzene ring is crucial for the subsequent cyclization to form the five-membered pyrazole ring of the indazole system. The nitration of the precursor is performed prior to cyclization as direct nitration of the indazole ring can lead to a mixture of isomers and is generally less efficient. The use of sodium nitrite in glacial acetic acid provides the necessary acidic environment for the in situ formation of nitrous acid, which is the diazotizing agent.

Experimental Protocol: Synthesis of 5-Nitro-1H-indazole

Materials:

  • 2-Amino-5-nitrotoluene

  • Glacial Acetic Acid

  • Sodium Nitrite

  • Deionized Water

  • Methanol

  • Decolorizing Charcoal

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, dissolve 2-amino-5-nitrotoluene (0.36 mol) in 2.5 L of glacial acetic acid.

  • Prepare a solution of sodium nitrite (0.36 mol) in 60 mL of water.

  • Cool the solution of 2-amino-5-nitrotoluene to 15-20°C using an ice bath.

  • To the cooled and stirred solution, add the sodium nitrite solution all at once. Ensure the temperature does not rise above 25°C during the addition.

  • Continue stirring for 15 minutes to complete the diazotization.

  • Allow the reaction mixture to stand at room temperature for 3 days.

  • Concentrate the solution under reduced pressure on a steam bath.

  • Add 200 mL of water to the residue and stir to form a slurry.

  • Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90°C.

  • For purification, recrystallize the crude material from boiling methanol with the addition of decolorizing charcoal. The expected yield of pale yellow needles of 5-nitroindazole is in the range of 72-80%.[1]

Part 2: Regioselective N1-Methylation of 5-Nitro-1H-indazole

The final step in the synthesis of this compound is the methylation of the 5-nitro-1H-indazole precursor. A critical aspect of this step is achieving regioselectivity, as the indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2).

Expertise & Experience: Understanding Regioselectivity

The methylation of 5-nitroindazole can theoretically yield both this compound and 2-methyl-5-nitro-1H-indazole. However, under neutral or mildly basic conditions, the reaction preferentially yields the N1-methylated product.[2] This selectivity can be rationalized by considering the thermodynamic stability of the products. The 1H-indazole tautomer is generally more stable than the 2H-tautomer, and consequently, the N1-methylated product is the thermodynamically favored isomer. By employing conditions that allow for equilibration, such as the use of a non-nucleophilic base in an aprotic solvent, the formation of the more stable N1-isomer is promoted.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Nitro-1H-indazole

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Acetonitrile (CH₃CN)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Brine

Procedure:

  • To a solution of 5-nitro-1H-indazole (7.87 mmol) in acetonitrile, add anhydrous potassium carbonate (8.7 mmol).

  • Stir the mixture for 15 minutes at room temperature.

  • Add methyl iodide (15.74 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate (50 mL), wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent in vacuo.

  • Purify the resulting residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.[3][4]

Data Presentation

StepStarting MaterialReagentsProductYield (%)
12-Amino-5-nitrotoluene1. Glacial Acetic Acid2. Sodium Nitrite5-Nitro-1H-indazole72-80[1]
25-Nitro-1H-indazole1. Potassium Carbonate2. Methyl Iodide3. AcetonitrileThis compoundGood[3][4]

Visualization of the Synthesis Pathway

Synthesis_Pathway 2-Amino-5-nitrotoluene 2-Amino-5-nitrotoluene Diazotization_Cyclization Diazotization & Intramolecular Cyclization 2-Amino-5-nitrotoluene->Diazotization_Cyclization NaNO₂, Acetic Acid 5-Nitro-1H-indazole 5-Nitro-1H-indazole Diazotization_Cyclization->5-Nitro-1H-indazole 5-Nitro-1H-indazole_2 5-Nitro-1H-indazole Methylation N1-Methylation 5-Nitro-1H-indazole_2->Methylation CH₃I, K₂CO₃, Acetonitrile This compound This compound Methylation->this compound

Caption: Overall synthesis pathway for this compound.

References

  • Synthesis of 5-nitro-lH-indazole.
  • 5-nitroindazole.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • Synthetic routes for the preparation of 5-nitroindazole deriv
  • 2-Methyl-4-nitroaniline | 99-52-5.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • Application Notes and Protocols for the Methyl
  • Mechanism and regioselectivity in methylation of nitronates [CH2NO2]−: resonance vs. inductive effects.
  • Mechanism and regioselectivity in methylation of nitronates [CH>2>NO>2>]->: resonance vs. inductive effects.
  • Methylation of indazoles and rel
  • A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

Sources

1-Methyl-5-nitro-1H-indazole solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Methyl-5-nitro-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient process development, formulation, and preclinical assessment. This compound is a key building block in the synthesis of a variety of pharmacologically active agents.[1] This guide provides a comprehensive analysis of its solubility characteristics in organic solvents. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the molecule's physicochemical properties and the principles of solute-solvent interactions. Furthermore, it delivers field-proven, step-by-step protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise and reliable data in their own laboratories.

Physicochemical Profile of this compound

The solubility behavior of a compound is fundamentally dictated by its structure. This compound is a heterocyclic aromatic compound. Its structure features a bicyclic indazole core, a polar nitro group, and a methyl group that eliminates the hydrogen-bond donating capacity of the parent indazole. These features create a molecule of moderate polarity and specific interaction potentials.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical structure of this compoundPubChem[2]
Molecular Formula C₈H₇N₃O₂PubChem[2]
Molecular Weight 177.16 g/mol PubChem[2]
Physical Form SolidSigma-Aldrich[2]
IUPAC Name 1-methyl-5-nitroindazolePubChem[2]
XLogP3 (Lipophilicity) 2.1PubChem[2]
Hydrogen Bond Donors 0PubChem[2]
Hydrogen Bond Acceptors 3 (2x oxygens on NO₂, 1x N on pyrazole ring)PubChem[2]

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" is the primary guide for predicting solubility.[3][4] This means solvents with similar polarity and hydrogen bonding characteristics to the solute are most likely to be effective.

Analysis of Molecular Structure and Polarity

This compound possesses a moderately polar character. The indazole ring system itself is aromatic and relatively nonpolar, but the strongly electron-withdrawing nitro group (-NO₂) introduces a significant dipole moment. The XLogP3 value of 2.1 suggests a balance between hydrophilic and lipophilic character.[2]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. While this compound can accept hydrogen bonds at its nitro-group oxygens and one of the ring nitrogens, it cannot donate a hydrogen bond.[2] This one-way interaction suggests moderate, but not high, solubility in protic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Acetonitrile): These solvents have strong dipole moments but do not donate hydrogen bonds. The strong dipole-dipole interactions between these solvents and the nitro-indazole system are expected to result in good solubility. Solvents like DMSO and DMF are particularly effective at dissolving a wide range of organic compounds.[5]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Hexane, being a nonpolar alkane, is unlikely to be a good solvent due to the significant polarity mismatch. Toluene, an aromatic hydrocarbon, may show slightly better performance due to potential π-π stacking interactions with the indazole ring, but solubility is still expected to be low.

  • Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane (DCM) has a moderate polarity and is an excellent solvent for many organic solids. The ability to grow crystals of the related 1-methyl-5-nitro-1H-imidazole from DCM suggests that it is a viable solvent for this class of compounds.[6]

Predicted Qualitative Solubility Table

Based on the analysis above, the following table provides an expertly predicted solubility profile. This serves as a starting point for solvent selection before experimental verification.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileHigh to ModerateStrong dipole-dipole interactions are favorable.[7]
Polar Protic Methanol, EthanolModerateCan accept H-bonds but cannot donate.
Chlorinated Dichloromethane (DCM), ChloroformModerateEffective at dissolving moderately polar organic solids.[8]
Aromatic TolueneLowMismatch in polarity, some π-π interaction possible.
Nonpolar Aliphatic Hexane, HeptaneInsolubleSignificant mismatch in polarity ("like dissolves like" principle).[3]
Ethers Diethyl Ether, THFLow to ModerateModerate polarity; THF generally a better solvent than diethyl ether.
Esters Ethyl AcetateModerateGood balance of polar and nonpolar characteristics.

Experimental Determination of Solubility: Protocols

Theoretical prediction is a valuable guide, but empirical determination is essential for accuracy in research and development. The following protocols are designed to be self-validating and provide reliable data.

Protocol 1: Rapid Qualitative Solubility Assessment

This method is ideal for quickly screening a range of solvents to identify viable candidates for reactions, chromatography, or recrystallization.

Methodology:

  • Preparation: Add approximately 10-20 mg of this compound to a small, clear glass vial (e.g., 4 mL).

  • Solvent Addition: Add the selected solvent dropwise (e.g., 100 µL at a time) to the vial.

  • Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a contrasting background. Note if the solid has completely dissolved.

  • Classification:

    • Soluble: Dissolves in < 1 mL of solvent.

    • Slightly Soluble: Dissolves in 1-3 mL of solvent.

    • Insoluble: Does not fully dissolve after adding 3 mL of solvent.

G cluster_start Start cluster_procedure Iterative Process cluster_results Classification start Weigh 10-20 mg of Compound add_solvent Add 100 µL Solvent start->add_solvent agitate Vortex/Shake for 30-60s add_solvent->agitate observe Visually Inspect for Dissolution agitate->observe observe->add_solvent Solid Remains & Volume < 3 mL soluble Soluble (<1 mL) observe->soluble Solid Dissolved & Volume < 1 mL slightly_soluble Slightly Soluble (1-3 mL) observe->slightly_soluble Solid Dissolved & 1 mL < Volume < 3 mL insoluble Insoluble (>3 mL) observe->insoluble Solid Remains & Volume > 3 mL

Caption: Workflow for Rapid Qualitative Solubility Assessment.

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[1] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

  • Sample Preparation: Add an excess of solid this compound to a sealed vial (e.g., add 10 mg to 2 mL of the chosen solvent). The key is to ensure solid material remains undissolved, confirming saturation.

  • Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with a check at 48 hours to ensure the concentration is stable.[9]

  • Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid material.

  • Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high results.

  • Dilution: Accurately dilute the filtered supernatant with fresh solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of this compound.

G prep 1. Prepare Supersaturated Slurry (Excess solid in solvent) equil 2. Equilibrate (Shake at constant T for 24-48h) prep->equil separate 3. Separate Phases (Settle or Centrifuge) equil->separate collect 4. Collect Supernatant separate->collect filter 5. Filter (0.22 µm) (CRITICAL STEP) collect->filter dilute 6. Dilute Accurately filter->dilute quantify 7. Quantify by HPLC-UV (vs. Calibration Curve) dilute->quantify

Caption: Standard Operating Procedure for the Shake-Flask Method.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. A review of the Safety Data Sheet (SDS) is mandatory before use.[10]

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity: The compound may be harmful if swallowed. Nitroaromatic compounds as a class should be handled with caution.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust understanding of its behavior can be derived from its molecular structure. It is predicted to have the highest solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic and chlorinated solvents. Its lack of a hydrogen bond donor site is a key feature governing its interactions. For research and development applications requiring precise solubility values, the shake-flask method detailed in this guide provides a reliable and authoritative protocol for generating high-quality, quantitative data.

References

  • National Center for Biotechnology Information (2024). 1-Methyl-5-nitro-1H-imidazole. PubChem Compound Summary for CID 18451. PubChem.
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  • Diao, Y., Wang, W.-Y., Wei, Z.-H., & Wang, J.-L. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3072.
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  • Yousuf, S., et al. (2019). 1-Methyl-5-nitroimidazolium chloride. IUCrData, 4(8), x191244.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5799-5810.
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1-Methyl-5-nitro-1H-indazole physical and chemical properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-5-nitro-1H-indazole for Advanced Research

Foreword for the Senior Scientist: This document provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block. Designed for professionals in drug development and chemical research, this guide moves beyond basic data to explore the causality behind its properties and applications. We will delve into its synthesis, reactivity, and characterization, grounding all information in verifiable, authoritative sources to ensure scientific integrity.

Section 1: Core Identification and Molecular Structure

This compound is a nitro-substituted aromatic heterocyclic compound. Its rigid bicyclic core, composed of a benzene ring fused to a pyrazole ring, makes it a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile framework for developing a wide range of biologically active molecules.[1] The presence and position of the methyl and nitro groups critically influence its electronic properties and reactivity, making it a valuable and specific intermediate in multi-step syntheses.[1]

IdentifierValueSource(s)
IUPAC Name This compound[2]
CAS Number 5228-49-9[2]
Molecular Formula C₈H₇N₃O₂[2]
InChI Key JHPMRMBDPINHAV-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)[O-])C=N1[2]

G1 cluster_molecule This compound mol

Caption: Molecular Structure of this compound.

Section 2: Physicochemical Properties

The physical properties of this compound are characteristic of a stable, solid organic compound. Its high melting point relative to non-nitrated analogues is indicative of strong intermolecular forces in the crystal lattice, influenced by the polar nitro group.

PropertyValueNotesSource(s)
Molecular Weight 177.16 g/mol Computed[2]
Physical Form SolidAt room temperature[3]
Melting Point Data not consistently reported.The related isomer, 4-methyl-5-nitro-1H-indazole, has a reported melting point of 251-253 °C.[4]
Solubility No quantitative data available.Expected to be soluble in polar aprotic solvents such as DMF and DMSO, and moderately soluble in alcohols like methanol and ethanol, which are often used in its synthesis and purification.

Section 3: Spectral Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Data is available in various databases for reference.[2][5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic protons and a characteristic singlet for the N-methyl group. The electron-withdrawing nitro group will shift downfield the protons on the benzene ring. One would anticipate a singlet for the C3-H, doublets for the C4-H and C7-H, a doublet of doublets for the C6-H, and a singlet around 4.0 ppm for the N-CH₃ group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The carbons attached to or near the nitro group (C5) and the pyrazole nitrogen atoms will be significantly shifted.

  • IR (Infrared) Spectroscopy: The IR spectrum is dominated by strong characteristic absorption bands for the nitro group (NO₂), typically appearing around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 177, corresponding to the molecular weight of the compound.

Section 4: Synthesis and Purification

The most direct and regioselective synthesis of this compound involves the N-alkylation of its precursor, 5-nitro-1H-indazole. The regioselectivity of this reaction is a critical consideration for any synthetic chemist. For 5-nitro-1H-indazole, methylation under neutral or basic conditions predominantly yields the thermodynamically more stable 1-methyl isomer over the 2-methyl alternative. This selectivity is a key advantage in its preparation.

G2 reagents Reagents: - 5-Nitro-1H-indazole - K₂CO₃ (Base) - Methyl Iodide (Alkylating Agent) - DMF (Solvent) start Dissolve 5-Nitro-1H-indazole in DMF add_base Add K₂CO₃ (Stir at RT) start->add_base add_MeI Add CH₃I dropwise (Maintain temp.) add_base->add_MeI react Stir at 60 °C (Monitor by TLC) add_MeI->react workup Quench with water & Extract (EtOAc) react->workup purify Purify via Column Chromatography workup->purify end_product This compound purify->end_product

Caption: General workflow for the N1-methylation of 5-nitro-1H-indazole.

Experimental Protocol: N1-Methylation of 5-Nitro-1H-indazole

This protocol is a representative procedure based on established methods for the N-alkylation of nitroindazoles.

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a condenser, add 5-nitro-1H-indazole (1.0 eq).

  • Solvation: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approx. 10 mL per gram of indazole).

  • Deprotonation: Add potassium carbonate (K₂CO₃, 1.2 eq) to the solution. Stir the suspension at room temperature for 30 minutes. The base deprotonates the indazole, forming the nucleophilic indazolide anion.

  • Alkylation: Add methyl iodide (CH₃I, 1.1 eq) dropwise to the suspension. An exotherm may be observed; maintain the temperature below 30 °C with a water bath if necessary.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice water. A precipitate of the crude product should form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Extraction: If a precipitate does not form, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.[6]

Section 5: Chemical Reactivity and Key Transformations

The reactivity of this compound is primarily dictated by the electron-withdrawing nitro group and the aromatic indazole system.

Reduction of the Nitro Group

The most significant and widely utilized transformation is the reduction of the 5-nitro group to a 5-amino group. This reaction is a gateway to a vast array of derivatives, as the resulting aniline-like amino group can undergo numerous subsequent reactions (e.g., diazotization, acylation, sulfonylation). Standard reduction conditions, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction with metals in acid (e.g., SnCl₂ in HCl), are effective.

G3 start This compound product 1-Methyl-1H-indazol-5-amine start->product H₂ / Pd-C or SnCl₂ / HCl

Caption: Reduction of the 5-nitro group to a 5-amino group.

Section 6: Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its utility for building more complex molecular architectures.

  • Pharmaceutical Development: The indazole nucleus is present in numerous compounds investigated for a wide range of therapeutic activities. Derivatives have been explored as anti-inflammatory, analgesic, anticancer, and antiprotozoal agents.[1] This specific intermediate is used in biochemical research for studies involving enzyme inhibition and receptor binding.[1]

  • Agrochemical Chemistry: The compound is utilized in the synthesis of novel agrochemicals, including potential pesticides and herbicides, to enhance crop protection.[1]

  • Material Science: Researchers have explored using this molecule in the development of new polymers with enhanced thermal stability and specific mechanical properties.[1]

Section 7: Safety and Handling

As a nitroaromatic compound, this compound requires careful handling. It is classified as an acute oral toxin, and related compounds are suspected mutagens and carcinogens.

  • Hazard Identification:

    • GHS Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning

    • Hazard Statements: H302 (Harmful if swallowed). Related nitroaromatic compounds carry warnings of H340 (May cause genetic defects) and H350 (May cause cancer).

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from heat, sparks, and open flames.

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

References

  • LookChem. (n.d.). 1H-Indazole, 7-bromo-1-methyl-5-nitro- Safety Data Sheets(SDS).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (2017). WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.

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1-Methyl-5-nitro-1H-indazole: A Technical Guide to a Versatile Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-5-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While primarily recognized as a key synthetic intermediate, the inherent structural features of the this compound core suggest a range of potential biological activities. This document explores the synthesis, physicochemical properties, and known applications of this compound. Furthermore, by examining structurally related nitroaromatic and indazole-containing molecules, we will infer and discuss its potential pharmacological activities, plausible mechanisms of action, and future research directions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in the design of novel therapeutic agents.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] This designation signifies its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Numerous indazole-containing compounds have been successfully developed into therapeutic agents for a variety of diseases, including cancer and inflammatory conditions.[2] The versatility of the indazole ring system, coupled with the electronic influence of substituents, allows for the fine-tuning of a molecule's biological profile.

This guide focuses specifically on this compound, a derivative that combines the foundational indazole core with two key functional groups: a methyl group at the 1-position of the pyrazole ring and a nitro group at the 5-position of the benzene ring. These modifications significantly influence the compound's electronic and steric properties, making it a valuable building block for the synthesis of more complex, biologically active molecules.[2] While extensive research has been conducted on the broader family of indazoles, this document will collate the available information on this compound and provide expert insights into its potential applications.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. These properties govern its solubility, stability, and ability to interact with biological systems.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[3]
Molecular Weight 177.16 g/mol [3]
CAS Number 5228-49-9[3]
Appearance Solid[4]
InChI Key JHPMRMBDPINHAV-UHFFFAOYSA-N[3]
Synthesis of this compound

The synthesis of this compound is typically achieved through the methylation of 5-nitro-1H-indazole. A generalizable protocol, analogous to the synthesis of the 6-nitro isomer, is presented below.[5] The choice of a methylating agent and reaction conditions is crucial for achieving regioselectivity, favoring methylation at the N1 position over the N2 position.

Causality of Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is used to deprotonate the indazole ring, forming the more nucleophilic indazolide anion. This enhances the rate and efficiency of the subsequent alkylation reaction.

  • Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the polar starting materials and intermediates, facilitating the reaction.

  • Iodomethane: A reactive methylating agent is used to introduce the methyl group onto the indazolide anion.

  • Flash Chromatography: This purification technique is essential for separating the desired this compound from the isomeric 2-methyl-5-nitro-2H-indazole, which is often formed as a byproduct.

Step-by-Step Methodology:

  • Preparation: A solution of 5-nitro-1H-indazole (1 equivalent) in anhydrous dimethylformamide (DMF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • Deprotonation: Sodium hydride (NaH) (1.2 equivalents) is added portion-wise to the stirred solution. The reaction mixture is maintained at 0°C for 30 minutes to ensure complete deprotonation.

  • Methylation: Iodomethane (1.1 equivalents) is added dropwise to the reaction mixture.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 16 hours.

  • Quenching and Extraction: The reaction is carefully quenched with water and diluted with ethyl acetate. The mixture is then transferred to a separatory funnel and washed three times with water and once with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.

Synthesis_Workflow start 5-nitro-1H-indazole in DMF na_h Addition of NaH at 0°C start->na_h Deprotonation me_i Addition of Iodomethane na_h->me_i Methylation reaction Stir at RT for 16h me_i->reaction workup Aqueous Workup & Extraction reaction->workup purification Flash Chromatography workup->purification product This compound purification->product Antimicrobial_Mechanism compound This compound entry Entry into Microbial Cell compound->entry reduction Nitroreductase-mediated Reduction of NO2 group entry->reduction radicals Generation of Reactive Nitrogen Species reduction->radicals damage Damage to DNA and other cellular macromolecules radicals->damage death Microbial Cell Death damage->death

Caption: Postulated mechanism of antimicrobial activity.

Potential as an Anticancer Agent

The indazole scaffold is a cornerstone in the development of modern anticancer therapeutics, most notably in the design of kinase inhibitors. [2]Marketed drugs such as Pazopanib and Axitinib, which contain the indazole core, function by inhibiting key signaling pathways involved in tumor growth and angiogenesis. [2] While direct anticancer data for this compound is scarce, its role as a synthetic precursor is significant. For example, the structurally similar 3-iodo-6-nitro-1H-indazole is a key intermediate in the synthesis of Axitinib. [6]Furthermore, studies on 1,2-disubstituted 5-nitroindazolinones have demonstrated promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, through a mechanism involving the induction of oxidative stress via the 5-nitro group. [7]This parallel suggests a potential for 5-nitroindazole derivatives in generating reactive oxygen species, a strategy also employed in some anticancer therapies.

Inferred Anticancer Potential:

This compound can be considered a valuable scaffold for the development of novel anticancer agents. Its utility lies in its potential for further functionalization at various positions of the indazole ring to create libraries of compounds for screening against a range of cancer cell lines and protein targets.

Potential as an Enzyme Inhibitor

The indazole ring is known to interact with the active sites of various enzymes. For example, 7-nitro-1H-indazole is a known inhibitor of nitric oxide synthase (NOS). [8]While the inhibitory profile is dependent on the specific substitution pattern, the general ability of the indazole scaffold to engage in key interactions (e.g., hydrogen bonding, pi-stacking) within enzyme active sites is well-documented.

Potential for Enzyme Inhibition:

This compound could serve as a starting point for the design of inhibitors for various enzymes. Its use in biochemical research for enzyme inhibition and receptor binding studies further supports this potential.

Applications in Drug Discovery and Chemical Biology

The primary and most well-documented application of this compound is as a versatile chemical intermediate. Its strategic placement of functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of more complex molecules with tailored biological activities.

Scaffold for Library Synthesis

The indazole core of this compound can be further modified through various chemical reactions. For instance, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other coupling reactions to generate a diverse library of compounds. These libraries are invaluable in high-throughput screening campaigns to identify novel hits for various therapeutic targets.

Intermediate in the Synthesis of Bioactive Molecules

As previously mentioned, this compound is a key building block in the synthesis of pharmaceuticals and agrochemicals. [2]Its utility in this regard stems from its predictable reactivity and the ability of its functional groups to be transformed into other desired moieties.

Future Directions and Conclusion

This compound represents a molecule of significant, albeit largely untapped, potential in the field of drug discovery. While its current role is predominantly that of a synthetic intermediate, the inherent properties of its constituent parts—the privileged indazole scaffold and the bioreducible nitro group—strongly suggest a latent biological activity.

Future research should focus on the direct biological evaluation of this compound in a variety of in vitro assays, including antimicrobial, anticancer, and enzyme inhibition screens. Elucidating its specific biological targets and mechanism of action will be crucial in unlocking its full therapeutic potential. Furthermore, its continued use as a versatile scaffold for the synthesis of novel compound libraries will undoubtedly contribute to the discovery of the next generation of indazole-based therapeutics.

References

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An In-depth Technical Guide on the Postulated Mechanisms of Action of 1-Methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-5-nitro-1H-indazole is a nitro-substituted heterocyclic compound that belongs to the indazole class of molecules. While primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, the broader indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, known to interact with a diverse range of biological targets.[1][2] This guide synthesizes the available scientific literature on structurally related compounds to postulate the potential mechanisms of action of this compound. We will explore potential signaling pathways and molecular targets, provide detailed experimental protocols for their validation, and discuss potential therapeutic applications. This document serves as a foundational resource for researchers seeking to investigate the pharmacological potential of this compound.

Introduction to this compound

This compound is a small molecule with the chemical formula C₈H₇N₃O₂.[3] Its structure features a bicyclic system composed of a benzene ring fused to a pyrazole ring, with a methyl group at position 1 and a nitro group at position 5. This compound is a key building block in the development of various bioactive molecules, including anti-inflammatory and analgesic drugs.[4][5] The indazole core is present in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][6] The presence of the nitro group, a strong electron-withdrawing moiety, is a common feature in many biologically active compounds and can significantly influence their mechanism of action.

Postulated Mechanisms of Action

Given the limited direct research on the specific mechanism of action of this compound, this section outlines several plausible mechanisms based on the activities of structurally analogous compounds.

Induction of Apoptosis in Cancer Cells

A significant body of research points to the anticancer potential of indazole derivatives.[7][8][9][10][11] A common mechanism by which these compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.

Causality: The rationale for investigating this pathway stems from studies on other indazole derivatives that have been shown to modulate the expression of key apoptotic proteins. For instance, some derivatives can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[1][9]

Proposed Signaling Pathway:

apoptosis_pathway This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Inhibition Bax Bax This compound->Bax Activation Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Postulated apoptotic pathway induced by this compound.

Experimental Protocol: Western Blot Analysis of Apoptotic Proteins

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549, K562) to 70-80% confluency. Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control. Compare the expression levels of the target proteins in treated versus control cells.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development.

Causality: The investigation of this pathway is supported by findings that some indazole derivatives can modulate its activity.[1]

Proposed Signaling Pathway:

pi3k_pathway Growth_Factor Growth_Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation Indazole_Compound This compound Indazole_Compound->PI3K Inhibition Indazole_Compound->AKT Inhibition Indazole_Compound->mTOR Inhibition

Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway by this compound.

Experimental Protocol: In-Cell Western Assay for Phosphorylated Proteins

  • Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and allow them to adhere overnight. Treat the cells with this compound at various concentrations for a specified time (e.g., 2-24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., Odyssey Blocking Buffer).

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against phosphorylated AKT (p-AKT), phosphorylated mTOR (p-mTOR), and a total protein stain (e.g., CellTag 700 Stain) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells and incubate with fluorescently labeled secondary antibodies (e.g., IRDye 800CW).

  • Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity of the phosphorylated proteins and normalize to the total protein stain.

Generation of Oxidative Stress via Redox Cycling

Nitroaromatic compounds are known to undergo redox cycling in biological systems, which can lead to the production of reactive oxygen species (ROS) and induce oxidative stress.

Causality: This hypothesis is based on studies of other nitro-substituted heterocyclic compounds, such as 1-methyl-2-nitroimidazole, where aerobic cytotoxicity was linked to the generation of active oxygen species through futile redox cycling.[12]

Proposed Mechanism:

redox_cycling Indazole_NO2 This compound (R-NO2) Indazole_Radical Nitro Radical Anion (R-NO2•-) Indazole_NO2->Indazole_Radical + e- Electron_Source Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Electron_Source->Indazole_NO2 Donates e- Indazole_Radical->Indazole_NO2 + O2 O2 Oxygen (O2) Indazole_Radical->O2 Transfers e- O2_Radical Superoxide (O2•-) O2->O2_Radical + e- Oxidative_Stress Oxidative Stress (DNA damage, lipid peroxidation) O2_Radical->Oxidative_Stress

Caption: Postulated redox cycling of this compound leading to oxidative stress.

Experimental Protocol: Measurement of Intracellular ROS

  • Cell Culture and Treatment: Culture cells in a 96-well black, clear-bottom plate. Treat the cells with this compound for various time points.

  • ROS Detection: Remove the treatment medium and incubate the cells with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence readings to the number of viable cells (which can be determined by a parallel cytotoxicity assay) and compare the ROS levels in treated versus control cells.

Potential Therapeutic Applications

Based on the postulated mechanisms of action, this compound could be investigated for the following therapeutic applications:

Therapeutic AreaRationale
Oncology The potential to induce apoptosis, inhibit key cell survival pathways like PI3K/AKT/mTOR, and generate cytotoxic oxidative stress makes it a candidate for anticancer drug discovery.
Infectious Diseases Nitro-heterocyclic compounds have a history of use as antimicrobial agents. The generation of ROS can be effective against a variety of pathogens.
Inflammatory Diseases Some indazole derivatives possess anti-inflammatory properties. The modulation of signaling pathways involved in inflammation could be a potential application.

Conclusion

While this compound is currently recognized primarily as a synthetic intermediate, its structural features and the known biological activities of related compounds suggest a significant potential for pharmacological activity. The mechanisms postulated in this guide—induction of apoptosis, inhibition of the PI3K/AKT/mTOR pathway, and generation of oxidative stress—provide a solid foundation for future research. The detailed experimental protocols outlined herein offer a practical roadmap for scientists to systematically investigate and validate these potential mechanisms of action, paving the way for the potential development of novel therapeutics.

References

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Introduction: The Significance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-5-nitro-1H-indazole: Synthesis, Properties, and Therapeutic Potential

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a prominent "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[2][3] Indazole derivatives have been successfully developed into therapeutics for conditions ranging from cancer to inflammation.[4][5]

Within this important class of compounds, this compound serves as a critical building block and a subject of interest in its own right. The presence of the nitro group at the 5-position significantly modulates the molecule's electronic properties, influencing its reactivity and biological interactions. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical characteristics, and known biological activities, with a focus on its applications for researchers and professionals in drug development.

Physicochemical and Structural Characterization

This compound is a nitro-substituted indazole derivative whose structure allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of bioactive molecules.[6]

PropertyValueSource
IUPAC Name 1-methyl-5-nitroindazole[7]
CAS Number 5228-49-9[7][8]
Molecular Formula C₈H₇N₃O₂[7]
Molecular Weight 177.16 g/mol [7]
InChI Key JHPMRMBDPINHAV-UHFFFAOYSA-N[9][10]
Canonical SMILES CN1C2=C(C=C(C=C2)N+(=O)O-)C=N1[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for confirming the structure and purity of this compound. The methylation of 5-nitroindazole can potentially yield two isomers: the desired 1-methyl product and the 2-methyl isomer. NMR analysis is crucial for distinguishing between them. While specific experimental spectra can vary with the solvent and instrument, characteristic chemical shifts can be predicted based on published data for analogous compounds.[10][11][12]

NucleusPositionPredicted Chemical Shift (δ, ppm)Multiplicity
¹H N-CH₃~4.1Singlet
H-3~8.2Singlet
H-4~8.8Doublet
H-6~8.3Doublet of Doublets
H-7~7.8Doublet
¹³C N-CH₃~35-
C-3~135-
C-3a~122-
C-4~120-
C-5~142-
C-6~123-
C-7~111-
C-7a~141-

Synthesis of this compound

The most common and direct route to this compound is the N-alkylation of the precursor, 5-nitro-1H-indazole. This reaction involves the deprotonation of the indazole nitrogen followed by a nucleophilic substitution (Sₙ2) reaction with a methylating agent.

Causality in Experimental Design

The choice of base and solvent is critical for achieving high regioselectivity and yield.

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is often preferred. NaH irreversibly deprotonates the indazole nitrogen to form the indazolide anion, driving the reaction forward. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or longer reaction times.[13]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal. They effectively solvate the cation of the base (e.g., Na⁺) while not interfering with the nucleophilicity of the indazolide anion, thus facilitating the Sₙ2 reaction.

  • Regioselectivity: Alkylation of N-unsubstituted indazoles can occur at either the N1 or N2 position. For 5-nitroindazole, alkylation typically favors the N1 position, which is thermodynamically more stable.[2] The reaction conditions can be optimized to maximize the formation of the desired 1-methyl isomer.

Synthesis_Workflow cluster_start Starting Materials Start1 5-Nitro-1H-indazole Deprotonation Deprotonation (Formation of Indazolide Anion) Start1->Deprotonation 0 °C to RT Start2 Sodium Hydride (NaH) Start2->Deprotonation 0 °C to RT Start3 Methyl Iodide (CH3I) Alkylation Sₙ2 Alkylation Start3->Alkylation Addition Start4 DMF (Solvent) Start4->Deprotonation 0 °C to RT Deprotonation->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Reaction Quench Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation

This protocol is a representative procedure based on standard alkylation methods for nitroindazoles.[14]

  • Preparation: To a solution of 5-nitro-1H-indazole (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: The reaction is performed under inert gas to prevent NaH from reacting with atmospheric moisture. The reaction is cooled to control the exothermic deprotonation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of 5-nitroindazole is often indicated by a color change.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 eq) dropwise.

    • Rationale: Dropwise addition helps to control the exothermic nature of the alkylation reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding ice-cold water. This will decompose any unreacted NaH.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with water and brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Biological Activities and Therapeutic Potential

While this compound is primarily used as a key intermediate[6], the nitro-heterocycle motif is well-established as a pharmacophore for several therapeutic areas, particularly as an antimicrobial and anticancer agent.[3][15]

Antiparasitic Activity

Nitro-heterocyclic compounds, including nitroimidazoles and related structures, are cornerstone therapies for infections caused by anaerobic protozoa and bacteria.[15] Their mechanism of action typically involves the reductive activation of the nitro group by microbial nitroreductases (e.g., pyruvate:ferredoxin oxidoreductase) that are present in these anaerobic organisms but absent in aerobic host cells. This reduction generates cytotoxic nitroso and hydroxylamine radicals that induce lethal damage to DNA and other macromolecules.

Derivatives of 5-nitroindazole have shown potent activity against a range of protozoan parasites.

Compound ClassTarget Organism(s)Reported Activity (IC₅₀ / EC₅₀)Source
5-Aryl-1-methyl-4-nitroimidazolesEntamoeba histolytica, Giardia intestinalis1.47 - 4.43 µM[16][17]
1-Methyl-5-nitroimidazole carboxamidesGiardia lamblia1.6 - 4.9 µM[18]
5-Nitroindazolin-3-one DerivativesTrypanosoma cruzi-[19]
3-Alkoxy-1-benzyl-5-nitroindazolesLeishmania speciesPotent activity reported[20]

The structural similarity of this compound to these active compounds suggests its potential as a scaffold for developing new antiparasitic agents.[21]

Anticancer Activity

The indazole scaffold is present in several FDA-approved small-molecule kinase inhibitors used in oncology, such as Axitinib and Pazopanib.[5] The versatility of the indazole ring allows for substitutions that can target various pathways involved in cancer cell proliferation, survival, and metastasis.[22]

While specific anticancer data for this compound is not extensively documented, related 5-nitro-1H-indazole derivatives have been synthesized and evaluated as antimicrobial and antitumor agents.[3] For example, compound 6o , an indazole derivative, showed a promising IC₅₀ value of 5.15 µM against the K562 chronic myeloid leukemia cell line and was found to induce apoptosis.[4] The nitro group can also play a role in anticancer activity, particularly in targeting hypoxic tumor cells where it can be bioreduced to cytotoxic species, similar to its antiparasitic mechanism.

Other Applications

This compound is widely utilized as a versatile intermediate in several fields:

  • Pharmaceutical Development: It serves as a precursor for synthesizing more complex molecules with potential anti-inflammatory and analgesic properties.[6][9]

  • Agrochemicals: It is used in the development of novel pesticides and herbicides.[6][9]

  • Biochemical Research: It can be employed in studies of enzyme inhibition and receptor binding to help elucidate biological pathways.[9]

Methodology: In Vitro Anticancer Assay

To evaluate the potential of this compound or its derivatives as anticancer agents, a standard cell viability assay such as the MTT assay is commonly employed.[23]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout CellCulture 1. Culture Cancer Cells (e.g., K562, A549) CellSeeding 2. Seed Cells into 96-well Plate CellCulture->CellSeeding Incubation1 3. Incubate for 24h (Allow cells to attach) CellSeeding->Incubation1 CompoundPrep 4. Prepare Serial Dilutions of Test Compound Treatment 5. Add Compound to Wells Incubation1->Treatment CompoundPrep->Treatment Incubation2 6. Incubate for 48h Treatment->Incubation2 MTT_Add 7. Add MTT Reagent Incubation2->MTT_Add Incubation3 8. Incubate for 4h (Formazan crystal formation) MTT_Add->Incubation3 Solubilize 9. Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilize Readout 10. Read Absorbance (e.g., at 492 nm) Solubilize->Readout Analysis Data Analysis (Calculate IC₅₀) Readout->Analysis

Caption: Standard workflow for an in vitro antiproliferative MTT assay.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., K562) into a 96-well plate at a density of 5 × 10⁴ cells/mL and incubate for 24 hours at 37 °C with 5% CO₂.[23]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells. Incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm.[23]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound is a compound of significant interest due to its role as a versatile synthetic intermediate and its position within the medicinally important class of nitro-heterocycles. Its straightforward synthesis via N-alkylation of 5-nitroindazole makes it an accessible starting point for the development of more complex molecules. While direct biological data on the parent compound is emerging, the well-documented antiparasitic and anticancer activities of related nitroindazoles provide a strong rationale for its further investigation and derivatization in drug discovery programs. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the full potential of this valuable chemical entity.

References

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The Nitroindazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esteemed for their versatile pharmacological activities, nitro-substituted indazoles have carved a significant niche in medicinal chemistry. This in-depth guide explores the discovery, history, and core scientific attributes of these heterocyclic compounds. It provides a comprehensive overview of their synthesis, key experimental protocols, and the signaling pathways they modulate, presented for the scientific community engaged in drug discovery and development.

A Historical Overview of Indazole and its Nitro-Substituted Derivatives

The journey of indazole chemistry began in the late 19th century. While Emil Fischer is credited with the first synthesis of the parent indazole ring in the 1880s, the exploration of its substituted derivatives, particularly nitro-substituted indazoles, gained momentum in the early 20th century[1]. Early synthetic endeavors were pioneered by chemists like Jacobson, Huber, and Auwers. Their work in the early 1900s laid the foundation for indazole synthesis through methods involving the cyclization of N-nitroso-o-toluidines, which also opened avenues for preparing halogenated indazoles[1].

The mid-20th century saw the development of more refined and systematic approaches to synthesize specific isomers of nitroindazole. A notable contribution from this era is the well-documented procedure for the synthesis of 5-nitroindazole, which has become a staple in organic synthesis literature[1]. Subsequent research, including work detailed in a 1976 patent, expanded the accessibility to a range of nitroindazoles, including the 4-, 5-, 6-, and 7-nitro isomers, by building upon and refining these earlier methods[1][2]. These foundational synthetic achievements were pivotal in enabling the extensive investigation of the biological activities of nitro-substituted indazoles that continues to this day.

Synthetic Strategies for Nitroindazole Compounds

The synthesis of nitroindazole derivatives is a cornerstone of their development as therapeutic agents. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Classical methods like the Jacobson synthesis have been refined over the years, and modern techniques offer improved yields and milder reaction conditions.

Classical Synthetic Routes

The Jacobson synthesis, a historically significant method, involves the cyclization of N-nitroso-o-toluidines[1]. This reaction is typically carried out by heating the N-nitroso compound in an inert solvent. The mechanism is believed to proceed through an intramolecular azo coupling[3]. While effective, this method can be limited by the availability of the substituted o-toluidine precursors and the sometimes harsh reaction conditions.

Step-by-step Methodology: General Jacobson Synthesis of Indazole

  • Nitrosation of o-Toluidine Derivative: Dissolve the appropriately substituted o-toluidine in a mixture of glacial acetic acid and acetic anhydride. Cool the mixture in an ice bath.

  • Introduce nitrous gases (generated, for example, from the reaction of nitric acid with sodium nitrite) into the cooled solution until the reaction is complete, indicated by a persistent color change[3].

  • Cyclization: The resulting N-nitroso-o-acetotoluidide solution is carefully decomposed by heating, often in a solvent like benzene, to induce cyclization to the indazole ring system[3].

  • Workup and Purification: The reaction mixture is then subjected to an acid-base extraction to isolate the indazole product, which is further purified by recrystallization or distillation[3].

Causality Behind Experimental Choices: The use of acetic anhydride serves to acetylate the amino group, which can influence the subsequent nitrosation and cyclization steps. The low temperature during nitrosation is crucial to prevent the decomposition of the unstable nitrous acid and diazonium intermediates. The choice of a non-polar solvent for cyclization facilitates the intramolecular reaction.

Modern Synthetic Protocols for Nitroindazole Isomers

Modern approaches often provide more direct and higher-yielding routes to specific nitroindazole isomers.

A common and efficient method for the synthesis of 4-nitroindazole starts from 2-methyl-3-nitroaniline.

Step-by-step Methodology: Synthesis of 4-Nitroindazole [1]

  • Preparation of Reagents: Prepare an aqueous solution of sodium nitrite. In a separate vessel, dissolve 2-methyl-3-nitroaniline in glacial acetic acid and cool the solution to 0 °C.

  • Diazotization and Cyclization: Add the sodium nitrite solution all at once to the stirred acetic acid solution of the aniline. An immediate precipitate will form.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Isolation and Purification: Filter the precipitate and concentrate the filtrate under vacuum. Suspend the resulting solid in water, filter again, and dry to yield 4-nitro-1H-indazole.

Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent provides the acidic medium necessary for the in situ generation of nitrous acid from sodium nitrite. Adding the nitrite solution at once to the cold aniline solution helps to control the exothermic diazotization reaction and favor the intramolecular cyclization over side reactions.

The synthesis of 5-nitroindazole is well-established and typically proceeds from 2-amino-5-nitrotoluene.

Step-by-step Methodology: Synthesis of 5-Nitroindazole

  • Diazotization: To a solution of 2-amino-5-nitrotoluene in glacial acetic acid, add a solution of sodium nitrite in water all at once while stirring vigorously.

  • Reaction and Precipitation: A precipitate will form. Continue stirring and then allow the mixture to stand.

  • Isolation and Purification: Filter the crude product, wash thoroughly with cold water, and dry. The crude 5-nitroindazole can be purified by recrystallization from boiling methanol using decolorizing charcoal to obtain pale yellow needles.

Causality Behind Experimental Choices: Similar to the 4-nitroindazole synthesis, the acidic medium is essential for the formation of the diazotizing agent. The rapid addition of the nitrite solution helps to ensure a high local concentration of the diazotizing agent, promoting the desired reaction. Recrystallization from methanol is an effective purification method due to the difference in solubility of the product and impurities.

The synthesis of 6-nitroindazole can be achieved from 2-methyl-5-nitroaniline.

Step-by-step Methodology: Synthesis of 6-Nitroindazole [2]

  • Acetylation and Nitrosation: A mixture of 2-methyl-5-nitroaniline, glacial acetic acid, and acetic anhydride is treated with sodium nitrite. The reaction is typically heated to between 70°C and 100°C.

  • Hydrolysis and Isolation: The resulting acetylated indazole is then hydrolyzed to give 6-nitroindazole. The product is isolated by filtration and can be purified by recrystallization.

Causality Behind Experimental Choices: The in situ acetylation of the starting aniline can provide a more controlled reaction. The elevated temperature is necessary to drive the cyclization reaction to completion.

7-Nitroindazole can be synthesized from 2-methyl-6-nitroaniline.

Step-by-step Methodology: Synthesis of 7-Nitroindazole [2][4]

  • Reaction Setup: A mixture of 2-methyl-6-nitroaniline, glacial acetic acid, and acetic anhydride is prepared.

  • Nitrosation and Cyclization: Sodium nitrite is added to the mixture, and the reaction is carried out at an elevated temperature (above 50°C) to effect nitrosation and ring closure.

  • Workup and Purification: The reaction mixture is worked up by removing the acetic acid, followed by an aqueous workup and pH adjustment to precipitate the product. The crude 7-nitroindazole is then collected and dried.

Causality Behind Experimental Choices: The use of acetic anhydride as a dehydrating agent is crucial in this process. The reaction temperature is a critical parameter that needs to be controlled to ensure a good yield and minimize the formation of by-products.

Diagram of a Generalized Synthetic Workflow for Nitroindazoles

G Start Substituted o-Toluidine Step1 Diazotization/ Nitrosation Start->Step1 NaNO2, Acid Step2 Intramolecular Cyclization Step1->Step2 Heat Product Nitroindazole Derivative Step2->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification

Caption: Generalized workflow for the synthesis of nitroindazoles.

Physicochemical Properties of Nitroindazole Isomers

The position of the nitro group on the indazole ring, as well as the presence of other substituents, significantly influences the physicochemical properties of these compounds. These properties, in turn, affect their solubility, cell permeability, and pharmacokinetic profiles.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) logP (Predicted) Polar Surface Area (Ų)
4-NitroindazoleC₇H₅N₃O₂163.13199-2031.874.5
5-NitroindazoleC₇H₅N₃O₂163.13208-2092.174.5
6-NitroindazoleC₇H₅N₃O₂163.13180-1822.174.5
7-NitroindazoleC₇H₅N₃O₂163.13180-1871.874.5
3-Methyl-6-nitroindazoleC₈H₇N₃O₂177.16---
6-Chloro-5-nitroindazoleC₇H₄ClN₃O₂197.58---

Data compiled from various sources, including PubChem and commercial supplier data sheets. Predicted values are from computational models.

The presence of the nitro group, a strong electron-withdrawing group, increases the polarity of the molecule[5]. This can lead to poor cell permeability, a common challenge in the development of nitroindazole-based drugs[5]. Strategies to overcome this include the use of prodrugs or structural modifications to increase lipophilicity[5].

The Broad Spectrum of Biological Activity

Nitroindazole derivatives have demonstrated a remarkable range of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.

Antiparasitic Activity

Nitro-heterocyclic compounds have long been a cornerstone in the treatment of parasitic infections. The mechanism of action of many nitroaromatic drugs, including nitroindazoles, involves the enzymatic reduction of the nitro group to form cytotoxic reactive nitrogen species within the parasite[6][7]. This bioactivation is often mediated by nitroreductases that are present in these anaerobic or microaerophilic organisms[6].

Diagram of Nitroreductase-Mediated Activation

G Nitroindazole 5-Nitroindazole (Prodrug) ReactiveSpecies Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Nitroindazole->ReactiveSpecies Reduction Nitroreductase Parasitic Nitroreductase Nitroreductase->ReactiveSpecies Damage Macromolecular Damage (DNA, Proteins) ReactiveSpecies->Damage CellDeath Parasite Cell Death Damage->CellDeath

Caption: Nitroreductase-mediated activation of 5-nitroindazole derivatives.

Nitroindazoles have shown promising activity against a range of parasites, including:

  • Trypanosoma cruzi (Chagas disease): Several 5-nitroindazole derivatives have exhibited significant trypanocidal activity[8].

  • Leishmania species (Leishmaniasis): 3-chloro-6-nitro-1H-indazole derivatives have been investigated for their antileishmanial effects[9].

  • Trichomonas vaginalis (Trichomoniasis): Nitroindazoles have also demonstrated activity against this common protozoan parasite.

Compound Derivative Target Organism IC₅₀ (µM)
3-chloro-6-nitro-1H-indazole deriv. (Cmpd 5)L. infantum4
3-chloro-6-nitro-1H-indazole deriv. (Cmpd 11)L. infantum6
5-nitroindazole derivative (VATR131)L. amazonensis amastigotes0.46 ± 0.01
Benznidazole (Reference)T. cruzi-
Amphotericin B (Reference)Leishmania spp.-

IC₅₀ values are indicative and can vary based on the specific derivative and experimental conditions.

Anticancer Activity

The indazole scaffold is a prominent feature in many kinase inhibitors used in cancer therapy. Several nitroindazole derivatives have shown potent antiproliferative effects against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the VEGFR and PI3K/AKT/mTOR pathways.

The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen[10]. Inhibition of VEGFR is a well-established strategy in cancer therapy. Some indazole-based compounds, including derivatives of nitroindazoles, have been shown to inhibit VEGFR-2, a key receptor in this pathway[7][11].

Diagram of VEGFR Signaling Pathway Inhibition

G VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) VEGFR->Downstream Inhibitor Nitroindazole Derivative Inhibitor->VEGFR Inhibition Angiogenesis Angiogenesis, Tumor Growth Downstream->Angiogenesis G Excitotoxicity Excitotoxicity/ Oxidative Stress nNOS nNOS Excitotoxicity->nNOS Activation Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO nNOS Peroxynitrite Peroxynitrite Formation NO->Peroxynitrite SevenNI 7-Nitroindazole SevenNI->nNOS Inhibition Neurotoxicity Neurotoxicity Peroxynitrite->Neurotoxicity

Caption: Neuroprotective mechanism of 7-Nitroindazole via inhibition of nNOS.

Conclusion and Future Perspectives

The nitroindazole scaffold has proven to be a remarkably versatile platform for the discovery of new therapeutic agents. From their early discovery through classical synthetic routes to the development of modern, efficient protocols, the chemistry of nitroindazoles has continuously evolved. Their broad spectrum of biological activities, including potent antiparasitic, anticancer, and neuroprotective effects, underscores their significance in medicinal chemistry.

Future research in this area will likely focus on several key aspects:

  • Optimization of Drug-like Properties: Addressing the challenges of poor cell permeability and solubility through medicinal chemistry approaches will be crucial for translating the in vitro potency of many nitroindazole derivatives into in vivo efficacy.

  • Target Deconvolution and Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by different nitroindazole derivatives will enable more rational drug design and development.

  • Development of Novel Synthetic Methodologies: The discovery of new, more efficient, and environmentally friendly synthetic routes to functionalized nitroindazoles will continue to be an important area of research.

References

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions.
  • Cadogan–Sundberg indole synthesis. Wikipedia. [Link]
  • Studies on the mechanism of the Cadogan–Sundberg indole synthesis.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Early Applications of the Cadogan-Sundberg Indole Synthesis.
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  • 1-Methyl-1H-indazole. PubChem. [Link]
  • 7-Nitroindazole. Wikipedia. [Link]
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  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer.
  • Inhibition of PI3K/Akt/mTOR Signaling by Natural Products.
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  • Diazotis
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  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022).
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  • Inhibition of PI3K/Akt/mTOR signaling by natural products.
  • Selective VEGFR Inhibitors for Anticancer Therapeutics in Clinical Use and Clinical Trials. Bentham Science. [Link]
  • Physicochemical Properties in Relation to Biological Action. Pharmaguideline. [Link]
  • The diazotization process.
  • Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. PubMed. [Link]
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.
  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.
  • Synthesis technique of 2-methyl-6-nitroaniline.
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Spectroscopic Characterization of 1-Methyl-5-nitro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 1-Methyl-5-nitro-1H-indazole (CAS No: 5228-49-9), a key heterocyclic compound often encountered in medicinal chemistry and materials science. As researchers and drug development professionals, a comprehensive understanding of a molecule's spectroscopic signature is paramount for structural verification, purity assessment, and predicting chemical behavior. This document moves beyond a simple data repository to explain the causal relationships between the molecular structure and its spectral output, providing field-proven insights into data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic heterocyclic compound with a molecular formula of C₈H₇N₃O₂ and a molecular weight of approximately 177.16 g/mol [1]. The structural architecture, featuring a bicyclic indazole core, a methyl group on the N1 position, and a strong electron-withdrawing nitro group at the C5 position, dictates its unique spectroscopic properties. Accurate characterization relies on the synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

To facilitate unambiguous spectral assignment, the standard IUPAC numbering for the indazole ring is used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectral Analysis

The proton NMR spectrum is characterized by distinct signals for the four aromatic protons and the N-methyl group. The chemical shifts are significantly influenced by the anisotropic effects of the bicyclic system and the strong electron-withdrawing nature of the nitro group at C5.

Expertise & Experience: The causality behind the observed chemical shifts is clear. The -NO₂ group at C5 strongly deshields the ortho protons (H4 and H6), shifting them downfield. H4 is typically the most downfield of the aromatic protons due to its proximity to the nitro group and the pyrazole ring's N2 atom. The proton at C7 is also shifted downfield due to its proximity to the N1 of the pyrazole ring. The N-methyl protons appear as a sharp singlet in a region typical for N-CH₃ groups.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H4 ~8.8 - 9.0 d ~2.0 - 2.5 Deshielded by adjacent -NO₂ group; ortho coupling to H6 is typically small in this system.
H6 ~8.2 - 8.4 dd J = ~9.0, ~2.2 Deshielded by -NO₂ group; shows ortho coupling to H7 and meta coupling to H4.
H3 ~8.1 - 8.3 s - Singlet, typical for H3 in N1-substituted indazoles.
H7 ~7.7 - 7.9 d ~9.0 - 9.2 Shielded relative to H4/H6; ortho coupling to H6.

| N1-CH₃ | ~4.1 - 4.3 | s | - | Characteristic singlet for N-methyl group on a heterocyclic ring. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are governed by hybridization and the electronic environment.

Expertise & Experience: The C5 carbon, directly attached to the nitro group, is expected to be significantly deshielded. Conversely, the carbons ortho and para to the nitro group (C4, C6, C7a) will also be influenced. The N-methyl carbon signal will appear in the typical aliphatic region. This data is based on analysis of similar nitroindazole structures and established substituent effects[2]. The original data was reported in Organic Magnetic Resonance[1].

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C5 ~147 - 149 Directly attached to the electron-withdrawing -NO₂ group.
C7a ~140 - 142 Quaternary carbon, part of the aromatic fusion.
C3a ~138 - 140 Quaternary carbon, part of the aromatic fusion.
C3 ~134 - 136 Deshielded by adjacent N2 atom.
C7 ~122 - 124 Aromatic CH.
C4 ~118 - 120 Aromatic CH, influenced by adjacent -NO₂ group.
C6 ~110 - 112 Aromatic CH, influenced by adjacent -NO₂ group.

| N1-CH₃ | ~35 - 37 | Typical shift for an N-methyl group on an aromatic heterocycle. |

Trustworthy Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy. The following workflow is recommended for obtaining high-quality spectra of this compound.

Caption: Recommended workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology:

  • Solvent Selection: DMSO-d₆ is an excellent choice due to the high solubility of many nitro-aromatic compounds and its ability to prevent signal overlap in the aromatic region[3].

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm)[3].

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform tuning and shimming procedures to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio[3].

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope[3].

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions from the nitro group and the aromatic system.

Expertise & Experience: The most diagnostic peaks in the IR spectrum are the strong, distinct asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group. These are typically found in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions, respectively[4]. The presence of aromatic C-H bonds is confirmed by stretches just above 3000 cm⁻¹, while the C=C stretching vibrations of the indazole ring appear in the 1600-1400 cm⁻¹ region.

Expected Characteristic IR Absorptions (KBr Pellet)

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3100 - 3000 C-H Stretch Aromatic Medium
2950 - 2850 C-H Stretch N-CH₃ Weak-Medium
~1620, ~1500 C=C Stretch Aromatic Ring Medium
1550 - 1520 N-O Asymmetric Stretch Nitro (-NO₂) Strong
1360 - 1340 N-O Symmetric Stretch Nitro (-NO₂) Strong
1335 - 1250 C-N Stretch Aromatic Amine Strong

| 900 - 675 | C-H "oop" Bend | Aromatic | Strong |

Trustworthy Protocol: Acquiring an FTIR Spectrum

  • Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing the Pellet: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Run the sample scan. The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering clues to its structure.

Expertise & Experience: Under electron ionization (EI), this compound is expected to show a prominent molecular ion (M⁺˙) peak at an m/z corresponding to its molecular weight (177). The fragmentation is driven by the stability of the aromatic system and the presence of the nitro group. Key fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da)[5]. Studies on the closely related 1-methyl-5-nitroimidazole show that methylation can influence these fragmentation pathways[6][7].

Expected Fragmentation Pattern (Electron Ionization)

m/z Ion Identity Rationale
177 [M]⁺˙ Molecular Ion
147 [M - NO]⁺ Loss of nitric oxide radical
131 [M - NO₂]⁺ Loss of nitrogen dioxide radical, a common pathway for nitroaromatics
104 [C₇H₆N]⁺ Subsequent loss of HCN from the [M - NO₂]⁺ fragment

| 77 | [C₆H₅]⁺ | Phenyl cation fragment |

G M [M]⁺˙ m/z = 177 M_NO [M - NO]⁺ m/z = 147 M->M_NO - NO (30) M_NO2 [M - NO₂]⁺ m/z = 131 M->M_NO2 - NO₂ (46) Fragment1 [C₇H₆N]⁺ m/z = 104 M_NO2->Fragment1 - HCN (27)

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Trustworthy Protocol: EI-MS Data Acquisition

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet. The sample is vaporized in a high vacuum environment.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming the positively charged molecular ion (M⁺˙).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Elguero, J., Claramunt, R. M., & López, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5948–5961.
  • Itälä, E., Tanzer, K., Granroth, S., Kooser, K., Denifl, S., & Kukk, E. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770–776.
  • Diao, Y., Wang, W. Y., Wei, Z. H., & Wang, J. L. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3072.
  • Elguero, J., Claramunt, R. M., & López, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.
  • The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supplementary Information.
  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide.
  • Itälä, E., Tanzer, K., Granroth, S., Kooser, K., Denifl, S., & Kukk, E. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole – the effect of the methylation. University of Turku.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Jia, W., & Korfmacher, W. A. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(7), e4857.
  • NIST. (n.d.). 1H-Imidazole, 1-methyl-5-nitro-. NIST Chemistry WebBook.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.

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A Comprehensive Technical Guide to the Safe Handling of 1-Methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: Acknowledging the Energetic Nature of Nitroindazoles

1-Methyl-5-nitro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is well-established. However, the presence of the nitro group on the indazole scaffold fundamentally alters the molecule's reactivity and imparts potential energetic properties that demand a heightened level of respect and caution. This guide is designed to provide a comprehensive framework for the safe handling, storage, and disposal of this compound, moving beyond mere procedural steps to explain the underlying chemical principles that dictate these precautions. Our objective is to foster a culture of intrinsic safety, where every action in the laboratory is informed by a deep understanding of the potential hazards.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the cornerstone of safe laboratory practice. While specific toxicological and explosive potential data for this exact molecule are not extensively published, its structural alerts—namely the nitroaromatic system—provide a strong basis for a conservative and cautious approach.

Toxicological Profile: More Than Just an Irritant

Available safety data sheets (SDS) for this compound and its close structural analogs consistently classify it as an irritant.[1] However, it is crucial to look beyond this immediate classification and consider the broader toxicological implications of nitroaromatic compounds.

  • Irritation: Direct contact with this compound solid or dust can cause significant irritation to the skin, eyes, and respiratory tract.[1] The causality lies in the chemical's ability to interact with and disrupt biological membranes and proteins.

  • Potential for Systemic Toxicity: Nitroaromatic compounds are known to be absorbed through the skin and can exert systemic toxic effects.[2] The nitro group can be metabolically reduced in the body to form reactive intermediates that can lead to cellular damage.[3]

  • Mutagenicity Concerns: Many nitroaromatic compounds have been shown to be mutagenic.[2] This is a critical consideration for researchers, as chronic, low-level exposure could pose long-term health risks.

Table 1: Hazard Classification for Structurally Related Nitroindazoles

Hazard StatementClassificationSource
Harmful if swallowed (H302)Acute toxicity, oral (Category 4)PubChem[4]
Causes skin irritation (H315)Skin corrosion/irritation (Category 2)PubChem[4]
Causes serious eye irritation (H319)Serious eye damage/eye irritation (Category 2A)PubChem[4]
May cause respiratory irritation (H335)Specific target organ toxicity — single exposure (Respiratory tract irritation)PubChem[4]

Note: This data is for 6-Methyl-5-nitro-1H-indazole and should be considered indicative of the potential hazards of this compound.

Physicochemical Hazards: The Unseen Energy

The most significant, and often underestimated, hazard associated with nitroaromatic compounds is their potential for rapid and violent decomposition.

  • Thermal Instability: Pure organic nitro compounds can decompose exothermically at elevated temperatures, with the potential for violent or explosive decomposition.[5][6] The thermal stability of nitro-substituted heterocyclic compounds is a subject of ongoing research, with the position of the nitro group influencing stability.[7][8]

  • Sensitivity to Impurities: The thermal stability of nitro compounds can be significantly lowered by the presence of impurities, such as strong acids, bases, or metal contaminants.[5][6] This is a critical consideration in a research setting where reactions may not always go to completion or purification may be imperfect.

  • Shock Sensitivity: While not all nitroaromatic compounds are shock-sensitive, this property should be considered a potential hazard, especially for di- and tri-nitro compounds.[9] Dry picric acid and other polynitrated aromatic compounds are well-known to be shock-sensitive.[9]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure and mitigating risks.

The Primacy of Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood. This is non-negotiable and serves to control inhalation exposure to dusts and potential vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Designated Work Area: Establish a designated area within the fume hood for working with this compound to prevent cross-contamination.

Personal Protective Equipment: The Last Line of Defense

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

  • Hand Protection: Standard nitrile gloves may not offer sufficient protection against nitroaromatic compounds. Butyl rubber gloves are recommended for handling these compounds due to their high resistance to permeation.[2] Always inspect gloves for tears or pinholes before use and dispose of them immediately after handling the compound.

  • Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing or projectile hazards, a full-face shield should be worn in addition to goggles.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron is also recommended.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to control airborne concentrations, such as during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.

Diagram 1: PPE Selection Logic for Handling this compound

PPE_Selection cluster_assessment Risk Assessment cluster_ppe Required PPE Start Handling this compound CheckQuantity Small (<1g) or Large (>1g) Quantity? Start->CheckQuantity CheckProcedure Routine Weighing or High-Hazard Procedure? CheckQuantity->CheckProcedure Small EnhancedPPE Base PPE + Flame-Resistant Lab Coat Chemically Resistant Apron Face Shield CheckQuantity->EnhancedPPE Large BasePPE Standard Lab Coat Chemical Splash Goggles Butyl Rubber Gloves CheckProcedure->BasePPE Routine CheckProcedure->EnhancedPPE High-Hazard

Caption: PPE selection is dictated by the quantity and nature of the handling procedure.

Section 3: Standard Operating Procedures (SOPs)

Adherence to well-defined SOPs is critical for ensuring consistent and safe handling of this compound.

Procurement and Storage
  • Inventory Management: Maintain a minimal working quantity of the compound. All containers must be dated upon receipt and upon opening.

  • Storage Location: Store in a cool, dry, well-ventilated area away from heat, direct sunlight, and sources of ignition.[10]

  • Segregation: It is imperative to store this compound separately from incompatible materials, particularly:

    • Strong oxidizing agents (e.g., nitric acid, perchlorates)

    • Strong reducing agents (e.g., hydrides, powdered metals)

    • Strong acids and bases

  • Container Integrity: Ensure containers are tightly sealed and in good condition. Regularly inspect for any signs of degradation or contamination.

Handling and Use
  • Pre-work Checklist: Before handling, ensure that all necessary engineering controls are functioning, appropriate PPE is available, and emergency equipment (spill kit, safety shower, eyewash station) is accessible and operational.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood. Use a disposable weighing paper or a dedicated, tared container. Avoid generating dust.

  • Reaction Setup: When setting up reactions, add this compound slowly and in a controlled manner. Be mindful of potential exotherms, especially when mixing with other reagents.

  • Heating: Avoid excessive heating. If heating is necessary, use a well-controlled heating mantle or oil bath with a temperature controller and a secondary containment. Never heat directly on a hot plate.

Waste Disposal
  • Waste Segregation: All waste containing this compound, including contaminated labware, gloves, and weighing papers, must be collected in a designated, labeled hazardous waste container.

  • Incompatibility: Do not mix this waste with incompatible materials in the same waste container.

  • Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. Never dispose of this compound down the drain or in the regular trash.[11]

Section 4: Emergency Procedures

Preparedness is key to effectively managing an emergency situation.

Spills
  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, decontaminate the area with a suitable absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

    • Report the spill to your supervisor and EHS.

  • Major Spill (outside of a fume hood):

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if necessary.

    • Contact your institution's emergency response team (e.g., EHS, campus police) immediately.

    • Provide them with the name of the chemical and any other relevant information.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Diagram 2: Emergency Response Workflow for a Spill

Spill_Response Spill Spill of this compound AssessSpill Assess Spill Size and Location Spill->AssessSpill MinorSpill Minor Spill (in fume hood) AssessSpill->MinorSpill Small & Contained MajorSpill Major Spill (outside fume hood) AssessSpill->MajorSpill Large or Uncontained Cleanup Contain and Clean Up (with appropriate PPE) MinorSpill->Cleanup Evacuate Evacuate Area Call Emergency Services MajorSpill->Evacuate Report Report Incident Cleanup->Report Evacuate->Report

Caption: A clear decision-making process for responding to spills is crucial.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Section 5: Conclusion

This compound is a valuable tool in the hands of a knowledgeable and cautious researcher. By understanding its inherent hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict standard operating procedures, the risks associated with this compound can be effectively managed. This guide provides a foundation for safe practice, but it is the responsibility of every individual scientist to cultivate a personal commitment to safety in all their laboratory endeavors.

References

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Introduction: The Strategic Importance of 1-Methyl-5-nitro-1H-indazole in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Application of 1-Methyl-5-nitro-1H-indazole for Advanced Research

This compound is a substituted indazole, a class of aromatic heterocyclic compounds featuring a bicyclic structure composed of fused benzene and pyrazole rings. While seemingly a simple building block, this molecule's true value lies in the strategic placement of its functional groups: the reactive nitro group and the methylated indazole core. This specific arrangement makes it a highly versatile precursor and a key intermediate in the synthesis of a wide array of more complex molecules.[1]

In the landscape of drug discovery, the indazole scaffold is recognized as a "privileged" structure, meaning it can serve as a potent ligand for a diverse range of biological targets.[2] Consequently, this compound is a critical starting material for developing novel therapeutic agents, with applications spanning anti-inflammatory, analgesic, and antimicrobial research.[1][3] Beyond pharmaceuticals, its utility extends to the agrochemical sector for creating innovative crop protection agents and to material science for synthesizing polymers with enhanced properties.[1][2]

This guide serves as a comprehensive technical resource for researchers, chemists, and procurement specialists. It provides a detailed overview of reputable commercial suppliers, delves into the synthetic and analytical methodologies crucial for quality validation, outlines key applications, and establishes protocols for safe handling and storage.

Molecular Profile and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of all successful research. This compound (CAS No: 5228-49-9) is a solid at room temperature. Its key identifiers and computed properties are summarized below, providing the necessary data for analytical work and regulatory documentation.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 5228-49-9Sigma-Aldrich, PubChem[4]
Molecular Formula C₈H₇N₃O₂PubChem[4]
Molecular Weight 177.16 g/mol PubChem[4]
Appearance SolidSigma-Aldrich
SMILES CN1C2=C(C=N1)C=C(=O)C=C2Sigma-Aldrich
InChI Key JHPMRMBDPINHAV-UHFFFAOYSA-NSigma-Aldrich

Commercial Availability and Supplier Analysis

The selection of a chemical supplier is a critical decision that can impact experimental outcomes, timelines, and budget. For a specialized intermediate like this compound, factors such as purity, available quantity, documentation, and intended application (e.g., early-stage discovery vs. process development) must be carefully weighed. Below is a comparative analysis of several commercial suppliers.

SupplierProduct Grade/NameCatalog ExamplePurityNotes
Sigma-Aldrich (Merck) This compound AldrichCPR5228-49-9Not SpecifiedSold "as-is" for early discovery research. Buyer is responsible for confirming identity and purity.
Chem-Impex International This compound06781>97%A common supplier for research-grade chemicals.
Apollo Scientific This compoundOR0962>98%UK-based supplier with detailed safety information available.[5]
TCI Chemicals This compoundM3185>98%Provides detailed SDS and hazard information.
AbacipharmTech This compoundAB28524Not SpecifiedGlobal supplier, often for discovery quantities.[6]

Expert Insight: For foundational research and proof-of-concept studies, a supplier like Sigma-Aldrich's AldrichCPR line may be cost-effective, but it necessitates in-house validation of purity and identity. For later-stage development or when consistency is paramount, suppliers like Apollo Scientific or TCI, which provide a certificate of analysis and guaranteed purity, are the more prudent choice.

Synthesis and Quality Control Framework

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and informs a robust quality control strategy. A common and efficient method for creating the substituted 5-nitro-1H-indazole core involves the intramolecular cyclization of an arylhydrazone.

Representative Synthetic Workflow

The synthesis can be conceptualized as a two-stage, one-pot process starting from a readily available fluorinated aromatic compound. This approach is advantageous due to its high efficiency and the direct formation of the desired indazole ring system.[7]

G A Start: 2-Fluoro-5-nitroacetophenone C Intermediate Formation: Arylhydrazone A->C Condensation B Reagent 1: Methylhydrazine B->C E Key Reaction: Intramolecular SₙAr Cyclization C->E Base-mediated D Reagent 2: Base (e.g., K₂CO₃) D->E F Final Product: This compound E->F Ring Closure G cluster_0 Core Intermediate cluster_1 Key Transformation cluster_2 Versatile Intermediate cluster_3 Downstream Synthesis & Applications A This compound B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B C 1-Methyl-1H-indazol-5-amine B->C D Amide Coupling C->D E Sulfonamide Formation C->E F Diazotization Reactions C->F G Bioactive Molecules (e.g., Kinase Inhibitors, Antimicrobials) D->G E->G F->G

Caption: Synthetic utility of this compound in generating diverse bioactive molecules.

  • Pharmaceutical Development: The primary application is in medicinal chemistry. The derived 5-aminoindazole is a common building block for synthesizing kinase inhibitors, which are crucial in oncology research. Furthermore, derivatives have shown promise as anti-inflammatory, antibacterial, and CNS-active agents. [1][2][3]* Agrochemical Development: The indazole core is also present in some herbicides and fungicides. The ability to easily diversify the structure from this compound allows for the rapid screening of new compounds to identify potent and selective crop protection agents. [2]* Biochemical Research: This compound and its derivatives are used as tool compounds in biochemical assays to study enzyme inhibition and receptor binding, helping to elucidate biological pathways and disease mechanisms. [1]

Safety, Handling, and Storage Protocol

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Profile:

  • Classification: Acute Toxicity 4, Oral (H302: Harmful if swallowed). May cause skin and eye irritation. * GHS Pictogram: GHS07 (Exclamation Mark). * Signal Word: Warning.

Step-by-Step Handling and Storage Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust. Ensure an eyewash station and safety shower are readily accessible. [8]2. Personal Protective Equipment (PPE):

    • Wear a standard laboratory coat, splash-proof safety goggles, and nitrile gloves.

    • Rationale: This minimizes skin and eye contact. Gloves must be inspected before use and disposed of properly after handling. [8]3. Dispensing:

    • Use a spatula to weigh the solid material. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly.

  • Storage:

    • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents.

    • Rationale: Proper storage prevents degradation from moisture or air and avoids hazardous reactions.

  • Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains. [8]

Conclusion

This compound is more than a catalog chemical; it is a strategic enabler for innovation in the pharmaceutical, agrochemical, and material science sectors. Its value is unlocked through careful supplier selection, rigorous quality control, and a deep understanding of its chemical reactivity. By adhering to the principles of synthetic logic, analytical validation, and safe handling outlined in this guide, researchers can effectively leverage this versatile intermediate to accelerate their discovery and development programs.

References

  • National Center for Biotechnology Information. 1-methyl-5-nitro-1H-imidazole. PubChem. [Link]
  • AbacipharmTech. This compound. [Link]
  • Chemicals.co.uk. This compound suppliers USA. [Link]
  • Knauber, T., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. [Link]
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  • ResearchGate. (PDF) 1-Methyl-5-nitro-1H-imidazole. [Link]
  • Organic Syntheses. 5-nitroindazole. [Link]
  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
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Methodological & Application

Synthesis of 1-Methyl-5-nitro-1H-indazole from 5-nitroindazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Synthesis of 1-Methyl-5-nitro-1H-indazole

Introduction: The Significance of N-Methylated Nitroindazoles

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The strategic introduction of a nitro group and subsequent N-alkylation can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Specifically, the methylation of 5-nitroindazole to produce this compound is a critical transformation. The position of the methyl group on the indazole ring—either at the N1 or N2 position—is not trivial, as the resulting regioisomers can exhibit distinct biological activities. This guide provides a comprehensive protocol for the selective synthesis of the N1-isomer, this compound, a valuable building block in the development of novel therapeutics.

Scientific Rationale: Mastering Regioselectivity in Indazole Methylation

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, creating a classic challenge in synthetic chemistry: regioselectivity. The reaction of 5-nitroindazole with a methylating agent can potentially yield a mixture of 1-methyl and 2-methyl isomers. However, the electronic properties of the indazole ring system, influenced by the electron-withdrawing nitro group at the C5 position, allow for controlled synthesis.

Research has shown that for 5-nitroindazole, methylation under neutral or basic conditions predominantly yields the 1-methyl derivative.[1] This preference is rooted in the thermodynamic stability of the resulting products. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, and this stability extends to the N-alkylated products.[2] Therefore, the N1-methylated isomer is the thermodynamically favored product.[2] By selecting reaction conditions that allow for equilibration, such as the use of a strong, non-nucleophilic base in an aprotic solvent, the synthesis can be directed to selectively produce the desired this compound.

The general mechanism proceeds via deprotonation of the N-H proton of 5-nitroindazole by a strong base (e.g., Sodium Hydride, NaH) to form a resonance-stabilized indazolide anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., Methyl Iodide, MeI) in a classic SN2 reaction to form the N-methylated product. The use of an anhydrous aprotic solvent like Tetrahydrofuran (THF) is critical to prevent quenching of the base and anion intermediate.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the N1-selective methylation of 5-nitroindazole.

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Purity
5-Nitroindazole5401-94-5163.13>98%
Sodium Hydride (NaH), 60% dispersion in mineral oil7646-69-724.0060%
Methyl Iodide (MeI)74-88-4141.94>99%
Anhydrous Tetrahydrofuran (THF)109-99-972.11Anhydrous, >99.9%
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexane110-54-386.18ACS Grade
Saturated aqueous Ammonium Chloride (NH₄Cl)12125-02-953.49Saturated Solution
Brine (Saturated aqueous NaCl)7647-14-558.44Saturated Solution
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Anhydrous Powder
Silica Gel for Column Chromatography63231-67-460.08230-400 mesh
Equipment
  • Round-bottom flasks (two-necked)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Glass column for chromatography

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar.

    • Allow the flask to cool to room temperature under a stream of inert gas (Nitrogen or Argon). Maintain the inert atmosphere throughout the reaction.

    • Add 5-nitroindazole (e.g., 1.0 g, 6.13 mmol, 1.0 equiv) to the flask.

    • Add anhydrous THF (e.g., 30 mL) via syringe to dissolve the starting material.

  • Deprotonation:

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (60% dispersion in oil, e.g., 0.29 g, 7.36 mmol, 1.2 equiv) portion-wise over 10-15 minutes. Caution: NaH reacts violently with water and is flammable. Handle with extreme care. Hydrogen gas is evolved during this step.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 30 minutes. The formation of the sodium salt may be observed as a change in color or precipitation.

  • Methylation:

    • Cool the mixture back down to 0 °C.

    • Add methyl iodide (e.g., 0.42 mL, 6.74 mmol, 1.1 equiv) dropwise via syringe over 5 minutes. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The product spot should be less polar than the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, cool the flask to 0 °C.

    • Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution (e.g., 20 mL) dropwise to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and add deionized water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude solid residue by column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 10% EtOAc in hexane) to isolate the pure this compound.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield a solid product.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis protocol.

Synthesis_Workflow cluster_reaction Reaction Phase (Inert Atmosphere) cluster_workup Work-up & Purification Start 5-Nitroindazole in Anhydrous THF Cool_1 Cool to 0 °C Start->Cool_1 Add_Base Add NaH (Deprotonation) Cool_1->Add_Base Stir_RT Warm to RT Stir 30 min Add_Base->Stir_RT Cool_2 Cool to 0 °C Stir_RT->Cool_2 Add_MeI Add Methyl Iodide (Methylation) Cool_2->Add_MeI React_RT React at RT (Monitor by TLC) Add_MeI->React_RT Quench Quench with aq. NH₄Cl React_RT->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash & Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate (Rotary Evaporator) Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure 1-Methyl-5-nitro- 1H-indazole Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Validation

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Key expected signals include a singlet for the N-methyl group (N-CH₃) around 4.0-4.2 ppm, and distinct aromatic protons corresponding to the substituted indazole ring.[3]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the N-methyl carbon and the eight aromatic carbons of the indazole core.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₈H₇N₃O₂ (177.16 g/mol ).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the nitro group (NO₂) are expected around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch).

  • Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values.

Critical Safety Considerations

Adherence to strict safety protocols is mandatory for this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All steps of this procedure must be performed in a properly functioning chemical fume hood.

  • Reagent Handling:

    • 5-Nitroindazole: May cause skin and eye irritation. Avoid dust inhalation.[4][5]

    • Sodium Hydride (NaH): Highly flammable and water-reactive. It releases flammable hydrogen gas upon contact with protic solvents or moisture. Dispense carefully, avoiding any contact with water.

    • Methyl Iodide (MeI): A potent alkylating agent that is toxic, volatile, and a suspected carcinogen. Handle with extreme care, using syringes for transfers to minimize exposure.

  • Waste Disposal: All chemical waste, including residual reagents, solvents, and contaminated materials, must be disposed of in accordance with institutional and local hazardous waste regulations. Quench any residual methyl iodide with a suitable nucleophilic solution before disposal.

References

  • Elguero, J., Fruchier, A., & Rousseau, R. (1973). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 2463-2467. [Link]
  • Watson International. (2017). Safety Data Sheet - 5-Nitroindazole.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroindazole, pa.

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Experimental protocol for using 1-Methyl-5-nitro-1H-indazole in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Utilization of 1-Methyl-5-nitro-1H-indazole in Organic Synthesis

Introduction: The Versatility of a Nitro-Activated Indazole Core

This compound is a pivotal heterocyclic building block in modern organic synthesis. Its structure, featuring an indazole nucleus substituted with a methyl group at the N1 position and a powerful electron-withdrawing nitro group at the C5 position, imparts a unique reactivity profile that is highly valuable for the construction of complex molecules. This compound serves as a key intermediate in the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced materials.[1] Its applications are particularly prominent in drug discovery, where it is a precursor for compounds with potential anti-inflammatory, antimicrobial, and analgesic properties.[1]

This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, safety protocols, and a validated experimental procedure for its conversion into a versatile synthetic intermediate. The protocols and rationale provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent's synthetic potential.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and handling requirements is the foundation of any successful and safe synthetic protocol.

Compound Data Summary
PropertyValueSource
IUPAC Name 1-methyl-5-nitroindazolePubChem[2]
CAS Number 5228-49-9Sigma-Aldrich
Molecular Formula C₈H₇N₃O₂PubChem[2]
Molecular Weight 177.16 g/mol PubChem[2]
Appearance SolidTCI Chemicals
Melting Point Not specified, but related 5-nitroindazole melts at 204-208°CSigma-Aldrich
Safety & Handling: A Mandate for Precaution

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin and eye irritation.[3] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always handle the compound within a certified chemical fume hood. Wear a complete suit protecting against chemicals, nitrile gloves, and safety glasses or goggles.[4] For operations that may generate dust, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[4]

  • Handling: Avoid all contact with skin and eyes and prevent the formation of dust and aerosols.[4] Use proper glove removal techniques to avoid skin contact.[4] Ensure adequate exhaust ventilation at all times.[3]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed in dry conditions.

  • First Aid Measures:

    • If Swallowed: Rinse mouth with water and consult a physician immediately.[3]

    • In Case of Skin Contact: Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[5]

    • In Case of Eye Contact: Flush eyes with water as a precaution. Ensure complete irrigation by holding eyelids apart.[4][5]

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

Core Synthetic Application: The Nitro-to-Amine Reduction

The most powerful and common synthetic transformation of this compound is the reduction of its nitro group to a primary amine. This reaction is a cornerstone of medicinal chemistry because it transforms the electron-deficient, deactivating nitro-substituted ring into an electron-rich system containing a nucleophilic amine handle. This amine, 1-methyl-1H-indazol-5-amine, is a versatile intermediate that can readily undergo a multitude of subsequent reactions, including:

  • Amide Bond Formation: Coupling with carboxylic acids or acyl chlorides to form amides.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction.

  • Buchwald-Hartwig or Ullmann Couplings: N-arylation to form diarylamines.

The presence of the methyl group at the N1 position strategically blocks this site, directing any subsequent N-functionalization to the newly formed amino group at C5, thereby ensuring high regioselectivity in downstream reactions.

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation (H₂/Pd-C), or metal-acid systems like tin(II) chloride in hydrochloric acid or iron powder in acetic acid. The tin(II) chloride method is particularly effective and reliable for this substrate.

G cluster_0 Synthetic Workflow SM This compound (Starting Material) INT 1-Methyl-1H-indazol-5-amine (Key Intermediate) SM->INT Nitro Group Reduction (e.g., SnCl₂ / HCl) PROD Diverse Functionalized Derivatives (e.g., Amides, Sulfonamides) INT->PROD Further Derivatization

Caption: General synthetic workflow utilizing this compound.

Experimental Protocol: Synthesis of 1-Methyl-1H-indazol-5-amine

This protocol details the reduction of this compound using tin(II) chloride dihydrate. This method is robust and generally provides high yields of the desired amine.

Principle

Tin(II) chloride in the presence of a strong acid like HCl acts as a potent reducing agent. The Sn²⁺ ion is oxidized to Sn⁴⁺, while the nitro group (-NO₂) is reduced to a primary amine (-NH₂). The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species. An alkaline workup is required to deprotonate the ammonium salt formed and to precipitate tin salts, allowing for the extraction of the free amine product.

Materials and Reagents
  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (or Ethyl Acetate)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Hydroxide (NaOH) solution (e.g., 3M)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in ethanol (approx. 10-20 mL per gram of starting material).

  • Reagent Addition: To this suspension, add Tin(II) chloride dihydrate (4.5 eq).

  • Acidification & Reflux: Carefully add concentrated HCl dropwise while stirring. The mixture will become warm. After the initial exotherm subsides, attach a reflux condenser and heat the reaction mixture to reflux (typically 70-80°C).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting material spot.

  • Quenching and Work-up:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly and carefully basify the mixture by adding a saturated NaHCO₃ solution or a 3M NaOH solution until the pH is > 8. Caution: This is an exothermic neutralization; add the base slowly to control the effervescence and heat generation. A thick, white precipitate of tin salts will form.

    • Filter the slurry through a pad of Celite® to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel.

  • Extraction: Extract the aqueous layer two to three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-Methyl-1H-indazol-5-amine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

G cluster_1 Nitro Reduction Protocol A 1. Suspend Starting Material in Ethanol B 2. Add SnCl₂·2H₂O A->B C 3. Add conc. HCl & Reflux (70-80°C, 2-4h) B->C D 4. Monitor by TLC C->D E 5. Cool & Basify with NaOH (pH > 8) D->E F 6. Filter through Celite® E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry & Concentrate G->H I 9. Purify (Recrystallization/ Chromatography) H->I

Caption: Step-by-step experimental workflow for the reduction of this compound.

Conclusion

This compound is a valuable and versatile reagent whose synthetic utility is primarily unlocked through the reduction of its nitro group. This transformation yields a key amine intermediate, opening the door to a vast chemical space for the development of novel compounds in medicinal, agricultural, and materials chemistry. The protocol described provides a reliable and field-proven method for this conversion. By understanding the compound's reactivity and adhering to rigorous safety standards, researchers can effectively incorporate this building block into their synthetic programs.

References

  • This compound | C8H7N3O2 | CID 280211. PubChem, National Center for Biotechnology Information.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules 2018, 23(3), 666; National Institutes of Health.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules 2022, 27(15), 4966; National Institutes of Health.

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Application Notes & Protocols: The Strategic Role of 1-Methyl-5-nitro-1H-indazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the indole structure while offering unique physicochemical properties.[1][2] This guide provides an in-depth examination of 1-Methyl-5-nitro-1H-indazole (CAS: 5228-49-9) , a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. We will detail its synthesis, characterization, and a critical subsequent transformation—the reduction of its nitro group—which serves as a gateway to a diverse range of pharmacologically active molecules. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations that ensure reliable and reproducible outcomes.

Core Concepts: The Value Proposition of this compound

This compound is a versatile building block primarily valued for two key structural features: the methylated indazole core and the nitro group at the C5 position.

  • The Indazole Scaffold : This bicyclic aromatic system is a bioisostere of indole, found in many biologically active molecules. Its presence is linked to a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and analgesic properties.[1][2][3] Drugs such as Niraparib (a PARP inhibitor), Entrectinib (a tyrosine kinase inhibitor), and Pazopanib (a tyrosine kinase inhibitor) feature the indazole core, highlighting its clinical significance.[1][2][4][5]

  • Strategic Functionalization :

    • The N1-methyl group prevents tautomerization and locks the scaffold in the 1H-indazole form, which can be crucial for specific receptor-binding interactions.[6] It also enhances lipophilicity, potentially improving pharmacokinetic properties.

    • The C5-nitro group is a powerful electron-withdrawing group that can modulate the electronic properties of the ring system. More importantly, it serves as a synthetic handle that can be readily converted into an amino group (-NH₂). This resulting aniline derivative is a versatile nucleophile, opening up a vast chemical space for further molecular elaboration through amide couplings, sulfonamide formations, and diazotization reactions, among others.

Physicochemical & Spectroscopic Data

Accurate characterization of the intermediate is the foundation of any successful multi-step synthesis. All data should be verified upon synthesis or receipt of the material.

PropertyValueReference(s)
CAS Number 5228-49-9[7][8]
Molecular Formula C₈H₇N₃O₂[8][9]
Molecular Weight 177.16 g/mol [8][9]
Appearance Yellow to brown solid/powder[9]
Melting Point 213–214 °C[9]
SMILES CN1C2=C(C=C(C=C2)[O-])C=N1[8][10]
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatible substances.

Spectroscopic Profile:

  • ¹H NMR (DMSO-d₆) : δ 13.1 (br s, 1H, NH - Note: This signal is for the unmethylated precursor 3-Methyl-5-nitro-1H-indazole), 8.79 (s, 1H), 8.18 (d, J = 9.1 Hz, 1H), 7.64 (d, J = 9.1 Hz, 1H), 2.59 (s, 3H). The spectrum for the N1-methylated target will show the absence of the NH proton and the presence of a singlet for the N-CH₃ group around 4.0 ppm.[9]

  • ¹³C NMR (DMSO-d₆) : δ 145.4, 143.1, 141.3, 121.9, 121.3, 118.8, 111.2, 12.1.[9]

  • Mass Spectrometry (MS) : m/z 177 (M⁺), calculated m/z 177.05.[9]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of this compound

The most direct route to the title compound is the N-methylation of commercially available 5-nitro-1H-indazole. The choice of base and methylating agent is critical to control regioselectivity and yield.

Workflow: Synthesis of this compound

cluster_0 Protocol 1: Synthesis A 5-Nitro-1H-indazole (Starting Material) B Deprotonation (NaH in DMF) A->B 1. Add to NaH suspension C Methylation (Methyl Iodide) B->C 2. Add CH₃I @ 0°C D Work-up & Purification (Quench, Extract, Recrystallize) C->D 3. Reaction Monitoring (TLC) E This compound (Final Product) D->E 4. Isolate Pure Product

Caption: Synthetic workflow for N-methylation of 5-nitro-1H-indazole.

Step-by-Step Methodology:

  • Preparation : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and suspend it in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indazole N-H, forming the corresponding sodium salt. DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction. Anhydrous conditions are crucial as NaH reacts violently with water.

  • Deprotonation : Cool the suspension to 0 °C using an ice bath. Add a solution of 5-nitro-1H-indazole (1.0 eq.) in anhydrous DMF dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at this temperature for 30-60 minutes after the addition is complete.

    • Causality: The exothermic deprotonation is controlled by cooling. This step generates the indazolide anion, a potent nucleophile ready for the subsequent methylation step.

  • Methylation : Add methyl iodide (CH₃I, 1.1 eq.) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • Causality: Methyl iodide is a highly effective methylating agent for Sₙ2 reactions. Maintaining a low initial temperature controls the exothermic reaction.

  • Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Carefully quench the reaction by slowly adding ice-cold water. This will decompose any unreacted NaH. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Causality: The aqueous work-up removes the DMF and inorganic salts. Ethyl acetate is a common solvent for extracting moderately polar organic products.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

    • Causality: The brine wash removes residual water from the organic phase. Recrystallization or chromatography is necessary to remove impurities and any potential N2-methylated isomer, yielding the pure target compound.

Protocol 2: Application in Synthesis - Reduction to 1-Methyl-1H-indazol-5-amine

The conversion of the nitro group to an amine is a cornerstone transformation, unlocking the potential of this intermediate for constructing drug candidates.

Workflow: Reduction of the Nitro Group

cluster_1 Protocol 2: Reduction F This compound G Reduction Reaction (SnCl₂·2H₂O in EtOH) F->G 1. Reflux with reducing agent H Basification & Extraction G->H 2. Adjust pH > 8 I 1-Methyl-1H-indazol-5-amine (Versatile Intermediate) H->I 3. Extract & Purify

Caption: Workflow for the synthesis of 1-Methyl-1H-indazol-5-amine.

Step-by-Step Methodology:

  • Setup : In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol (EtOH). Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.).

    • Causality: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro groups. It is effective, inexpensive, and tolerant of many other functional groups. Ethanol is a suitable solvent for both the substrate and the reagent.

  • Reaction : Heat the mixture to reflux (approximately 78 °C) and maintain for 2-3 hours.

    • Causality: The elevated temperature increases the rate of the reduction reaction, ensuring complete conversion in a reasonable timeframe.

  • Monitoring : Monitor the reaction by TLC until the starting material spot has completely disappeared.

  • Work-up : Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Basification : To the residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is > 8. This will precipitate tin salts.

    • Causality: The reaction is performed under acidic conditions generated by the tin chloride. Basification is required to neutralize the mixture and deprotonate the newly formed amine, making it soluble in organic extraction solvents. It also precipitates tin hydroxides, aiding their removal.

  • Isolation : Filter the mixture through a pad of Celite® to remove the inorganic tin salts, washing the pad with ethyl acetate. Extract the filtrate with ethyl acetate (3x).

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield 1-Methyl-1H-indazol-5-amine, which can be further purified if necessary.

Safety, Handling, and Storage

Professional laboratory practice requires strict adherence to safety protocols when handling chemical reagents.[11][12]

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[11][12]

  • Handling :

    • Handle this compound in a well-ventilated fume hood to avoid inhalation of dust.[12]

    • Avoid contact with skin and eyes. It is classified as harmful if swallowed and may cause skin and serious eye irritation.

    • Sodium hydride (NaH) is a flammable solid and is water-reactive. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

  • Waste Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is a strategic asset in the lexicon of medicinal chemistry. Its synthesis is straightforward, and its true utility is realized in its conversion to the corresponding 5-amino derivative. This transformation provides a robust entry point for the construction of complex molecular architectures, enabling the exploration of new chemical space in the quest for novel therapeutics. The protocols and insights provided in this guide serve as a reliable foundation for leveraging this valuable intermediate in pharmaceutical research and development.

References

  • Reddit. Indazole synthesis discussion.. Mechanism of this reaction?. [Link]
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  • PubChem. This compound. [Link]
  • MDPI. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]
  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
  • Organic Syntheses. 5-nitroindazole. [Link]
  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)
  • ResearchGate.

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Application Notes & Protocols for 1-Methyl-5-nitro-1H-indazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical industry on the potential applications of 1-Methyl-5-nitro-1H-indazole. While direct agrochemical applications of this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs—the indazole core and the nitroaromatic group—are present in numerous biologically active compounds.[1][2] This guide synthesizes established principles of agrochemical screening to propose a series of robust, field-proven protocols for evaluating the herbicidal, fungicidal, and insecticidal potential of this compound. The protocols are designed to be self-validating and are accompanied by explanations of the scientific causality behind experimental choices, potential mechanisms of action, and data interpretation guidelines.

Introduction to this compound

This compound (CAS No. 5228-49-9) is a heterocyclic aromatic compound. Its structure is characterized by a bicyclic indazole core, which consists of fused benzene and pyrazole rings, a methyl group at the N1 position, and a nitro group at the 5-position.

  • Indazole Scaffold: The indazole ring system is a recognized "privileged scaffold" in medicinal and agricultural chemistry, appearing in compounds with a wide array of biological activities, including antifungal and antimicrobial properties.[1][3]

  • Nitroaromatic Moiety: Nitroaromatic compounds are utilized as explosives, dyes, and pesticides.[2] Their biological activity is often linked to the bioreduction of the nitro group within the target organism. This process can generate reactive nitrogen species and induce oxidative stress, leading to cellular damage and death.[2][4]

The combination of these two moieties suggests that this compound is a compelling candidate for primary screening in agrochemical discovery programs. This guide outlines a systematic approach to elucidating its potential value in crop protection.

Safety & Handling

Before commencing any experimental work, researchers must consult the Safety Data Sheet (SDS) for this compound.[5] As with many nitroaromatic compounds, it should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Disposal: Dispose of waste according to institutional and local environmental regulations.

General Protocol: Stock Solution Preparation

The foundation of reproducible bioassays is the accurate preparation of test solutions. Due to the likely low aqueous solubility of this compound, an organic solvent is required for the primary stock solution.

Objective: To prepare a high-concentration stock solution for serial dilution in subsequent bioassays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Acetone, analytical grade (for certain applications)

  • Sterile, light-protected storage vials (e.g., amber glass)

  • Analytical balance and volumetric flasks

Protocol:

  • Solvent Selection: DMSO is the preferred solvent due to its high solubilizing power and relatively low toxicity to a wide range of biological systems at low final concentrations (typically ≤0.5%).

  • Preparation of 100 mM Stock Solution:

    • Accurately weigh 17.72 mg of this compound (MW: 177.16 g/mol ).

    • Dissolve the powder in a small amount of DMSO in a 1 mL volumetric flask.

    • Once fully dissolved, bring the volume up to 1 mL with DMSO.

    • Mix thoroughly by inversion.

  • Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container to prevent degradation.[7]

  • Working Solutions: For experiments, dilute the stock solution to the desired final concentrations using the appropriate assay medium (e.g., sterile water, liquid growth medium).

  • Solvent Control: Crucially, all experiments must include a solvent control. This control should contain the same final concentration of DMSO as the highest concentration of the test compound to account for any potential solvent-induced effects on the test organisms.[7]

Application Area 1: Herbicidal Activity Screening

Scientific Rationale: The presence of the nitroaromatic group suggests a potential for phytotoxicity. Some commercial herbicides are nitroaromatic compounds. The screening process will assess effects on key plant development stages: germination and seedling growth.

Protocol: Seed Germination and Root Elongation Assay

This primary assay is a rapid and sensitive method to evaluate the potential pre-emergent herbicidal activity of the compound on both monocot and dicot plants.[7][8]

Objective: To quantify the effect of this compound on seed germination and primary root growth.

Materials:

  • Seeds of representative test species (e.g., Lactuca sativa (lettuce) for dicots, Agrostis stolonifera (bentgrass) for monocots).

  • Sterile Petri dishes (9 cm) with filter paper.

  • 100 mM stock solution of this compound in DMSO.

  • Sterile distilled water.

  • Growth chamber with controlled light and temperature.

Methodology:

  • Prepare Test Concentrations: Create a serial dilution of the 100 mM stock solution in sterile distilled water to achieve final concentrations (e.g., 1, 10, 50, 100, 250 µM). Prepare a solvent control (water with the corresponding DMSO concentration) and a negative control (water only).

  • Plating: Place two layers of sterile filter paper into each Petri dish. Pipette 5 mL of the respective test or control solution onto the filter paper, ensuring it is evenly moistened.

  • Seed Placement: Place 25-50 seeds, evenly spaced, onto the moistened filter paper in each dish.[7]

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).[7]

  • Data Collection:

    • Germination: Count the number of germinated seeds daily for 7 days. A seed is considered germinated when the radicle emerges.

    • Root Length: After 7 days, carefully remove the seedlings and measure the primary root length of at least 10 seedlings per dish using a ruler or digital imaging software.

  • Data Analysis:

    • Calculate the Germination Percentage: (Number of germinated seeds / Total seeds) x 100.

    • Calculate the Percent Inhibition of Root Growth: [1 - (Avg. root length of treatment / Avg. root length of solvent control)] x 100.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) for root growth using dose-response curve analysis software.

Expected Outcome & Interpretation: Significant inhibition of germination or root elongation compared to the solvent control indicates potential herbicidal activity. Differential activity between monocot and dicot species can provide early indications of selectivity.

Protocol: Whole-Plant Post-Emergence Assay

This secondary assay evaluates the compound's potential as a post-emergence herbicide by direct application to foliage.[9][10]

Objective: To assess the phytotoxicity of this compound when applied to the foliage of young plants.

Materials:

  • Young, healthy plants of test species (e.g., Brassica campestris (field mustard) and Triticum aestivum (wheat)) grown in small pots to the 2-3 true leaf stage.

  • Test solutions prepared as in 3.1, with the addition of a surfactant (e.g., 0.05% Tween® 20) to ensure adhesion to the leaf surface.

  • Laboratory spray bottle or a track sprayer for uniform application.

  • Greenhouse or controlled environment growth chamber.

Methodology:

  • Plant Preparation: Grow test plants under standardized conditions until they reach the 2-3 true leaf stage.

  • Application: Spray the plants with the test and control solutions until the foliage is thoroughly wet but not to the point of excessive runoff. Ensure uniform coverage.

  • Incubation: Return the treated plants to the greenhouse or growth chamber.

  • Observation: Visually assess the plants at 3, 7, and 14 days after treatment (DAT). Record phytotoxicity symptoms such as chlorosis (yellowing), necrosis (tissue death), stunting, and malformation using a rating scale (e.g., 0% = no effect, 100% = plant death).

  • Biomass Measurement (Optional): At 14 DAT, harvest the above-ground biomass, measure the fresh weight, then dry at 60°C for 72 hours and measure the dry weight.[7]

Data Analysis: Compare the visual injury ratings and biomass measurements of treated plants to the solvent control. A dose-dependent increase in phytotoxicity indicates post-emergence herbicidal activity.

ParameterAssay TypeKey MeasurementPotential Indication
Germination % Pre-EmergenceSeed viabilityInhibition of early metabolic processes
Root Length Pre-EmergenceIC₅₀ valueInhibition of cell division/elongation
Visual Injury Post-Emergence% Damage ratingContact or systemic phytotoxicity
Biomass Post-EmergenceFresh/Dry WeightOverall inhibition of plant growth
Table 1: Summary of Herbicidal Screening Data

Application Area 2: Fungicidal Activity Screening

Scientific Rationale: Azole-containing structures, including indazoles, are a cornerstone of modern fungicides.[11] A common mechanism of action for azole fungicides is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[12] The screening protocol is designed to test for direct inhibition of fungal growth.

Protocol: In Vitro Mycelial Growth Inhibition Assay

This assay is a standard method to determine the direct fungitoxic effect of a compound on a range of economically important plant pathogenic fungi.[13][14]

Objective: To determine the EC₅₀ (half-maximal effective concentration) of this compound against key fungal pathogens.

Materials:

  • Pure cultures of fungal pathogens (e.g., Fusarium solani, Botrytis cinerea, Rhizoctonia solani).

  • Potato Dextrose Agar (PDA) or another suitable growth medium.

  • Sterile Petri dishes (9 cm).

  • 100 mM stock solution of this compound in DMSO.

  • Sterile cork borer (5 mm diameter).

Methodology:

  • Medium Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 45-50°C in a water bath.

  • Amendment of Medium: Add the required volume of the 100 mM stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also prepare a solvent control plate with an equivalent amount of DMSO. Mix thoroughly by swirling.

  • Plating: Pour approximately 20 mL of the amended or control PDA into each sterile Petri dish and allow it to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus. Place the plug, mycelium-side down, in the center of each prepared plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: When the fungal colony in the control plate has reached near-full growth (but not touching the edge), measure the diameter of the fungal colony in all plates in two perpendicular directions.

  • Data Analysis:

    • Calculate the average colony diameter for each treatment.

    • Calculate the Percent Inhibition: [1 - (Avg. diameter of treatment / Avg. diameter of solvent control)] x 100.

    • Determine the EC₅₀ value by plotting percent inhibition against the logarithm of the concentration.

Expected Outcome & Interpretation: A low EC₅₀ value indicates high intrinsic activity against the tested fungus. A broad spectrum of activity against multiple fungi is a desirable trait for a potential fungicide.

Fungicidal_Screening_Workflow

Application Area 3: Insecticidal Activity Screening

Scientific Rationale: Indazole-containing compounds have been explored as insecticides. The initial screening aims to identify toxicity through two primary routes of exposure: direct contact and residual contact with a treated surface.

Protocol: Adult Vial Contact & Residual Assay

This method is adapted from established protocols for monitoring insecticide resistance and is effective for screening new compounds against a variety of small insects.[15]

Objective: To determine the contact and residual toxicity of this compound to a model insect species.

Materials:

  • Test insects (e.g., Drosophila melanogaster (fruit fly) or Aedes aegypti (mosquito)).

  • Glass scintillation vials (20 mL).

  • 100 mM stock solution of this compound in a volatile solvent like Acetone.

  • Pipettes and a vial roller or rotator.

  • Aspirator for handling insects.

Methodology:

  • Prepare Dosing Solutions: Prepare serial dilutions of the stock solution in acetone to achieve a range of target doses (e.g., 1, 5, 10, 50, 100 µ g/vial ).

  • Coat Vials:

    • Pipette 0.5 mL of each dosing solution (and an acetone-only control) into separate glass vials.

    • Immediately place the vials on a rotator and roll them at an angle until the acetone has completely evaporated, leaving a uniform film of the compound on the inner surface.[15]

    • Allow the vials to air-dry for at least one hour in a fume hood to remove all solvent traces.

  • Insect Exposure:

    • Using an aspirator, carefully introduce 10-20 adult insects into each vial.

    • Cap the vials with a mesh or perforated lid to allow for air exchange.

  • Data Collection: Record the number of moribund (knocked down or unable to move) insects at various time points (e.g., 1, 4, 8, and 24 hours).

  • Data Analysis:

    • Calculate the percentage mortality at each dose and time point, correcting for any control mortality using Abbott's formula if necessary.

    • Determine the LC₅₀ (lethal concentration causing 50% mortality) or LT₅₀ (lethal time for 50% of the population at a fixed dose) using probit analysis.

Expected Outcome & Interpretation: A low LC₅₀ or rapid LT₅₀ indicates potent insecticidal activity. The time course of mortality can provide clues about the mode of action (e.g., rapid knockdown may suggest a neurotoxin).

Insecticidal_Screening_Logic

Conclusion and Future Directions

The protocols outlined in this guide provide a validated, systematic framework for the initial agrochemical evaluation of this compound. Positive results, or "hits," in any of these primary screens would warrant progression to more advanced, secondary screening stages. These could include testing against a wider range of pest and crop species, mode of action studies (e.g., enzyme inhibition assays), and formulation development. The structural characteristics of this compound make it a scientifically intriguing candidate, and this structured approach ensures that its potential in crop protection can be rigorously and efficiently assessed.

References

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  • Liu, X., et al. (2010). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Journal of Agricultural and Food Chemistry.
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  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Growth inhibition assay. Bio-protocol.
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  • Peskan-Berghöfer, T., et al. (2011). Bacterial Growth Inhibition Assay for Xanthomonas oryzae pv. oryzae or Escherichia coli K12 Grown together with Plant Leaf Extracts. Bio-protocol.
  • De Smet, I., & Verstaen, K. (2024). A Seedling Growth Inhibition Assay to Measure Phytocytokine Activity. Methods in Molecular Biology.
  • Spadaro, D., & Gilardi, G. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Plants.
  • Liu, X., et al. (2010). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. ResearchGate.
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  • Lee, H., et al. (2021). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Sensors.
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Application Note: A Methodological Framework for Evaluating 1-Methyl-5-nitro-1H-indazole as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammatory disorders represent a significant global health burden, necessitating the continuous development of novel therapeutic agents with improved efficacy and safety profiles. The indazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including anti-inflammatory effects.[1][2] This application note presents a comprehensive, multi-tiered methodological framework for the preclinical evaluation of 1-Methyl-5-nitro-1H-indazole, a specific indazole derivative, as a potential anti-inflammatory agent. We provide a logical workflow, from initial physicochemical characterization and in vitro cellular assays to in vivo validation in an acute inflammation model. The detailed protocols are designed to be self-validating and offer researchers a robust starting point for investigating this and other related compounds in the drug discovery pipeline.

Introduction: The Rationale for Investigating this compound

The inflammatory cascade is a complex biological response crucial for host defense and tissue repair. However, its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[3] Current therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but are often associated with significant side effects, highlighting the urgent need for new therapeutic strategies.[3][4]

The indazole nucleus, a bicyclic heteroaromatic system, has garnered significant interest due to its versatile pharmacological profile.[1][2] Notably, studies on related nitroindazole compounds have demonstrated significant anti-inflammatory properties. For example, 6-nitroindazole has been shown to inhibit cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), and the production of free radicals.[4][5] These findings provide a strong rationale for exploring other isomers and derivatives within this chemical class.

This guide focuses on This compound (CAS: 5228-49-9), a derivative whose anti-inflammatory potential is yet to be fully characterized.[6] The objective of this document is to provide drug development professionals with a structured, experimentally-grounded workflow to:

  • Assess the cytotoxicity and effective concentration range of the compound.

  • Quantify its inhibitory effects on key inflammatory mediators in vitro.

  • Validate its efficacy in a well-established in vivo model of acute inflammation.

Hypothesized Mechanism of Action

Based on the established activity of related nitro-aromatic and indazole compounds, we hypothesize that this compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary pathway implicated in inflammation is initiated by lipopolysaccharide (LPS), which activates Toll-like receptor 4 (TLR4), leading to the activation of the transcription factor NF-κB. This, in turn, upregulates the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6). The compound may interrupt this cascade at one or more points.

G cluster_pathway Inflammatory Signaling Cascade cluster_products Pro-inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines TNF-α, IL-6 NFkB->Cytokines Compound This compound Compound->NFkB Inhibition? Compound->iNOS Inhibition? Compound->COX2 Inhibition?

Caption: A sequential workflow for evaluating anti-inflammatory potential.

Detailed Protocols: In Vitro Evaluation

These protocols are designed for use with the murine macrophage cell line RAW 264.7, a standard model for studying inflammation.

Protocol 1: Compound Preparation and Safety
  • Solubilization: Prepare a 10 mM primary stock solution of this compound (MW: 177.16 g/mol ) in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). [6]Aliquot and store at -20°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium (e.g., DMEM with 10% FBS). Ensure the final DMSO concentration in the culture well is ≤ 0.1% to avoid solvent-induced toxicity.

  • Safety Precautions: Based on data for related compounds like 5-nitroindazole and 1-methyl-1H-imidazole, handle the compound with care. [7][8]Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Assume the compound is potentially harmful if swallowed and may cause skin irritation. [8]

Protocol 2: Cell Viability Assay (MTT)

This assay is critical for identifying the concentration range where the compound is not cytotoxic, ensuring that any observed anti-inflammatory effects are not merely a result of cell death.

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a "vehicle control" (0.1% DMSO) and a "cells only" control.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100%.

Protocol 3: Nitric Oxide (NO) Inhibition Assay

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 2.

  • Pre-treatment: After 24 hours, remove the medium and add 100 µL of medium containing non-toxic concentrations of the test compound. Incubate for 1 hour.

  • Inflammatory Stimulus: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the "cells only" control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentrations.

  • Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).

Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)

This protocol quantifies the secretion of key inflammatory cytokines like TNF-α and IL-6.

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 3, typically using a 24-well plate for a larger volume of supernatant.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate to pellet any detached cells and collect the supernatant. Store at -80°C until analysis.

  • ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions precisely.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples and determine the percentage inhibition relative to the LPS-stimulated control. Calculate the IC₅₀ value for the inhibition of each cytokine.

Parameter Description Typical Readout
Cell Viability Assesses compound toxicity.% Viability vs. Control
Nitric Oxide (NO) Measures iNOS activity.IC₅₀ (µM)
TNF-α Quantifies a key pro-inflammatory cytokine.IC₅₀ (µM)
IL-6 Quantifies a pleiotropic cytokine.IC₅₀ (µM)
Table 1: Summary of In Vitro Assessment Parameters.

Detailed Protocol: In Vivo Evaluation

If the compound shows promising in vitro activity (e.g., IC₅₀ values in the low micromolar range with low cytotoxicity), proceeding to an in vivo model is the logical next step.

Protocol 5: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation. [9][10][11]

  • Ethical Approval: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide animals into at least four groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC solution).

    • Group II: Positive Control (e.g., Diclofenac, 10 mg/kg, intraperitoneal).

    • Group III: Test Compound (Low Dose, e.g., 25 mg/kg, oral or i.p.).

    • Group IV: Test Compound (High Dose, e.g., 50 mg/kg, oral or i.p.).

  • Compound Administration: Administer the vehicle, positive control, or test compound 60 minutes before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume or diameter using a plethysmometer or digital calipers at time 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection. [11]7. Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point: (Volume at time t) - (Volume at time 0).

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Group Treatment Dose (mg/kg) Mean Paw Volume Increase at 3h (mL) ± SEM % Inhibition
IVehicle (0.5% CMC)-0.85 ± 0.05-
IIDiclofenac100.30 ± 0.0364.7%
IIIThis compound25Example DataCalculate
IVThis compound50Example DataCalculate
Table 2: Example Data Representation for the Carrageenan-Induced Paw Edema Model.

Conclusion and Future Perspectives

This application note provides a validated, step-by-step framework for the initial anti-inflammatory screening of this compound. By systematically progressing from in vitro cytotoxicity and mechanistic assays to in vivo efficacy models, researchers can efficiently generate the foundational data required for further drug development.

Positive results from this workflow would justify advancing the compound to more complex studies, including:

  • Chronic Inflammation Models: Evaluating efficacy in models like adjuvant-induced arthritis.

  • Mechanism of Action Studies: Investigating effects on upstream signaling components like NF-κB phosphorylation via Western Blot or reporter assays.

  • Pharmacokinetic and ADME/Tox Studies: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

This structured approach ensures a thorough and resource-efficient evaluation, paving the way for the potential development of a new class of indazole-based anti-inflammatory therapeutics.

References

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Application Protocol: Regioselective N-Alkylation of 5-Nitroindazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

The indazole scaffold is a privileged motif in medicinal chemistry, frequently serving as a bioisostere for indole in numerous therapeutic agents.[1] The 5-nitroindazole variant, in particular, is a crucial starting material for synthesizing a range of biologically active compounds, including those with antiprotozoal and antineoplastic properties.[2]

Direct N-alkylation of the indazole ring is a fundamental transformation for molecular diversification. However, the indazole nucleus possesses two reactive nitrogen atoms (N1 and N2), leading to the potential formation of two distinct regioisomers upon alkylation.[3][4][5] The biological activity and physicochemical properties of N1- and N2-alkylated indazoles can differ significantly. Therefore, controlling the regioselectivity of this reaction is of paramount importance in drug discovery and development to ensure the synthesis of a single, desired isomer, which simplifies purification, characterization, and pharmacological evaluation.[5][6]

This guide provides a detailed overview of the mechanistic principles and proven laboratory protocols for the regioselective N-alkylation of 5-nitroindazole, empowering researchers to make informed decisions to achieve their synthetic targets.

Mechanistic Rationale: The N1 vs. N2 Challenge

The regiochemical outcome of indazole alkylation is a delicate interplay of thermodynamic and kinetic factors, heavily influenced by the reaction conditions.[5][7]

  • Tautomerism and Stability: The unsubstituted indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered more thermodynamically stable.[3][4][5] This intrinsic stability often favors the formation of N1-substituted products under conditions that allow for thermodynamic equilibration.[5][8][9]

  • The Role of the Base and Solvent: The choice of base and solvent is critical.[5][9] Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) can form a tight ion pair between the sodium cation and the deprotonated indazole. This association can sterically hinder the N2 position and direct the electrophile (alkylating agent) to the N1 position.[3][8] In contrast, polar aprotic solvents like DMF can solvate the cation, leading to a "freer" indazolide anion and often resulting in mixtures of N1 and N2 products.[1]

  • Electrophile and Reaction Type: The nature of the alkylating agent and the overall reaction mechanism also dictate the outcome. Simple SN2 reactions with alkyl halides can be directed by the choice of base and solvent, while other methods, like the Mitsunobu reaction, have their own inherent selectivity preferences.[8]

Visualizing the N-Alkylation Reaction

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 5-Nitroindazole 5-Nitroindazole Base_Solvent Base / Solvent 5-Nitroindazole->Base_Solvent Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Base_Solvent N1_Product N1-alkyl-5-nitroindazole (Thermodynamic Product) Base_Solvent->N1_Product Path A N2_Product N2-alkyl-5-nitroindazole (Kinetic Product) Base_Solvent->N2_Product Path B

Caption: General reaction scheme for the N-alkylation of 5-nitroindazole.

Protocol 1: Selective N1-Alkylation using NaH in THF

This protocol is designed to strongly favor the formation of the N1-alkylated isomer, which is often the thermodynamically more stable product.[5][8] The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for achieving excellent N1 regioselectivity.[6][8][10][11]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplier
5-NitroindazoleC₇H₅N₃O₂163.13>98%Sigma-Aldrich
Sodium Hydride (NaH)NaH24.0060% dispersion in mineral oilSigma-Aldrich
Alkyl Halide (R-X)VariesVaries>98%Varies
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, >99.9%Sigma-Aldrich
Saturated NH₄Cl (aq)NH₄Cl53.49SaturatedIn-house prep
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
Brine (Saturated NaCl)NaCl58.44SaturatedIn-house prep
Anhydrous MgSO₄ or Na₂SO₄MgSO₄/Na₂SO₄VariesGranularVaries
Step-by-Step Experimental Procedure
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 5-nitroindazole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser.

  • Solvent Addition: Add anhydrous THF (approx. 10-20 mL per gram of 5-nitroindazole) to the flask via syringe. Stir the mixture at room temperature to form a suspension.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add NaH (1.1-1.2 eq, 60% dispersion in oil) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform in a fume hood.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The reaction mixture should become a clearer solution as the sodium salt of 5-nitroindazole forms.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise to the solution at room temperature.

  • Reaction & Monitoring: Heat the reaction mixture to 50 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).[3][6]

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure N1-alkyl-5-nitroindazole product.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction provides an alternative strategy that often favors the formation of the N2-alkylated isomer.[3][6] This reaction converts a primary or secondary alcohol directly into the alkylating agent in situ.[12][13]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplier
5-NitroindazoleC₇H₅N₃O₂163.13>98%Sigma-Aldrich
Primary/Secondary AlcoholR-OHVaries>98%Varies
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29>99%Sigma-Aldrich
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)VariesVaries40% in TolueneSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, >99.9%Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄86.18ACS GradeFisher Scientific
Step-by-Step Experimental Procedure
  • Preparation: To a solution of 5-nitroindazole (1.0 eq), the desired alcohol (1.5-2.0 eq), and triphenylphosphine (1.5-2.0 eq) in anhydrous THF, add the solution of DEAD or DIAD (1.5-2.0 eq) dropwise at 0 °C under an inert atmosphere.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The main challenge with Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the hydrazine derivative). Direct purification by silica gel chromatography (hexane/ethyl acetate gradient) is the most common method to isolate the desired N2-alkylated product.

Experimental Workflow Overview

G Setup Reaction Setup (Inert Atmosphere) Reagents Add 5-Nitroindazole, Solvent, Base/Reagents Setup->Reagents Alkylation Add Alkylating Agent (Alkyl Halide or Alcohol/Mitsunobu) Reagents->Alkylation Reaction Heat & Stir (Monitor by TLC) Alkylation->Reaction Workup Quench & Aqueous Workup (Extraction) Reaction->Workup Purify Concentrate & Purify (Column Chromatography) Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Caption: A streamlined workflow for the N-alkylation of 5-nitroindazole.

Controlling Regioselectivity: A Summary of Influencing Factors

Achieving high regioselectivity is not accidental; it is the result of carefully controlling key experimental parameters.

FactorFavors N1-AlkylationFavors N2-AlkylationRationale
Base NaH, KH, KHMDS, NaHMDS[8][9]K₂CO₃, Cs₂CO₃[9]Strong, poorly soluble bases (NaH) in non-polar solvents favor a tight ion pair, sterically directing to N1. Weaker, more soluble bases (K₂CO₃) in polar solvents lead to a "freer" anion, often favoring N2 or giving mixtures.[1][8]
Solvent THF, Dioxane, Toluene[8]DMF, DMSO, Acetonitrile[9][14]Non-polar aprotic solvents (THF) maintain the tight ion pair for N1 selectivity. Polar aprotic solvents (DMF) solvate the cation, disrupting the ion pair and often leading to mixtures or N2 preference.[1][9]
Temperature Lower to moderate (0-50 °C)Often higher temperaturesHigher temperatures can sometimes favor the formation of the thermodynamic N1 product through equilibration, but reaction kinetics can be complex.
Reaction Type SN2 with NaH/THFMitsunobu Reaction[3][6], Acid-catalyzed alkylation with trichloroacetimidates[15][16]The inherent mechanism of the reaction plays a key role. The Mitsunobu reaction often shows a preference for the N2 position on the indazole core.[3][6]
Substituents Electron-donating or sterically bulky groups at C3Electron-withdrawing groups at C7[8][11]Substituents on the indazole ring can electronically and sterically influence the nucleophilicity of the N1 and N2 positions.[5][8]

Product Characterization

Unambiguous characterization of the N1 and N2 isomers is critical.

  • ¹H NMR Spectroscopy: The chemical shift of the proton at the C7 position is often diagnostic. In the N1-isomer, this proton is typically shifted further downfield compared to the N2-isomer due to the anisotropic effect of the adjacent pyrazole ring.

  • ¹H-¹³C HMBC NMR: A correlation between the N-alkyl CH₂ protons and the C3 and C7a carbons of the indazole ring can definitively assign the regiochemistry.[8]

  • NOE NMR: Nuclear Overhauser Effect experiments can show spatial proximity between the N-alkyl protons and the indazole ring protons (e.g., H7 for N1, H3 for N2).

  • Mass Spectrometry (MS): Confirms the molecular weight of the alkylated product.

  • X-Ray Crystallography: Provides absolute, unambiguous structural proof if a suitable crystal can be obtained.[7]

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive NaH; wet solvent/reagents; insufficient temperature/time.Use fresh NaH from a new container. Ensure all glassware is flame-dried and solvents are anhydrous. Increase reaction time or temperature.
Poor Regioselectivity (Mixture of Isomers) Incorrect base/solvent combination for desired isomer.For N1, strictly use NaH in THF.[8] For N2, consider the Mitsunobu protocol.[3] If using other conditions, screen different bases and solvents (e.g., K₂CO₃ in ACN).[14]
Decomposition of Starting Material Reaction temperature is too high; base is too strong for other functional groups.Run the reaction at a lower temperature for a longer duration. Consider a milder base like K₂CO₃ or Cs₂CO₃.
Difficult Purification Byproducts from Mitsunobu reaction (Ph₃PO); isomers are difficult to separate.For Mitsunobu, try precipitating Ph₃PO from a non-polar solvent like ether. For isomer separation, optimize chromatography conditions (try different solvent systems or use a high-performance flash system).

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1940–1954.
  • Sparkes, E., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6893–6899.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health.
  • Taoka, B. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. National Institutes of Health.
  • Sparkes, E., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
  • Alam, R. M., & Keating, J. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Preparation and alkylation of nitroindazolylacetonitriles 4 and 5 with.
  • ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • ResearchGate. (n.d.). (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives.
  • Sparkes, E., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed.
  • ResearchGate. (n.d.). The Mitsunobu reaction in the chemistry of nitrogen-containing heterocyclic compounds. The formation of heterocyclic systems (review).
  • ResearchGate. (n.d.). Synthesis and biological properties of new 5-nitroindazole derivatives.

Sources

The Synthetic Versatility of 1-Methyl-5-nitro-1H-indazole: A Guide to Key Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The 1-methyl-5-nitro-1H-indazole, in particular, serves as a versatile building block for the synthesis of more complex and potent drug candidates. The presence of the nitro group at the 5-position significantly influences the reactivity of the indazole core, opening up a variety of synthetic pathways for functionalization. This guide provides a detailed exploration of the key reaction conditions for this compound with different reagents, offering both mechanistic insights and practical, field-proven protocols.

I. Reduction of the Nitro Group: Gateway to Functionalized Amines

The reduction of the nitro group to a primary amine is arguably the most crucial transformation of this compound. The resulting 1-methyl-1H-indazol-5-amine is a key intermediate in the synthesis of a multitude of pharmaceutical agents, including TRPM5 agonists.[2] The electron-donating nature of the newly formed amino group dramatically alters the electronic character of the indazole ring, paving the way for further derivatization.

Mechanistic Considerations

The reduction of an aromatic nitro group can be achieved through various mechanisms, primarily involving electron transfer from a metal surface or a reducing agent, followed by a series of protonation steps. The choice of reducing agent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule.

Comparative Protocols for Nitro Reduction

Several reliable methods exist for the reduction of the nitro group on the indazole ring. The choice of method often depends on the desired scale of the reaction, the presence of other sensitive functional groups, and laboratory safety considerations.

Method Reagents & Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%), Ethanol or Methanol, RT, atmospheric or elevated pressureClean reaction with water as the only byproduct; high yields.[3]Requires specialized hydrogenation equipment; catalyst can be pyrophoric and may not be suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes).
Tin(II) Chloride Reduction SnCl₂·2H₂O, Ethanol or Ethyl Acetate, RefluxA widely used and reliable method, tolerant of many functional groups.[4][5]Requires stoichiometric amounts of the tin reagent, leading to tin-containing waste streams that require proper disposal.
Iron Reduction Fe powder, Acetic Acid or NH₄Cl, Ethanol/Water, RefluxCost-effective and suitable for large-scale synthesis.[6][7]Often requires acidic conditions which may not be compatible with acid-labile groups; can sometimes lead to colored impurities.
Detailed Experimental Protocol: Reduction with Iron in Acetic Acid

This protocol provides a robust and cost-effective method for the synthesis of 1-methyl-1H-indazol-5-amine.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add ethanol and water (a common ratio is 4:1 EtOH/H₂O) to create a slurry.[6]

  • To this stirred slurry, add iron powder (5-10 eq) followed by the slow addition of glacial acetic acid (a typical solvent mixture could be EtOH/AcOH).[6][7]

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the excess iron and iron salts, washing the filter cake with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the organic solvents.

  • Dilute the residue with water and carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-methyl-1H-indazol-5-amine, which can be further purified by column chromatography on silica gel or recrystallization if necessary.

G cluster_reduction Nitro Group Reduction Workflow Start This compound Reagents Fe Powder Acetic Acid Ethanol/Water Start->Reagents Add Reaction Reflux (2-4h) Reagents->Reaction Heat Workup Filtration Neutralization Extraction Reaction->Workup Cool & Process Product 1-Methyl-1H-indazol-5-amine Workup->Product Isolate

Caption: Workflow for the reduction of this compound.

II. Halogenation: Paving the Way for Cross-Coupling Reactions

The introduction of a halogen atom, typically bromine or iodine, onto the indazole ring is a strategic move that enables a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The C3 position of the indazole ring is often susceptible to halogenation.[8]

Protocol for C3-Bromination

The bromination of the indazole core can be achieved under mild conditions. While the following protocol is for the bromination of 5-nitro-1H-indazole, it serves as an excellent starting point for the corresponding 1-methyl derivative.[9]

Materials:

  • This compound

  • Bromine (Br₂)

  • N,N-Dimethylformamide (DMF)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., ice-salt bath)

Procedure:

  • In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in DMF.[9]

  • Cool the solution to -5 °C using a low-temperature bath.[9]

  • Slowly add a solution of bromine (1.0-1.2 eq) in DMF via a dropping funnel over a period of 1 hour, maintaining the internal temperature below 0 °C.[9]

  • After the addition is complete, allow the reaction mixture to stir at 0 to -5 °C for an additional hour.[9]

  • Slowly warm the reaction to room temperature and continue stirring for several hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by pouring it into a stirred mixture of ice water and a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine.

  • The precipitated product can be collected by filtration, washed with water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

The resulting 3-bromo-1-methyl-5-nitro-1H-indazole is a valuable intermediate for subsequent cross-coupling reactions.[10][11]

III. Palladium-Catalyzed Cross-Coupling Reactions

The halogenated this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and amino substituents.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[12]

General Reaction Scheme:

Key Parameters for a Successful Suzuki-Miyaura Coupling:

Component Examples Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhosPdG2The choice of ligand on the palladium catalyst is crucial for an efficient catalytic cycle.[12][13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is required to activate the boronic acid for transmetalation.[13]
Solvent Dioxane/Water, Toluene, DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[13]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-bromo-1-methyl-5-nitro-1H-indazole with an arylboronic acid.

Materials:

  • 3-Bromo-1-methyl-5-nitro-1H-indazole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Schlenk flask or microwave vial

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add 3-bromo-1-methyl-5-nitro-1H-indazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl R-Pd(II)L_n-Ar Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product Bromoindazole 3-Bromo-1-methyl- 5-nitro-1H-indazole (R-Br) Bromoindazole->OxAdd BoronicAcid Ar-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[14] This reaction can be applied to 3-bromo-1-methyl-5-nitro-1H-indazole to introduce a variety of primary and secondary amines at the C3 position.

General Reaction Scheme:

Key Parameters for a Successful Buchwald-Hartwig Amination:

Component Examples Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂A source of palladium(0) is required to initiate the catalytic cycle.
Ligand BINAP, XPhos, RuPhosBulky, electron-rich phosphine ligands are essential for facilitating the oxidative addition and reductive elimination steps.[15]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is needed to deprotonate the amine.[15]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are typically used.[15]

IV. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 5-position of the indazole ring activates the aromatic system towards nucleophilic attack. While less common than the transformations of a halogenated derivative, direct nucleophilic aromatic substitution (SNAr) is a potential pathway for functionalization. In an SNAr reaction, a potent nucleophile can displace a suitable leaving group on the aromatic ring. While the nitro group itself is generally a poor leaving group, its presence significantly lowers the electron density of the ring, making it susceptible to attack.[16] If another leaving group, such as a halide, were present at an ortho or para position relative to the nitro group, SNAr would be highly favored.[16]

Further research into the direct displacement of the nitro group on this compound by strong nucleophiles, such as alkoxides or thiolates, could unveil novel synthetic routes. The reaction would likely proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[16]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized indazole derivatives. The strategic manipulation of the nitro group through reduction, or the use of a halogenated intermediate for cross-coupling reactions, provides medicinal chemists with a powerful toolkit for the construction of novel bioactive molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this important building block in their drug discovery and development endeavors.

References

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 7, 1156–1161.
  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic & Biomolecular Chemistry, 18(4), 586-606.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
  • LibreTexts Chemistry. (2019). 16.6: Multistep Synthesis.
  • Sunway Pharm Ltd. (n.d.). 3-Bromo-1-methyl-5-nitro-1H-indazole.
  • Tunoori, A. R., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 698.
  • ResearchGate. (n.d.). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
  • ResearchGate. (n.d.). Sequential bromination and methylation of 2-methyl-5-nitro-1H-imidazole (218).
  • Li, J., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(48), 31235-31239.
  • ResearchGate. (n.d.). Scheme 2. Reduction of 3-nitrophtalic anhydride with SnCl2 in various alcohols.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • Khan, I., et al. (2020).
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • American Chemical Society. (n.d.). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization.
  • Owsley, D. C., & Bloomfield, J. J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis, 1977(02), 118-120.
  • ResearchGate. (n.d.). Scheme 3. Reduction of 4-nitroindazole with SnCl2 in alcohol.
  • ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?.
  • Al-Juboori, A. M. (2017). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Journal of Chemical and Pharmaceutical Sciences, 10(4), 1735-1740.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution.
  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • Organic Syntheses. (n.d.). 1,4-Diphenyl-5-amino-1,2,3-triazole.
  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected Haloimidazoles.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling reaction catalyzed by Pd/MgLa mixed oxide.
  • Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
  • ResearchGate. (n.d.). Solvent/Ligand Controlled Switchable C3 or C7 C–H Arylations of 1-Methyl-4-Nitro-1H-Indazole.
  • National Institutes of Health. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.

Sources

Definitive Analysis of 1-Methyl-5-nitro-1H-indazole using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated method for the identification and quantification of 1-Methyl-5-nitro-1H-indazole using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is of significant interest in pharmaceutical development, often as a synthetic intermediate or a potential process-related impurity. The inherent volatility and thermal stability of this compound make it an ideal candidate for GC-based separation, while the specificity of mass spectrometry provides unequivocal identification and sensitive quantification.[1] The protocol herein is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound in various sample matrices, particularly in the context of impurity profiling and quality assurance of active pharmaceutical ingredients (APIs).

Introduction: The Analytical Imperative

This compound (CAS: 5228-49-9) is a heterocyclic aromatic compound whose presence, even at trace levels, can be critical to the safety and efficacy profile of a drug product.[2] Regulatory bodies mandate stringent control over such impurities. Therefore, a highly specific, sensitive, and validated analytical method is not just a scientific necessity but a regulatory requirement.

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds.[3][4] The chromatographic separation provides the necessary resolution from matrix components, while the mass spectrometer serves as a definitive detector, providing a unique chemical fingerprint based on the molecule's mass-to-charge ratio and fragmentation pattern.[4][5] This guide provides a comprehensive, field-tested protocol, explaining the causality behind instrumental parameters and sample preparation choices to ensure methodological robustness and data integrity.

Chemical Profile: this compound | Property | Value | Source | | :--- | :--- | :--- | | Molecular Formula | C₈HⲇN₃O₂ | PubChem[6] | | Molecular Weight | 177.16 g/mol | PubChem[6] | | CAS Number | 5228-49-9 | PubChem[6] | | Appearance | Solid (Expected) | CymitQuimica[7] | | Structure |


| PubChem[6] |

Principle of the GC-MS Method

The analysis hinges on two core principles:

  • Gas Chromatography (GC): The sample, dissolved in a volatile organic solvent, is injected into a heated inlet, where it vaporizes. An inert carrier gas (Helium) sweeps the vaporized analytes onto a capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase, which is primarily influenced by their boiling points and chemical affinities.

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the ion source of the mass spectrometer. Here, high-energy electrons (typically 70 eV in Electron Ionization mode) bombard the molecules, causing them to ionize and fragment in a reproducible manner.[5] These fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint used for definitive identification.

Detailed Experimental Protocol

Materials and Reagents
  • Analyte Standard: this compound, >98% purity.

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate. All solvents must be HPLC or GC-grade.[4][8]

  • Internal Standard (Optional): 1-Methyl-1H-indazole or a similar stable, non-interfering compound.

  • Apparatus: Calibrated analytical balance, Class A volumetric flasks, autosampler vials (glass, with PTFE-lined septa), and micropipettes.[1][8]

Standard and Sample Preparation

Causality: The choice of solvent is critical. Dichloromethane is an excellent choice due to its volatility and ability to dissolve a wide range of organic compounds. Preparing a concentrated stock solution allows for accurate dilution to create a calibration curve, which is fundamental for quantification.[9]

Protocol: Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL Class A volumetric flask. Dissolve and dilute to the mark with Dichloromethane. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standards: Perform serial dilutions from the stock solution to prepare a set of calibration standards. A typical range for impurity analysis might be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL in Dichloromethane.

Protocol: Sample Preparation (e.g., from an API)

  • Weighing: Accurately weigh approximately 100 mg of the API sample into a 10 mL volumetric flask.

  • Dissolution: Add ~7 mL of Dichloromethane and sonicate for 10 minutes to dissolve the sample.

  • Dilution: Allow the solution to return to room temperature, then dilute to the mark with Dichloromethane. This yields a nominal sample concentration of 10 mg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm PTFE syringe filter into a glass autosampler vial to remove any particulates that could damage the GC system.[9]

GC-MS Instrumentation and Parameters

Causality: A non-polar (5%-phenyl)-methylpolysiloxane column (e.g., DB-5ms) is chosen for its versatility and robustness in separating aromatic compounds.[10] The temperature program is designed to ensure the target analyte is well-retained and separated from solvent fronts and potential matrix interferences, while keeping the run time efficient. The 70 eV ionization energy is a standard that ensures consistent, reproducible fragmentation patterns that are comparable to established spectral libraries.[5]

ParameterRecommended SettingRationale
Gas Chromatograph
GC SystemAgilent 7890B or equivalentProvides reliable and reproducible chromatography.
InjectorSplit/SplitlessAllows for both high and low concentration analysis.
Inlet Temperature280 °CEnsures rapid and complete vaporization of the analyte.
Injection ModeSplitless (1 µL injection volume)Maximizes sensitivity for trace-level impurity analysis.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film)Industry-standard non-polar column for versatile separations.[10][11]
Oven Program100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)Separates the analyte from the solvent front and elutes it in a reasonable time with good peak shape.
Mass Spectrometer
MS SystemAgilent 5977B or equivalentHigh-sensitivity quadrupole mass analyzer.
Ion SourceElectron Ionization (EI)Standard, robust ionization technique for volatile compounds.
Ion Source Temp.230 °CStandard operating temperature.
Quadrupole Temp.150 °CStandard operating temperature.
Ionization Energy70 eVInduces reproducible fragmentation for library matching.[5]
Mass Scan Rangem/z 40 - 250Covers the molecular ion and expected fragments of the analyte.
Acquisition ModeFull Scan (for identification) / SIM (for quantification)Full scan provides complete spectral data; SIM provides maximum sensitivity for target ions.

Data Analysis and Expected Results

Analyte Identification

Identification is confirmed by a dual-criteria system:

  • Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of the authenticated standard within a narrow window (e.g., ±0.1 minutes).

  • Mass Spectrum: The background-subtracted mass spectrum of the sample peak must visually match the spectrum of the standard and/or a reference library (e.g., NIST).

Expected Fragmentation Pattern

The electron ionization of this compound is expected to produce a characteristic fragmentation pattern. The dissociation of energetically unstable molecular ions is key to structural elucidation.[5]

  • Molecular Ion (M⁺): The most crucial peak is the molecular ion at m/z 177 , confirming the molecular weight.[6]

  • Key Fragments: Fragmentation is often initiated at the nitro group, a common pathway for nitroaromatic compounds.[12]

    • Loss of NO₂: A prominent fragment at m/z 131 ([M-46]⁺) resulting from the cleavage of the C-N bond connecting the nitro group.

    • Loss of NO: A fragment at m/z 147 ([M-30]⁺).

    • Loss of CH₃: A fragment at m/z 162 ([M-15]⁺) from the loss of the methyl group.

Ion DescriptionExpected m/zRelative Importance
Molecular Ion [M]⁺177High (Confirms MW)
[M - CH₃]⁺162Moderate
[M - NO]⁺147Moderate to Low
[M - NO₂]⁺131High (Characteristic)

For high-sensitivity quantification, Selected Ion Monitoring (SIM) can be employed, targeting the most abundant and specific ions (e.g., m/z 177, 131, 162).

Method Validation and Trustworthiness

To ensure the reliability of this method for routine use, especially in a regulated environment, it must be validated according to ICH Q2(R1) guidelines.[13][14] This self-validating system ensures trustworthiness.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., API, other impurities). This is demonstrated by baseline separation of peaks in the chromatogram.[14]

  • Linearity: Confirmed by analyzing 5-6 standards across the desired concentration range. A correlation coefficient (R²) of >0.999 is expected.[13]

  • Accuracy & Precision: Accuracy is determined by spike/recovery studies at multiple levels (e.g., 80%, 100%, 120% of the target concentration), with recovery typically expected to be within 98-102%. Precision (repeatability and intermediate precision) is assessed by multiple analyses, with a relative standard deviation (RSD) of <2% being a common target.[13]

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are established to define the sensitivity of the method, typically based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing sample 1. Sample Weighing (API or Material) dissolve 2. Dissolution (in Dichloromethane) sample->dissolve filter 3. Filtration (0.22 µm PTFE) dissolve->filter injection 4. GC Injection (1 µL, Splitless) filter->injection Transfer to vial separation 5. GC Separation (DB-5ms Column) injection->separation detection 6. MS Detection (EI, Scan/SIM) separation->detection identification 7. Identification (RT & Mass Spectrum) detection->identification quantification 8. Quantification (Calibration Curve) identification->quantification report 9. Final Report quantification->report

Caption: GC-MS analytical workflow for this compound.

References

  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. Environmental Protection Agency (EPA). [Link]
  • Rapid separation of nitroaromatic compounds by solvating gas chrom
  • Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. PubMed. [Link]
  • Rapid separation of nitroaromatic compounds by solvating gas chromatography.
  • This compound.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews. [Link]
  • Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America. [Link]
  • Sample Preparation Guidelines for GC-MS.
  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharmaeli. [Link]
  • 3-methoxy-1-methyl-5-nitro-1H-indazole.
  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. MDPI. [Link]
  • Supplementary Inform
  • Sample prepar
  • 1H-Imidazole, 1-methyl-5-nitro-. NIST Chemistry WebBook. [Link]
  • Preparing Samples for GC-MS/MS Analysis.
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. European Commission. [Link]
  • Fragmentation (mass spectrometry). Wikipedia. [Link]
  • Mass Spectrometry - Fragmentation P
  • common fragmentation mechanisms in mass spectrometry. Chem Help ASAP on YouTube. [Link]
  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
  • Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. PubMed. [Link]
  • 1-Methyl-5-nitro-1H-imidazole.
  • Potential of GC-Combustion-MS as a Powerful and Versatile Nitrogen-Selective Detector in Gas Chrom
  • GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Journal of Medicinal Plants Research. [Link]

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Scale-up synthesis of 1-Methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of 1-Methyl-5-nitro-1H-indazole

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound (CAS No: 5228-49-9)[1][2], a key intermediate in pharmaceutical research and development. The protocol herein details a robust, two-step synthetic route commencing with the preparation of 5-nitro-1H-indazole via diazotization, followed by a regioselective N-methylation. This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and scale-up considerations to ensure a reproducible and safe manufacturing process.

Introduction and Significance

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative diseases.[3] this compound, in particular, serves as a versatile building block for more complex molecular architectures due to its functional handles, which allow for diverse chemical transformations.[4] The presence of the nitro group at the C5 position significantly influences the molecule's electronic properties and provides a synthetic handle for further modifications, such as reduction to an amine.

The synthesis presented here is a well-established pathway, optimized for scalability. It proceeds in two distinct stages:

  • Synthesis of 5-Nitro-1H-indazole: Achieved through the diazotization of 2-methyl-4-nitroaniline (also known as 2-amino-5-nitrotoluene) and subsequent intramolecular cyclization.

  • N-Methylation of 5-Nitro-1H-indazole: A regioselective methylation to yield the desired N1-methylated product.

This document emphasizes the causality behind experimental choices, providing a framework for troubleshooting and process optimization.

Overall Synthetic Workflow

The synthetic pathway is a two-step process designed for efficiency and scalability. The workflow begins with the formation of the indazole core, followed by its alkylation.

G cluster_0 PART 1: Indazole Core Synthesis cluster_1 PART 2: N-Methylation cluster_2 Final Processing Start 2-Methyl-4-nitroaniline Step1 Diazotization & Cyclization (NaNO₂, Glacial Acetic Acid) Start->Step1 Reagents Intermediate 5-Nitro-1H-indazole Step1->Intermediate Yields 72-96% Step2 N-Methylation (Methyl Iodide, K₂CO₃, DMF) Intermediate->Step2 Starting Material Product This compound Step2->Product Regioselective Purification Recrystallization Product->Purification QC Quality Control (HPLC, NMR, MS, MP) Purification->QC

Caption: Overall workflow for the synthesis of this compound.

Part 1: Scale-up Synthesis of 5-Nitro-1H-indazole

This stage involves the conversion of an o-toluidine derivative into the corresponding indazole through a diazotization and cyclization cascade. This method is well-documented and provides high yields.[5]

Mechanistic Rationale

The reaction proceeds via the formation of a diazonium salt from the primary amine of 2-methyl-4-nitroaniline using sodium nitrite in an acidic medium (glacial acetic acid). The acetic acid acts as both a solvent and a proton source. The in situ generated diazonium intermediate is unstable and undergoes spontaneous intramolecular cyclization, where the diazonium group is attacked by the nucleophilic methyl group, leading to the formation of the indazole ring system after deprotonation. Temperature control is paramount; allowing the temperature to rise above 25°C can lead to the formation of unwanted side products, including diazoamino compounds and phenolic impurities, which complicate purification and reduce yield.[5]

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightPurpose
2-Methyl-4-nitroaniline99-52-5152.15 g/mol Starting Material
Glacial Acetic Acid64-19-760.05 g/mol Solvent & Reagent
Sodium Nitrite (NaNO₂)7632-00-069.00 g/mol Diazotizing Agent
Deionized Water7732-18-518.02 g/mol Solvent
Methanol67-56-132.04 g/mol Recrystallization Solvent
Decolorizing CharcoalN/AN/APurification Agent

Equipment:

  • Large, jacketed glass reactor with overhead mechanical stirring, temperature probe, and addition funnel.

  • Cooling system (chiller or ice bath).

  • Vacuum filtration apparatus (Büchner funnel).

  • Drying oven.

Detailed Experimental Protocol
  • Reactor Setup: In a 5 L jacketed reactor equipped with an efficient mechanical stirrer, charge 2.5 L of glacial acetic acid.

  • Dissolution: Add 55 g (0.36 mol) of 2-methyl-4-nitroaniline to the acetic acid. Stir the mixture until all solids are dissolved.

  • Cooling: Cool the solution to 15-20°C using a circulating chiller or an ice-water bath.[5] Maintaining this temperature is critical for the next step.

  • Diazotization: Prepare a solution of 25 g (0.36 mol) of sodium nitrite in 60 mL of deionized water. Add this solution to the reactor all at once while stirring vigorously. The temperature of the reaction mixture should not be allowed to exceed 25°C.[5]

    • Scientist's Note: Rapid addition of the nitrite solution is crucial to prevent the formation of a significant amount of a yellow diazoamino precipitate, which is difficult to process.[5]

  • Reaction: Continue stirring for 15-20 minutes after the addition is complete to ensure the diazotization is finished.

  • Aging: Stop the stirring and allow the solution to stand at room temperature for 3 days. During this time, the cyclization proceeds, and the product begins to crystallize.

  • Concentration: Concentrate the reaction mixture under reduced pressure (water aspirator) on a steam bath until the volume is significantly reduced and further evaporation becomes difficult due to spattering.

  • Isolation: Cool the concentrated slurry. Filter the crude product using a Büchner funnel and wash the filter cake thoroughly with cold deionized water.

  • Drying: Dry the crude material in an oven at 80-90°C. The expected weight of the crude product is 47-57 g (80-96% yield).[5]

  • Purification (Recrystallization): Dissolve the crude product in 650 mL of boiling methanol. Add 5 g of decolorizing charcoal and continue to heat at reflux for 15 minutes. Hot-filter the solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystallization.

  • Final Product: Filter the pale yellow needles, wash with a small amount of cold methanol, and dry. The expected yield of pure 5-nitroindazole is 42-47 g (72-80%), with a melting point of 208-209°C.[5]

Part 2: Regioselective Synthesis of this compound

The methylation of 5-nitro-1H-indazole can occur at either the N1 or N2 position. The reaction conditions must be carefully selected to favor the formation of the desired N1 isomer.

Mechanistic Rationale

The regioselectivity of N-alkylation on the indazole ring is influenced by steric and electronic factors, as well as the reaction conditions (e.g., pH, solvent). For 5-nitroindazole, methylation under neutral or basic conditions predominantly yields the 1-methyl derivative.[6] In contrast, methylation under acidic conditions has been reported to favor the 2-methyl isomer.[6]

The protocol below utilizes potassium carbonate as a mild base in a polar aprotic solvent (DMF). The base deprotonates the indazole N-H, generating an indazolide anion. This anion exists in resonance, with negative charge density on both N1 and N2. However, the N1 position is generally more nucleophilic and sterically accessible, leading to preferential attack on the electrophilic methyl iodide.

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack (SN2) Indazole 5-Nitro-1H-indazole Anion Indazolide Anion (Resonance Stabilized) Indazole->Anion + Base Base K₂CO₃ N1_Product This compound (Major Product) Anion->N1_Product + CH₃I (N1 attack) N2_Product 2-Methyl-5-nitro-1H-indazole (Minor Product) Anion->N2_Product + CH₃I (N2 attack) MeI Methyl Iodide (CH₃-I)

Caption: Simplified mechanism for the N-methylation of 5-nitro-1H-indazole.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightPurpose
5-Nitro-1H-indazole5401-94-5163.13 g/mol Starting Material
Methyl Iodide (CH₃I)74-88-4141.94 g/mol Methylating Agent
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol Base
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Solvent
Ethyl Acetate141-78-688.11 g/mol Extraction Solvent
Brine (sat. NaCl)N/AN/AWashing Agent

Equipment:

  • Jacketed glass reactor with overhead mechanical stirring, temperature probe, and condenser.

  • Heating/cooling system.

  • Liquid-liquid extraction apparatus.

  • Rotary evaporator.

Detailed Experimental Protocol
  • Reactor Setup: To a clean, dry reactor, add 5-nitro-1H-indazole (e.g., 40 g, 0.245 mol) and N,N-Dimethylformamide (DMF, 400 mL).

  • Base Addition: Add anhydrous potassium carbonate (e.g., 40.6 g, 0.294 mol, 1.2 eq.). Stir the suspension at room temperature.

  • Methylation: Slowly add methyl iodide (e.g., 18.3 mL, 41.7 g, 0.294 mol, 1.2 eq.) to the mixture. An exotherm may be observed; maintain the temperature below 30°C.

  • Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into ice-water (approx. 2 L). A precipitate will form.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 500 mL) and brine (1 x 500 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford this compound as a solid.

Safety and Hazard Management

Chemical synthesis at scale requires stringent safety protocols.

  • Nitration/Diazotization Hazards: The synthesis of 5-nitroindazole involves sodium nitrite and an acidic environment. This process can generate toxic nitrogen oxide (NOx) gases. All operations must be conducted in a well-ventilated fume hood or reactor system with appropriate off-gas scrubbing.[7] Nitric acid and its mixtures are highly corrosive and can cause severe burns.[8][9]

  • Thermal Runaway: Diazotization reactions are exothermic.[10] Failure to control the temperature can lead to a runaway reaction. A reliable cooling system and continuous temperature monitoring are mandatory.

  • Methyl Iodide: Methyl iodide is toxic and a suspected carcinogen. It should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

  • Personal Protective Equipment (PPE): At all stages, personnel must wear acid-resistant gloves, safety goggles with side shields, a face shield, and a chemical-resistant lab coat.[7][9] Emergency eyewash and safety shower stations must be readily accessible.[8]

  • Waste Disposal: All chemical waste, particularly solutions containing DMF and halogenated materials, must be segregated and disposed of in accordance with institutional and environmental regulations.[11]

Quality Control and Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

Analysis5-Nitro-1H-indazoleThis compound
Appearance Pale yellow needles/crystalline solidSolid
Melting Point 208-209 °C[5]~115-117 °C (Varies with purity)[12]
¹H NMR Spectrum consistent with structureSpectrum shows N-CH₃ singlet (~4.1 ppm in CDCl₃) and disappearance of N-H proton.[13]
Mass Spec (MS) m/z = 164.04 [M+H]⁺m/z = 178.06 [M+H]⁺
Purity (HPLC) ≥98%≥98%

References

  • Porter, H. D.; Peterson, W. D. 5-nitroindazole. Org. Synth.1941, 21, 84. DOI: 10.15227/orgsyn.021.0084. [Link]
  • Tale, R. H.; et al. A Review on Recent Advances in the Synthesis of Indazole-Based Heterocycles. Journal of Chemistry2023, 2023, 8861048. [Link]
  • Let's Talk Science. Nitration reaction safety. YouTube, 2024. [Link]
  • Guggenheim, T. L.; et al. Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series, 2013. [Link]
  • Elks, J.; et al. Methylation of indazoles and related reactions. J. Chem. Soc., Perkin Trans. 1, 1973, 1799-1803. [Link]
  • University of Washington Environmental Health & Safety. NITRIC ACID SAFETY. [Link]
  • MDPI. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 2024. [Link]
  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards. 2015. [Link]
  • University of Washington Environmental Health & Safety. Reduce your risk of a nitric acid incident. 2024. [Link]
  • Katritzky, A. R.; et al. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 2018, 23(3), 658. [Link]
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The Strategic Utility of 1-Methyl-5-nitro-1H-indazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif

In the landscape of medicinal chemistry, the indazole scaffold has emerged as a "privileged" structure, a testament to its recurring presence in a multitude of biologically active compounds.[1] Its unique bicyclic aromatic structure, consisting of fused benzene and pyrazole rings, provides a rigid framework that is amenable to functionalization at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[2] The indazole core is a key component in a variety of therapeutic agents, demonstrating a wide range of pharmacological activities including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects.[1]

Within this important class of heterocycles, 1-Methyl-5-nitro-1H-indazole stands out as a particularly versatile and valuable building block for drug discovery and development. The presence of the methyl group at the N1 position blocks one of the tautomeric forms, simplifying subsequent reactions and providing a consistent structural foundation.[3] The nitro group at the C5 position is a key functional handle that can be readily transformed into an amino group, which then serves as a versatile point for diversification.[4] This strategic placement of functional groups makes this compound an ideal starting material for the synthesis of compound libraries for high-throughput screening and lead optimization. This guide provides detailed application notes and protocols for the key transformations of this important building block, empowering researchers to leverage its full potential in their medicinal chemistry programs.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis. The following table summarizes key data for this compound.

PropertyValue
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Appearance Pale yellow to yellow crystalline solid
Melting Point 155-159 °C
CAS Number 5228-49-9

Core Synthetic Transformations: A Step-by-Step Guide

The true utility of this compound lies in its reactivity, particularly the transformation of the nitro group into a versatile amine. This section provides detailed, field-proven protocols for this key reduction and subsequent derivatization reactions.

Protocol 1: Reduction of the Nitro Group to Form 1-Methyl-1H-indazol-5-amine

The conversion of the 5-nitro group to a 5-amino group is a foundational step in the utilization of this building block. Several methods can achieve this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule and the desired scale of the reaction.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yields and producing water as the only byproduct.[5] Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose.

  • Rationale: This method is preferred for its high efficiency and clean reaction profile. It is particularly suitable for molecules that do not contain other reducible functional groups such as alkenes, alkynes, or certain protecting groups that are sensitive to hydrogenolysis.

Caption: Workflow for Catalytic Hydrogenation.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or methanol (10-20 mL per gram of starting material), add 10% palladium on carbon (5-10 mol%).

  • The reaction vessel is then evacuated and backfilled with hydrogen gas (a balloon is sufficient for small-scale reactions; for larger scales, a Parr hydrogenation apparatus is recommended).

  • The reaction mixture is stirred vigorously at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad may be pyrophoric and should be quenched with water before disposal.

  • The filtrate is concentrated under reduced pressure to afford 1-methyl-1H-indazol-5-amine, which is often pure enough for use in subsequent steps. If necessary, the product can be purified by column chromatography.

Method B: Reduction with Tin(II) Chloride

Reduction with tin(II) chloride (SnCl₂) is a classic and reliable method that is tolerant of many functional groups that are sensitive to catalytic hydrogenation.[6][7]

  • Rationale: This method is advantageous when the substrate contains functional groups that would be reduced under hydrogenation conditions (e.g., alkenes, alkynes, some protecting groups). The reaction is typically carried out in an alcoholic solvent, and the workup involves basification to precipitate tin salts.[6]

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (4-5 eq).

  • The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and a saturated aqueous solution of sodium bicarbonate is slowly added until the pH is basic (pH > 8).

  • The resulting mixture is stirred vigorously for 30 minutes, and the inorganic salts are then removed by filtration through Celite®.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-methyl-1H-indazol-5-amine.

Protocol 2: Derivatization of 1-Methyl-1H-indazol-5-amine

The newly formed amino group is a nucleophilic handle that can be readily acylated, sulfonylated, or used in other C-N bond-forming reactions to generate a diverse array of analogs.

Method A: Amide Synthesis via Acylation

The formation of an amide bond is one of the most common reactions in medicinal chemistry.[8] The reaction of 1-methyl-1H-indazol-5-amine with an acyl chloride in the presence of a base is a straightforward and high-yielding method for the synthesis of the corresponding amides.

  • Rationale: Acyl chlorides are highly reactive electrophiles, ensuring efficient acylation of the amine. A non-nucleophilic base, such as triethylamine or pyridine, is used to quench the HCl byproduct generated during the reaction.[8]

Caption: Workflow for Amide Synthesis.

Step-by-Step Protocol:

  • To a solution of 1-methyl-1H-indazol-5-amine (1.0 eq) and a suitable base such as triethylamine (1.5-2.0 eq) or pyridine (1.5-2.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with water, a mild acid (e.g., 1M HCl) to remove excess base, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method B: Sulfonamide Synthesis via Sulfonylation

Sulfonamides are another important class of functional groups in medicinal chemistry, often serving as bioisosteres for amides or phenols.[9] They can be readily synthesized by reacting the amine with a sulfonyl chloride.[10]

  • Rationale: Similar to acylation, sulfonylation with a sulfonyl chloride is an efficient method for forming the sulfonamide linkage. The reaction conditions are comparable to those used for amide synthesis.[11]

Step-by-Step Protocol:

  • To a solution of 1-methyl-1H-indazol-5-amine (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM, cool the mixture to 0 °C.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude sulfonamide can be purified by column chromatography or recrystallization.

Advanced Applications: C-C and C-N Bond Formation

For more advanced structural modifications, the indazole ring itself can be functionalized, often through halogenation followed by palladium-catalyzed cross-coupling reactions.

Protocol 3: Halogenation of the Indazole Core

Halogenation, particularly at the C3 position, introduces a handle for subsequent cross-coupling reactions.[12]

  • Rationale: The C3 position of the indazole ring can be selectively halogenated using various reagents. Iodination is often preferred as iodo-arenes are generally more reactive in subsequent cross-coupling reactions.[12]

Step-by-Step Protocol for C3-Iodination:

  • To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-iodo-1-methyl-5-nitro-1H-indazole.

Protocol 4: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[9][13]

  • Rationale: This reaction is widely used in medicinal chemistry due to its broad functional group tolerance and the commercial availability of a vast array of boronic acids.[14]

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Step-by-Step Protocol:

  • To a degassed mixture of the 3-halo-1-methyl-indazole derivative (1.0 eq), the desired boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq) or cesium carbonate (2.0 eq), add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 5: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[15]

  • Rationale: This reaction provides a powerful and general method for the synthesis of arylamines, which are prevalent in pharmaceuticals. It offers a broader substrate scope and milder reaction conditions compared to classical methods.

Step-by-Step Protocol:

  • To a dry Schlenk tube under an inert atmosphere, add the 3-halo-1-methyl-indazole derivative (1.0 eq), the desired amine (1.1-1.5 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2.0 eq).

  • Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent like ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of diverse compound libraries. The protocols outlined in this guide provide researchers with a robust toolkit for the key transformations of this scaffold, from the fundamental reduction of the nitro group to advanced cross-coupling reactions. By understanding the rationale behind these experimental choices and diligently applying these step-by-step procedures, scientists in drug discovery and development can effectively harness the potential of this compound to accelerate their research and contribute to the development of new therapeutic agents.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides.
  • ResearchGate. (n.d.). Scheme 3. Reduction of 4-nitroindazole with SnCl2 in alcohol.
  • Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(34), 21955-21975.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • ResearchGate. (2016, June 24). How do you do reduction of aromatic nitro or nitroimidazole?
  • Dadiboyena, S. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 683.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
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  • ResearchGate. (n.d.). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
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  • Runner Research Press - UTSA. (2017, August 30). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones.
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  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
  • ResearchGate. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.).
  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.
  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • PubMed. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
  • PubMed Central. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol.

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Application Notes and Protocols for In Vitro Evaluation of 1-Methyl-5-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] The introduction of a nitro group, as seen in 5-nitro-1H-indazole derivatives, can significantly modulate the biological properties of these compounds, often enhancing their potency. The further addition of a methyl group at the N1 position, yielding 1-Methyl-5-nitro-1H-indazole derivatives, provides a key intermediate for synthesizing diverse bioactive molecules for pharmaceutical and agrochemical applications.[2][3]

This guide provides a detailed framework for the initial in vitro characterization of novel this compound derivatives, focusing on their potential as anticancer agents. We will detail protocols for primary cytotoxicity screening and a subsequent mechanistic assay targeting Poly (ADP-ribose) polymerase 1 (PARP-1), a critical enzyme in DNA damage repair and a validated target in oncology.[4][5][6]

Part 1: Primary Screening - Assessing General Cytotoxicity

The initial step in evaluating a new chemical entity for anticancer potential is to determine its cytotoxic effect on cancer cells. A widely used, reliable, and high-throughput method for this is the MTT assay.[7][8]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9][11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding cell_adherence 3. Allow Cells to Adhere (24h) cell_seeding->cell_adherence compound_prep 4. Prepare Serial Dilutions of Test Compound cell_adherence->compound_prep treatment 5. Treat Cells with Compound (e.g., 48-72h) controls   (Include Vehicle & Positive Controls) add_mtt 6. Add MTT Reagent to each well treatment->add_mtt incubation 7. Incubate for 2-4 hours at 37°C add_mtt->incubation solubilization 8. Add Solubilization Solution (e.g., DMSO) incubation->solubilization read_plate 9. Read Absorbance (e.g., 570 nm) solubilization->read_plate data_analysis 10. Calculate % Viability & IC50 read_plate->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound derivatives (dissolved in DMSO)

  • Cancer cell line (e.g., MDA-MB-436, a BRCA1-mutant breast cancer cell line)[5]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations for treatment. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing the various concentrations of the test compound to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours, at 37°C and 5% CO2.

  • MTT Addition: After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[13] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[13] Pipette up and down to ensure complete dissolution of the formazan crystals. The plate can be left overnight in the incubator to ensure full solubilization.[9]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable cells. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The results are typically plotted as a dose-response curve (percent viability vs. compound concentration). From this curve, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50% and is a key measure of the compound's cytotoxic potency.

CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative XMDA-MB-43672Example: 5.2
Derivative YMDA-MB-43672Example: 12.8
Olaparib (Control)MDA-MB-43672Example: 8.9[5]

Part 2: Mechanistic Study - PARP-1 Inhibition Assay

Compounds exhibiting significant cytotoxicity in the primary screen can be advanced to mechanistic assays to identify their molecular target. Given that inhibitors of the DNA repair enzyme PARP-1 can induce synthetic lethality in cancers with deficient DNA repair pathways (like BRCA1/2 mutations), this is a highly relevant target.[4][6]

Principle of PARP-1 Inhibition Assays

Several assay formats exist. A common method is a competitive inhibitor assay. These assays measure the ability of a test compound to displace a known, labeled PARP-1 inhibitor from the enzyme's active site.[14] A decrease in the signal from the labeled probe indicates that the test compound is binding to and inhibiting PARP-1. Another format measures the enzymatic activity of PARP-1 directly by quantifying the consumption of its substrate, NAD+, or the production of poly(ADP-ribose) (PAR).

Signaling Pathway Context: PARP-1 in DNA Repair

PARP_Pathway cluster_damage cluster_repair cluster_inhibition DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 PARylation PAR Synthesis (Auto-PARylation) PARP1->PARylation Block PARP-1 Trapping & Inhibition Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment BER Base Excision Repair (BER) SSB Repaired Recruitment->BER Inhibitor 1-Methyl-5-nitro- 1H-indazole Derivative Inhibitor->PARP1 Binds to NAD+ pocket

Caption: Role of PARP-1 in DNA single-strand break repair.

Detailed Protocol: PARP-1 Competitive Inhibition Assay (Fluorescence Polarization)

This protocol is based on the principle of a competitive fluorescence polarization (FP) assay.[14]

Materials:

  • Recombinant human PARP-1 enzyme

  • Olaparib-containing fluorescent probe (or similar labeled inhibitor)

  • Assay Buffer (specific to the kit/enzyme supplier)

  • This compound derivatives

  • Olaparib (as a positive control inhibitor)

  • Black, low-volume 384-well microplate

  • Fluorescent microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compounds and the positive control (Olaparib) in assay buffer.

  • Reaction Setup: To each well of the 384-well plate, add the reagents in the following order:

    • Assay Buffer

    • Test compound or control

    • PARP-1 Enzyme

  • Enzyme-Inhibitor Incubation: Briefly centrifuge the plate and incubate at room temperature for 15-30 minutes to allow the test compound to bind to the enzyme.

  • Probe Addition: Add the fluorescent probe to all wells.

  • Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization of each well using a microplate reader. The excitation wavelength is typically around 485 nm, and the emission is measured at ~530 nm (parallel and perpendicular).

Data Analysis and Interpretation

In an FP assay, high polarization indicates that the fluorescent probe is bound to the large PARP-1 enzyme, causing it to tumble slowly in solution.[14] Low polarization indicates the probe is unbound and tumbles rapidly. When a test compound successfully competes with the probe for binding to PARP-1, the probe is displaced, resulting in a decrease in the FP signal.

The inhibitory activity is calculated based on the decrease in the FP signal relative to controls. An IC50 value can be generated by plotting the percent inhibition against the log of the inhibitor concentration.

CompoundTargetAssay TypeIC50 (nM)
Derivative XPARP-1FP CompetitiveExample: 15.3
Derivative YPARP-1FP CompetitiveExample: 89.1
Olaparib (Control)PARP-1FP CompetitiveExample: 5.0[15]

Conclusion

This application note outlines a logical and efficient workflow for the initial in vitro assessment of this compound derivatives as potential anticancer agents. The primary cytotoxicity screen using the MTT assay serves as a robust method to identify active compounds and determine their general potency.[16][17] Subsequent mechanistic studies, such as the PARP-1 inhibition assay, provide crucial insights into the compound's mode of action, guiding further optimization and development. By following these detailed protocols, researchers can effectively characterize novel chemical entities and identify promising candidates for the drug discovery pipeline.

References

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  • Establishment of an in vitro assay that phenocopies tumor response to PARP inhibitors in vivo. (2019). Cancer Research.
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  • This compound. (n.d.). J&K Scientific.
  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. (2022).
  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). MDPI.
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  • Methyl 5-nitro-1H-indazole-3-carboxyl
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
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  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Taylor & Francis Online.
  • This compound(5228-49-9) 1 h nmr. (n.d.). ChemicalBook.
  • 1-Methyl-5-nitro-1H-imidazole. (2025).
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Cogent Chemistry.
  • A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (n.d.). Benchchem.
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  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.).
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (n.d.).
  • This compound. (n.d.). Tyger Scientific Inc..
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). Frontiers in Molecular Biosciences.
  • Revealing the selective mechanisms of inhibitors to PARP-1 and PARP-2 via multiple comput
  • PARP1-Selective Inhibitors Generate Excitement in Solid Tumors. (2024). OncLive.

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Application Notes and Protocols for the Crystallization of 1-Methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the crystallization of 1-Methyl-5-nitro-1H-indazole, a key intermediate in pharmaceutical and agrochemical research.[1] Recognizing the critical role of solid-state properties in drug development, these protocols are designed for researchers, scientists, and drug development professionals to produce high-quality crystalline material suitable for further analysis and manufacturing. This guide moves beyond simple procedural lists to explain the rationale behind solvent selection and methodological choices, grounded in the physicochemical properties of nitroaromatic indazole derivatives. Protocols for solvent screening, slow evaporation, cooling crystallization, and anti-solvent addition are detailed, alongside troubleshooting and crystal characterization techniques.

Introduction: The Significance of Crystalline this compound

This compound (C₈H₇N₃O₂) is a heterocyclic compound of significant interest in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] The crystalline form of an active pharmaceutical ingredient (API) or its intermediate is of paramount importance, as it dictates critical downstream properties such as stability, solubility, dissolution rate, and bioavailability.[4]

Controlling the crystallization process allows for the isolation of a specific polymorphic form, uniform particle size distribution, and high purity, all of which are essential for reproducible pharmacological performance and successful formulation development.[5] This guide provides a systematic approach to developing a robust crystallization process for this compound.

Physicochemical Properties and Pre-Crystallization Analysis

A thorough understanding of the molecule's properties is the foundation of a logical crystallization strategy.

Molecular Structure and Inferred Properties
  • Molecular Formula: C₈H₇N₃O₂[6]

  • Molecular Weight: 177.16 g/mol [6]

  • Key Functional Groups: The structure consists of a planar indazole ring system, a methyl group at the 1-position, and a nitro group at the 5-position. The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. The indazole ring contains both a hydrogen bond donor (N-H in the tautomeric form, though absent in the 1-methyl derivative) and acceptors (pyrazole nitrogens).

  • Intermolecular Interactions: Crystal packing in related this compound derivatives is often governed by a combination of C-H···O hydrogen bonds and π–π stacking interactions between the aromatic rings.[7] This suggests that solvents capable of interacting via these forces may be suitable candidates for crystallization.

Predicted Solubility Profile

While exhaustive experimental solubility data for this compound is not widely published, a qualitative profile can be predicted based on its structure and data from close analogs like 6-Nitro-1H-indazole-3-carbaldehyde and 3-Methyl-6-nitroindazole.[8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to have high to moderate solubility due to strong dipole-dipole interactions.[8]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have low to moderate solubility. The presence of hydrogen bond acceptors on the molecule suggests favorable interactions.[8] A published protocol for the closely related 3-chloro-1-methyl-5-nitro-1H-indazole successfully utilized ethanol for recrystallization, making it a prime candidate.[4]

  • Nonpolar Solvents (e.g., Hexane, Heptane): Expected to have very low solubility. These are likely to be effective as anti-solvents.

  • Intermediate Polarity Solvents (e.g., Ethyl Acetate, Dichloromethane): Expected to have moderate solubility.

The solubility of nitroindazole derivatives typically increases with temperature, making cooling crystallization a viable technique.

Table 1: Predicted Solubility and Suitability of Common Solvents

Solvent ClassExample SolventsPredicted SolubilityPotential Role in CrystallizationRationale
Polar Protic Ethanol, MethanolLow to ModeratePrimary Solvent (Cooling/Evaporation)Analog data shows successful crystallization.[4] Good balance of solvating power that decreases significantly upon cooling.
Polar Aprotic Acetone, Ethyl AcetateModeratePrimary Solvent (Anti-solvent method)Higher solvating power may require an anti-solvent to induce crystallization.
Polar Aprotic DMF, DMSOHighDissolving Solvent (for difficult cases)Very high solubility makes it a good solvent for initial dissolution but poor for direct crystallization without an anti-solvent.
Nonpolar Hexane, Heptane, TolueneVery LowAnti-solvent "Like dissolves like" principle suggests poor solubility. Ideal for inducing precipitation from a more polar solution.
Chlorinated Dichloromethane (DCM)ModeratePrimary Solvent (Evaporation)Volatility makes it suitable for slow evaporation methods.

Experimental Protocols

Safety Precaution: this compound is a nitroaromatic compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All heating should be conducted in a well-ventilated fume hood.

Protocol 1: Initial Solvent Screening

Objective: To empirically determine suitable solvents for crystallization.

Methodology:

  • Place approximately 10-20 mg of this compound into several small vials.

  • To each vial, add a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature (20-25°C) while stirring.

  • Observe the solubility in approximately 0.5 mL, 1.0 mL, and 2.0 mL of solvent. Classify solvents as "Soluble," "Partially Soluble," or "Insoluble."

  • For vials where the compound is "Partially Soluble" or "Insoluble," gently heat the mixture to the solvent's boiling point.

  • If the compound dissolves upon heating, it is a potential candidate for cooling crystallization.

  • Allow the heated solutions to cool slowly to room temperature and then place them in a 4°C refrigerator. Observe for crystal formation.

Protocol 2: Cooling Crystallization from a Single Solvent (Ethanol)

Objective: To obtain high-purity crystals via controlled cooling. This method is recommended based on its success with the analogous 3-chloro-1-methyl-5-nitro-1H-indazole.[4]

Methodology:

  • Place 100 mg of crude this compound in a small Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of ethanol (e.g., 2-3 mL) and begin heating the mixture to a gentle boil (approx. 78°C) with stirring.

  • Continue adding ethanol dropwise until the solid completely dissolves. Avoid adding a large excess of solvent.

  • If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 5 minutes.

  • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal or any insoluble impurities into a clean, pre-warmed flask.

  • Cover the flask with a watch glass or loosely with aluminum foil (pierce a few holes with a needle to allow for slow evaporation) and allow it to cool slowly to room temperature without disturbance.

  • Once the flask has reached room temperature, place it in an ice bath or a 4°C refrigerator for at least 1-2 hours to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Slow Evaporation

Objective: To grow high-quality single crystals suitable for X-ray diffraction.

Methodology:

  • Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with parafilm and pierce 1-3 small holes in the top with a needle.

  • Place the vial in a location free from vibrations and temperature fluctuations.

  • Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for crystal growth.

Protocol 4: Anti-Solvent Crystallization

Objective: To induce crystallization when a compound is highly soluble in a particular solvent.

Methodology:

  • Dissolve the this compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., acetone).

  • Slowly add a "poor" solvent (anti-solvent), such as hexane or water, dropwise with constant stirring.

  • Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This indicates the point of nucleation.

  • If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cover the vessel and allow it to stand undisturbed at room temperature. Crystals should form as the local supersaturation equilibrates.

Workflow and Decision Making

The following diagram illustrates a logical workflow for selecting a crystallization strategy for this compound.

Crystallization_Workflow start Start with Crude This compound solvent_screen Protocol 1: Solvent Screen at RT & Heat start->solvent_screen dissolves_hot Dissolves in Hot Solvent, Poorly Soluble at RT? solvent_screen->dissolves_hot Analyze Results soluble_rt Readily Soluble at RT? dissolves_hot->soluble_rt No cooling_cryst Protocol 2: Cooling Crystallization (e.g., Ethanol) dissolves_hot->cooling_cryst Yes insoluble Insoluble in Most Solvents? soluble_rt->insoluble No antisolvent_cryst Protocol 4: Anti-Solvent Addition (e.g., Acetone/Hexane) soluble_rt->antisolvent_cryst Yes evaporation_cryst Protocol 3: Slow Evaporation (e.g., DCM, EtOAc) soluble_rt->evaporation_cryst For Single Crystals try_other_solvents Re-evaluate Solvents (e.g., DMF, Toluene) insoluble->try_other_solvents Yes characterize Characterize Crystals (DSC, PXRD, Microscopy) cooling_cryst->characterize antisolvent_cryst->characterize evaporation_cryst->characterize try_other_solvents->solvent_screen

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-5-nitro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific synthesis. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall reaction yield is consistently low. What are the most likely causes?

Low yield in this synthesis can stem from several factors, ranging from incomplete starting material conversion to product loss during workup. The primary culprits are typically:

  • Incomplete Deprotonation: The N-methylation of 5-nitro-1H-indazole requires the initial deprotonation of the indazole N-H proton. If the base is not strong enough or is used in insufficient quantity, a significant portion of the starting material will remain unreacted.

  • Competitive N2-Alkylation: The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2). Methylation can occur at both sites, leading to a mixture of this compound (N1 isomer) and 2-methyl-5-nitro-2H-indazole (N2 isomer).[1] Formation of the undesired N2 isomer directly reduces the yield of your target compound.

  • Suboptimal Reaction Temperature: Temperature influences reaction kinetics.[2][3] While heating can improve reaction rates, excessively high temperatures may promote side reactions or decomposition, particularly given the presence of the nitro group.

  • Purification Losses: The N1 and N2 isomers can have similar polarities, making their separation by column chromatography challenging and leading to mixed fractions and reduced isolated yield.

Q2: I'm getting a mixture of N1 and N2 methylated isomers. How can I improve the regioselectivity to favor the desired this compound (N1 isomer)?

This is the most critical challenge in this synthesis. The regiochemical outcome is a classic example of kinetic versus thermodynamic control.[1] The N1-methylated product is the thermodynamically more stable isomer.[1] To selectively synthesize the N1 isomer, you must use conditions that favor thermodynamic control.

Key Strategic Adjustments:

  • Choice of Base and Solvent: This is the most influential factor. Using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is highly effective.[4] NaH irreversibly deprotonates the indazole, and the resulting indazolide anion's reactivity is governed by thermodynamic stability, favoring N1 attack. Weaker bases like potassium carbonate (K₂CO₃) can lead to an equilibrium, resulting in mixtures.[2][3]

  • Reaction Time and Temperature: Allowing the reaction to proceed for a sufficient duration at a moderate temperature can enable the potential equilibration from the kinetically favored N2-product to the more stable N1-product, although this is less efficient than controlling the initial reaction pathway.[1]

The workflow below illustrates the decision-making process for optimizing regioselectivity.

G cluster_0 Troubleshooting Regioselectivity start Problem: Low N1:N2 Isomer Ratio check_conditions Analyze Current Conditions: Base, Solvent, Temperature start->check_conditions base_q Is the base a strong hydride (e.g., NaH)? check_conditions->base_q solvent_q Is the solvent aprotic (e.g., THF, DMF)? base_q->solvent_q Yes change_base Action: Switch to NaH (1.1 eq.) base_q->change_base No change_solvent Action: Switch to anhydrous THF or DMF solvent_q->change_solvent No result Result: Enhanced N1-Selectivity (Thermodynamic Control) solvent_q->result Yes change_base->result change_solvent->result

Caption: Troubleshooting workflow for poor N1-regioselectivity.

Q3: How can I confirm the ratio of N1 and N2 isomers in my product mixture?

Proton NMR (¹H NMR) spectroscopy is the most straightforward method. The chemical shifts of the N-methyl protons for the two isomers are distinct and well-separated.

  • This compound (N1): The N-CH₃ signal typically appears further downfield.

  • 2-Methyl-5-nitro-2H-indazole (N2): The N-CH₃ signal appears more upfield compared to the N1 isomer.[5][6]

By integrating the signals corresponding to the methyl protons of each isomer, you can accurately determine their relative ratio in the crude mixture or purified fractions.

Q4: My reaction is sluggish or does not proceed to completion. What should I check?
  • Reagent Quality: Ensure that the 5-nitro-1H-indazole is pure and dry. The base, particularly sodium hydride, must be fresh and reactive; it is often sold as a dispersion in mineral oil, which should be washed away with a dry solvent like hexane before use if necessary. All solvents must be anhydrous, as water will quench the base.

  • Activation Energy: While NaH is highly reactive, the initial deprotonation may require gentle warming (e.g., to 40-50 °C) to initiate fully, after which the reaction can often proceed at room temperature.

  • Methylating Agent Reactivity: Methyl iodide (CH₃I) is generally more reactive than dimethyl sulfate ((CH₃)₂SO₄). Ensure your methylating agent is added after the deprotonation step is complete (usually after stirring the substrate and base for 30-60 minutes).

Protocols & Data

Optimized Protocol for N1-Selective Methylation

This protocol is designed to maximize the yield of the thermodynamically favored this compound.

Materials:

  • 5-nitro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-nitro-1H-indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of indazole). Stir the mixture to form a suspension.

  • Deprotonation: Carefully add NaH (1.1 eq.) portion-wise at 0 °C. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. A color change and cessation of gas evolution indicate the formation of the sodium indazolide salt.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity

The following table summarizes literature-supported findings on how different conditions affect the outcome of the methylation of substituted indazoles.[1][4]

BaseSolventControl TypePredominant IsomerTypical N1:N2 Ratio
NaH THF Thermodynamic N1 >95:5
K₂CO₃AcetoneMixedN1/N2 Mixture~60:40 to 80:20
Cs₂CO₃DMFMixedN1/N2 MixtureVariable
Dimethyl Carbonate/DBUDMFKineticN2Favors N2
Reaction Mechanism Overview

The methylation of 5-nitro-1H-indazole proceeds via a nucleophilic substitution mechanism after deprotonation of the indazole ring.

G Start 5-Nitro-1H-indazole Anion Indazolide Anion Start->Anion + Base (-H⁺) p1 Anion->p1 MeI CH₃I N1_Product This compound (Thermodynamic Product) N2_Product 2-Methyl-5-nitro-2H-indazole (Kinetic Product) p1->N1_Product + CH₃I (N1 Attack) p1->N2_Product + CH₃I (N2 Attack) p2

Caption: General reaction pathway for indazole methylation.

References

  • Reddit r/OrganicChemistry. (2021).Indazole synthesis discussion.. Mechanism of this reaction?.
  • Alajarín, R., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Various Authors. (n.d.).Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • Organic Syntheses. (n.d.).5-nitroindazole.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
  • Bak, A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica.
  • Obi, T., et al. (2021). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. National Institutes of Health.
  • Daly, A. M., et al. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Google Patents. (n.d.).Synthesis method of indazole compound.
  • Google Patents. (n.d.).Method of synthesizing 1H-indazole compounds.
  • Alajarín, R., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
  • Veeprho. (n.d.).2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test).
  • ResearchGate. (n.d.).Preparation and alkylation of nitroindazolylacetonitriles 4 and 5 with....
  • Liskon Biological. (2025).Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole.
  • Miller, M. W., et al. (1970). Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents. Journal of Medicinal Chemistry.
  • NIST. (n.d.).2-Methyl-5-nitro-2H-indazole. NIST WebBook.
  • ResearchGate. (n.d.).Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26.
  • PubChem. (n.d.).this compound.
  • Hasan, M., et al. (n.d.). Studies on the Methylation of 5-Nitro-benzimidazoles. TÜBİTAK Academic Journals.
  • Chemical Communications. (n.d.).N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Royal Society of Chemistry.
  • Jones, P. A., & Taylor, S. M. (1983). Inhibition of DNA methylation by 5-azacytidine. Recent Results in Cancer Research.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Methylation of 5-Nitroindazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the methylation of 5-nitroindazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, maximize yields, and achieve the desired regioselectivity.

The methylation of 5-nitroindazole is a critical transformation, but it presents a significant challenge: controlling the site of methylation. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation often results in a mixture of two regioisomers: 1-methyl-5-nitro-1H-indazole and 2-methyl-5-nitro-2H-indazole.[1][2] The ratio of these products is highly sensitive to the reaction conditions, making precise control essential for any synthetic campaign.[1][3]

This guide provides field-proven insights and detailed protocols to help you navigate the complexities of this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the methylation of 5-nitroindazole?

The principal challenge is achieving regioselectivity. The indazole anion, formed upon deprotonation, has nucleophilic character at both N1 and N2, leading to the formation of a product mixture that can be difficult to separate.[2][4][5] The key is to manipulate the reaction conditions to favor the formation of one isomer over the other. For 5-nitroindazole specifically, methylation under neutral conditions tends to favor the 1-methyl derivative, while acidic conditions can favor the 2-methyl product.[6]

Q2: Which nitrogen (N1 or N2) is favored under thermodynamic vs. kinetic control?

Generally, for the indazole scaffold, the 1H-tautomer is more thermodynamically stable than the 2H-tautomer.[1][7][8] Consequently, the N1-methylated product is the thermodynamically favored isomer .[7][9] Conditions that allow the reaction to reach equilibrium, such as higher temperatures or longer reaction times, will typically yield more of the N1 product.[2][7]

Conversely, the N2-methylated product is often the kinetically favored isomer .[7][9] This means its formation proceeds through a lower energy transition state and occurs faster. Conditions that favor kinetic control include lower temperatures and shorter reaction times.

Q3: What are the most common methylating agents, and are there safety concerns?

Common methylating agents include iodomethane (methyl iodide) and dimethyl sulfate (DMS).[7] Both are excellent substrates for SN2 reactions.[10]

Safety is paramount. Both iodomethane and dimethyl sulfate are highly toxic, volatile, and carcinogenic.[11] Always handle these reagents in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves and safety goggles.[11]

Alternative, "greener" methylating agents like dimethyl carbonate (DMC) are also effective and present a lower safety risk.[7][12][13]

Q4: How do I choose the right base and solvent?

The choice of base and solvent is the most critical factor in controlling the N1 vs. N2 selectivity.[1][2][3]

  • For N1-Selectivity (Thermodynamic Product): A strong, non-nucleophilic base in a non-polar, aprotic solvent is the classic choice. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[3][7][14]

  • For N2-Selectivity (Kinetic Product): Conditions can vary. For some substituted indazoles, using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can favor N2 products.[4][15] Interestingly, for 5-nitroindazole, methylation under acidic conditions has been shown to yield solely the 2-methyl derivative.[6]

Troubleshooting Guide

Problem 1: My reaction gives a low yield of the desired product.
Possible Cause Suggested Solution
Incomplete Deprotonation The base may not be strong enough or you may be using insufficient equivalents. For N1-selective reactions, ensure your NaH is fresh and use at least 1.1-1.2 equivalents.[7]
Inactive Methylating Agent Iodomethane can degrade over time, especially with exposure to light. Use freshly opened or distilled reagent. Ensure you are using at least 1.1 equivalents.
Presence of Water Water will quench the strong base (e.g., NaH) and can hydrolyze the methylating agent. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.[11]
Sub-optimal Temperature If the reaction is too cold, it may be too slow. If it's too hot, you may get side products or decomposition. For NaH/THF conditions, start the deprotonation at 0 °C, then allow the reaction to warm to room temperature or gently heat to 50 °C to drive to completion.[7][14]
Problem 2: I'm getting a mixture of N1 and N2 isomers that is difficult to separate.

This is the most common issue. The solution lies in optimizing for regioselectivity.

G cluster_n1 To Increase N1-Isomer (Thermodynamic) cluster_n2 To Increase N2-Isomer (Kinetic/Acidic) start Reaction Produces N1/N2 Mixture n1_base Use Strong Base: NaH start->n1_base Goal: N1 n2_cond Use Acidic Conditions: (e.g., Methylation in acidic medium) start->n2_cond Goal: N2 n1_solvent Use Aprotic Solvent: Anhydrous THF n1_base->n1_solvent n1_temp Allow Equilibration: Increase Temp (50°C) or Reaction Time n1_solvent->n1_temp n2_reagent Explore Alternative Reagents: (e.g., Diazomethane with BF3·Et2O or Trichloroacetimidate) n2_cond->n2_reagent

Caption: Decision workflow for optimizing N1 vs. N2 selectivity.

ConditionTypical Outcome for IndazolesRationale
NaH in THF High N1-selectivity (>95:5)Forms the sodium indazolide salt; the Na⁺ cation coordinates with the N2 lone pair, sterically hindering it and directing alkylation to N1.[14]
K₂CO₃ or Cs₂CO₃ in DMF Often produces N1/N2 mixtures; can favor N1.A polar aprotic solvent system. The outcome is highly substrate-dependent.[4][5] For 5-nitroindazole, this may not be ideal for selectivity.
Acidic Conditions High N2-selectivity for 5-nitroindazole.Protonation of the indazole ring alters the nucleophilicity of the nitrogen atoms, favoring attack at N2.[6]
Phase-Transfer Catalysis (PTC) VariablePTC can be a greener alternative to DMF, using solvents like toluene with a quaternary ammonium salt catalyst.[16][17][18] Selectivity must be optimized empirically.
Problem 3: The purification of N1 and N2 isomers by column chromatography is challenging.

The N1 and N2 isomers of 5-nitroindazole can have very similar polarities, making separation by silica gel chromatography difficult.

Possible Cause Suggested Solution
Similar Rf Values The isomers co-elute on the column.

Experimental Protocols

Protocol 1: N1-Selective Methylation (Thermodynamic Control)

This protocol is adapted from established procedures for achieving high N1-selectivity.[3][7]

Materials:

  • 5-nitroindazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Iodomethane (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate, Brine

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 5-nitroindazole (1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Add anhydrous THF.

  • Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium salt may result in a slurry.

  • Methylation: Cool the mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating (e.g., to 50 °C) can be applied to ensure the reaction goes to completion.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_prep cluster_reaction cluster_workup prep1 Add 5-nitroindazole & Anhydrous THF to flask prep2 Cool to 0 °C prep1->prep2 react1 Add NaH (1.2 eq) portion-wise at 0 °C prep2->react1 react2 Warm to RT, stir 30 min react1->react2 react3 Cool to 0 °C react2->react3 react4 Add CH3I (1.1 eq) dropwise react3->react4 react5 Warm to RT, stir to completion (Monitor by TLC/LC-MS) react4->react5 workup1 Quench with sat. NH4Cl at 0 °C react5->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Wash, Dry, Concentrate workup2->workup3 workup4 Purify via Column Chromatography workup3->workup4

Caption: Step-by-step workflow for N1-selective methylation.

References

  • Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole - Benchchem.
  • Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals.
  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF - ResearchGate.
  • Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed.
  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing).
  • Development of a selective and scalable N1-indazole alkylation - PMC.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchGate.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH.
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Industrial Phase-Transfer Catalysis.
  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State - ResearchGate.
  • Development of a selective and scalable N 1 -indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H.
  • Development of a selective and scalable N1-indazole alkylation - RSC Publishing.
  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - ResearchGate.
  • 5-nitroindazole - Organic Syntheses Procedure.
  • Iodomethane - Wikipedia.
  • Studies on the Methylation of 5-Nitro-benzimidazoles - TÜBİTAK Academic Journals.
  • Methylation using iodomethane : r/Chempros - Reddit.
  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide - IT Services - University of Liverpool.
  • CN109134270B - A kind of reaction method of nitro compound N-methylation - Google Patents.
  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed.
  • A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint) - DTIC.

Sources

Technical Support Center: Synthesis of 1-Methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Methyl-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we provide not just procedures, but the mechanistic reasoning behind them to empower your experimental design.

Frequently Asked Questions (FAQs)

FAQ 1: Regioselectivity Control

Question: My methylation of 5-nitro-1H-indazole is producing a significant amount of the undesired 2-methyl-5-nitro-2H-indazole isomer, and they are difficult to separate. How can I improve the regioselectivity to favor the N1-methylated product?

Answer: This is the most common challenge in the alkylation of indazoles and stems from the existence of two nucleophilic nitrogen atoms (N1 and N2) due to tautomerism.[1] The formation of the N1-isomer (thermodynamic product) versus the N2-isomer (often the kinetic product) is highly dependent on the reaction conditions.[2][3]

Plausible Cause & The Underlying Chemistry: The indazole anion, formed after deprotonation by a base, has two sites for electrophilic attack. The N2 position is often more sterically accessible and can react faster under kinetically controlled conditions (milder bases, lower temperatures). Conversely, the N1-alkylated product is generally the more thermodynamically stable isomer.[2] Therefore, conditions that allow for equilibration or that are governed by the stability of the final product will favor N1 methylation.

Troubleshooting & Solutions:

  • Choice of Base and Solvent: This is the most critical factor.

    • For N1-Selectivity (Thermodynamic Control): Use a strong, non-nucleophilic base in an aprotic solvent. Sodium hydride (NaH) in THF or DMF is a classic choice. NaH irreversibly deprotonates the indazole, and the resulting sodium salt favors alkylation at the N1 position. Cesium carbonate (Cs₂CO₃) in DMF is also highly effective, as the large cesium cation can chelate with the indazole system to direct alkylation to N1.[3]

    • For N2-Selectivity (Kinetic Control): Milder conditions, such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or acetone, often give higher proportions of the N2 isomer.[4][5]

  • Methylating Agent: While less impactful than the base/solvent system, the choice of methylating agent can play a role. Iodomethane (Methyl Iodide) and dimethyl sulfate (DMS) are common choices. Harder electrophiles may favor reaction at the harder N1 nitrogen atom.

  • Temperature: Running the reaction at a slightly elevated temperature (e.g., 40-60 °C) can help ensure the reaction is under thermodynamic control, favoring the more stable N1 product. However, excessively high temperatures can lead to other side reactions.

Logical Flow for Optimizing N1-Selectivity

G start Problem: Low N1:N2 Ratio cond1 Base Used? start->cond1 base_k2co3 K2CO3 / Weak Base cond1->base_k2co3 Kinetic Conditions base_nah NaH / Cs2CO3 cond1->base_nah Thermodynamic Conditions action1 Switch to a stronger base: NaH in THF or Cs2CO3 in DMF base_k2co3->action1 cond2 Reaction Temperature? base_nah->cond2 action1->cond2 temp_low Low Temp (< RT) cond2->temp_low Kinetic Control temp_high RT or Elevated cond2->temp_high Thermodynamic Control action2 Increase temperature moderately (e.g., to 40-50 °C) to favor thermodynamic product. temp_low->action2 result Improved N1-Selectivity temp_high->result action2->result

Caption: Troubleshooting workflow for poor N1-regioselectivity.

FAQ 2: Over-Alkylation Impurity

Question: I am observing a highly polar, water-soluble impurity in my crude LCMS that doesn't correspond to the N1 or N2 isomer. What could it be?

Answer: It is highly probable that you are observing the formation of a quaternary indazolium salt, specifically 1,3-dimethyl-5-nitro-1H-indazolium iodide (or the salt of your corresponding counter-ion).

Plausible Cause & The Underlying Chemistry: After the initial formation of the desired this compound, the N2 nitrogen is still nucleophilic and can be attacked by a second molecule of the methylating agent. This is more likely to occur if:

  • An excess of the methylating agent is used.

  • The reaction temperature is too high or the reaction time is excessively long.

  • The concentration of reactants is high.

This quaternary salt is ionic, making it very polar and typically soluble in water but poorly soluble in common organic extraction solvents like ethyl acetate or dichloromethane.

Reaction Scheme: Methylation Pathways

Caption: Synthetic pathways in the methylation of 5-nitro-1H-indazole.

Troubleshooting & Solutions:

  • Stoichiometry: Use a carefully measured amount of the methylating agent, typically between 1.05 and 1.1 equivalents.

  • Controlled Addition: Add the methylating agent slowly and at a low temperature (e.g., 0 °C) before allowing the reaction to warm to its target temperature.

  • Monitoring: Follow the reaction progress closely by TLC or LCMS. Stop the reaction as soon as the starting material is consumed.

  • Work-up: If the quaternary salt has formed, it can often be removed by washing the organic extract with water or brine during work-up.

FAQ 3: Purification Challenges

Question: My column chromatography is failing to provide baseline separation of the N1 and N2 isomers. What purification strategies do you recommend?

Answer: The 1-methyl and 2-methyl isomers of 5-nitroindazole are often very close in polarity, making them notoriously difficult to separate.

Plausible Cause & The Underlying Chemistry: The structural similarity of the regioisomers results in very similar interactions with the stationary phase (silica gel). Standard solvent systems like hexane/ethyl acetate may not provide sufficient differential retention to achieve separation.

Troubleshooting & Solutions:

  • Optimize Chromatography:

    • Solvent System: Switch to a different solvent system. Dichloromethane/methanol gradients can sometimes offer better selectivity. Adding a small amount of a third solvent, like diethyl ether, can also modify the separation.

    • Column Dimensions: Use a longer, narrower column with a smaller particle size stationary phase to increase the number of theoretical plates and improve resolution.

    • Loading: Ensure the crude material is properly dissolved in a minimal amount of solvent and dry-loaded onto the silica gel for the best possible band shape.

  • Recrystallization: This is often the most effective method if a suitable solvent can be found.

    • Solvent Screening: Screen various solvents. The desired N1-isomer and the N2-isomer will have different solubilities. Try solvents like methanol, ethanol, isopropanol, or mixtures such as ethyl acetate/heptane. The crude product from a reaction that yielded a high N1:N2 ratio is more likely to be successfully purified by recrystallization.[6]

Recommended Protocol for N1-Selective Synthesis & Purification

This protocol is designed to maximize the formation of the thermodynamic N1-product.

Step 1: Reaction Setup

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-nitro-1H-indazole (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram of indazole).

  • Cool the solution to 0 °C in an ice bath.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add Iodomethane (1.05 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

Step 2: Reaction and Work-up

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LCMS.

  • Once the starting material is consumed, cautiously quench the reaction by slowly adding it to ice-cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Step 3: Purification

  • Dissolve the crude solid in a minimal amount of boiling methanol or ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.

  • Collect the pale yellow needles of this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

Data Summary

Table 1: Influence of Reaction Conditions on N1:N2 Regioselectivity

Base Solvent Temperature Typical N1:N2 Ratio Control Type Reference
K₂CO₃ Acetonitrile 60 °C Variable, often favors N2 Kinetic [4][5]
NaH THF / DMF 0 °C to RT > 95 : 5 Thermodynamic [2]

| Cs₂CO₃ | DMF | RT | > 95 : 5 | Thermodynamic |[3] |

Table 2: Comparative ¹H NMR Data for Characterization (DMSO-d₆, 400 MHz) Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is extrapolated from structurally similar compounds.

ProtonThis compound2-Methyl-5-nitro-2H-indazoleKey Differentiator
N-CH₃~4.1-4.2 ppm (s, 3H)~4.2-4.3 ppm (s, 3H)Subtle difference
H4~8.8-8.9 ppm (d)~8.5-8.6 ppm (s)H4 is a doublet in N1, singlet in N2
H6~8.2-8.3 ppm (dd)~8.0-8.1 ppm (dd)H6 is typically more downfield in the N1 isomer
H7~7.9-8.0 ppm (d)~7.7-7.8 ppm (d)

Reference for similar compound shifts:[7][8]

References
  • [Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles]([Link])
  • [Preparation and alkylation of nitroindazolylacetonitriles 4 and 5 with...]([Link])
  • [In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi]([Link]) - MDPI
  • [2-Methyl-5-nitro-2H-indazole - NIST WebBook]([Link]) - NIST
  • [Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as]([Link]) - Der Pharma Chemica
  • [Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents]([Link]) - Der Pharma Chemica
  • [5-nitroindazole derivatives and use thereof as antiprotozoal agents]()
  • [Indazole – an emerging privileged scaffold: synthesis and its biological significance]([Link])
  • [2-Methyl-5-nitroimidazole | C4H5N3O2 | CID 12760]([Link]) - PubChem
  • [Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions]([Link])
  • [Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole]([Link]) - Liskon Biological
  • [Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination]([Link])
  • [Synthesis and biological properties of new 5-nitroindazole derivatives]([Link])
  • [Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents]([Link]) - JOCPR
  • [Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives]([Link]) - PubMed Central (PMC)
  • [5-nitroindazole - Organic Syntheses Procedure]([Link]) - Organic Syntheses
  • [Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles]([Link]) - PubMed Central (PMC)
  • [Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles]([Link]) - MDPI
  • [CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues]([Link]) - Caribbean Journal of Sciences and Technology
  • [CN103319410A - Synthesis method of indazole compound]()
  • [Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations]([Link])
  • [1,3-Dimethyl-4-nitroimidazolium iodide | C5H8IN3O2 | CID 145669]([Link]) - PubChem
  • [Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]...]([Link])
  • [CN103319410B - A kind of synthetic method of indazole compound]()

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Technical Support Center: 1-Methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methyl-5-nitro-1H-indazole. This document provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to diagnose issues, select the appropriate purification strategy, and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The most common method is the N-methylation of 5-nitroindazole.

Causality: The methylation of 5-nitroindazole can occur on two different nitrogen atoms of the pyrazole ring, leading to the formation of a regioisomeric impurity. Furthermore, incomplete reaction or side reactions can introduce other impurities.

Common impurities include:

  • Unreacted 5-Nitroindazole: The starting material for the methylation reaction. Its presence indicates an incomplete reaction.

  • 2-Methyl-5-nitro-1H-indazole: This is the primary regioisomeric impurity. It forms because the N-H proton of 5-nitroindazole is tautomeric, allowing alkylation to occur at either the N1 or N2 position.

  • Over-methylated Products: In some cases, quaternary indazolium salts can form, although this is less common under standard conditions.

  • Residual Solvents and Reagents: Solvents like DMF or THF and leftover bases or alkylating agents are common process-related impurities.[1]

The following table summarizes these potential contaminants.

Impurity NameStructureLikely Origin
5-NitroindazoleC₇H₅N₃O₂Incomplete methylation of starting material.
2-Methyl-5-nitro-1H-indazoleC₈H₇N₃O₂Isomeric byproduct of N-methylation.
Process Solvents (e.g., DMF)C₃H₇NOResidual solvent from the reaction medium.
Reagents (e.g., K₂CO₃, MeI)-Incomplete removal during work-up.
Q2: My isolated this compound is a brownish or dark yellow powder, not the expected pale yellow solid. What causes this discoloration and how can I remove it?

This is a frequent observation with nitroaromatic compounds.

Causality: The color often arises from highly conjugated, minor byproducts or the presence of oxidized species formed during the reaction or work-up. These impurities are often present in trace amounts but can have a significant impact on the product's appearance.

Troubleshooting Steps:

  • Activated Charcoal Treatment: The most effective method for removing colored impurities is treatment with decolorizing charcoal (activated carbon) during recrystallization.[2][3] The porous structure of charcoal provides a large surface area that adsorbs the large, colored impurity molecules.

  • Caution: Use activated charcoal sparingly (typically 1-2% w/w relative to your crude product). Excessive use can lead to significant loss of your desired compound due to co-adsorption. The charcoal must be completely removed by hot gravity filtration before crystallization is initiated.

Q3: How do I choose between recrystallization and column chromatography for purification?

The choice of purification method depends on the purity of your crude material and the nature of the impurities.

Expertise & Experience: Recrystallization is a bulk purification technique that is highly effective when the desired compound is the major component and the impurities have different solubility profiles. Column chromatography is a high-resolution technique best suited for separating compounds with similar polarities or for purifying very impure mixtures.

The following workflow can guide your decision.

G cluster_0 Purification Strategy Decision Workflow Crude Crude Product TLC Analyze by TLC (e.g., 3:1 Hexane:EtOAc) Crude->TLC Decision Assess TLC Result TLC->Decision Recryst Recrystallization Decision->Recryst Single major spot with minor baseline or close-running impurities Chrom Column Chromatography Decision->Chrom Multiple spots or major isomeric impurity Pure Pure Product (Verify by TLC, MP, NMR) Recryst->Pure Chrom->Pure

Caption: Decision workflow for selecting a purification method.

Purification Protocols

Protocol 1: Recrystallization from Ethanol

Recrystallization is an effective technique for purifying crystalline solids.[4] The key is to find a solvent that dissolves the compound well when hot but poorly when cold. For compounds related to this compound, ethanol has been shown to be an effective recrystallization solvent.[5]

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of ethanol. It should not dissolve at room temperature. Heat the test tube; the solid should dissolve completely. This confirms ethanol is a suitable single-solvent choice.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling the flask on a hot plate, until the solid just dissolves.

  • Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

SolventBoiling Point (°C)Suitability for this compound
Ethanol78Good: Dissolves product when hot, poorly when cold.[5]
Methanol65Good: Similar properties to ethanol, often used for related nitroindazoles.[2]
Isopropanol82Potential: Worth screening; similar polarity to ethanol.
Ethyl Acetate77Potential: Good solvent, may require a co-solvent like hexanes to reduce cold solubility.
Q4: My recrystallization attempt resulted in an oil instead of crystals. What went wrong and how can I fix it?

"Oiling out" is a common problem in recrystallization.

Causality: This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities, which depresses the melting point of the mixture.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the saturation level.

  • Cool Slowly: Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.

Protocol 2: Purification by Column Chromatography

When recrystallization is insufficient, particularly for removing the 2-methyl isomer, column chromatography is the method of choice.[3][6]

G cluster_0 Column Chromatography Workflow TLC 1. Develop TLC System (Target Rf ~0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions & Evaporate Analyze->Combine Product Pure Product Combine->Product

Caption: Standard workflow for purification by flash column chromatography.

Step-by-Step Methodology:

  • Develop a Solvent System (TLC): Use Thin Layer Chromatography (TLC) to find a mobile phase that separates your product from its impurities. A good starting point is a mixture of Hexane and Ethyl Acetate. The goal is to achieve an Rf value of ~0.25-0.35 for the desired this compound, with clear separation from other spots.

  • Prepare the Column: Pack a glass column with silica gel using the "slurry method" with your chosen mobile phase. Ensure the silica bed is compact and level.

  • Load the Sample: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column.

  • Elution: Add the mobile phase to the column and apply gentle pressure (flash chromatography) to begin eluting the compounds.

  • Collect and Analyze Fractions: Collect the eluent in a series of test tubes. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

TLC System (Hexane:Ethyl Acetate)Expected Rf of ProductPurpose
4:1~0.50Good for initial screening.
3:1~0.35Often a good system for column elution.
2:1~0.20Use if separation is poor in less polar systems.
Q5: How can I definitively confirm the purity and identity of my final product?

A combination of analytical techniques is essential for confirming both purity and structural identity.

Trustworthiness: Never rely on a single method. A self-validating approach uses multiple orthogonal techniques.

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to broaden.[3]

  • Thin Layer Chromatography (TLC): A pure sample should show a single spot in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99%). A reverse-phase C18 column is often suitable.[7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most powerful tool for confirming the structure. It will verify the methyl group's position and the substitution pattern on the aromatic ring, allowing you to distinguish between the N1 and N2 isomers. The spectrum for this compound has been reported and can be used as a reference.[8]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 280211, this compound.
  • J&K Scientific. (n.d.). This compound.
  • SIELC Technologies. (n.d.). Separation of Imidazole, 1-methyl-5-nitro- on Newcrom R1 HPLC column.
  • Diao, Y., Wang, W., Wei, Z., & Wang, J. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3072.
  • Boulhaoua, M., S.B.A, A., Ouzidan, Y., Jelsch, C., Lefebvre, F., & El Ammari, L. (2018). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 4), 479–481.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • Porter, H. D., & Peterson, W. D. (1943). 5-NITROINDAZOLE. Organic Syntheses, 2, 457.
  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
  • Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole.

Sources

1-Methyl-5-nitro-1H-indazole stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methyl-5-nitro-1H-indazole (CAS No. 5228-49-9). This document is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability and degradation of this versatile heterocyclic compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: To ensure maximum shelf-life and prevent degradation, the compound should be stored under controlled conditions. The nitro group on the indazole ring makes the molecule susceptible to certain degradation pathways. Commercial suppliers generally recommend storing the compound at 0-8°C.[1] For long-term stability, we recommend the following:

ParameterRecommendationRationale
Temperature 2-8°CSlows the rate of potential thermal decomposition and other degradative reactions.
Atmosphere Inert Gas (Argon or Nitrogen)The nitroaromatic system can be sensitive to oxidation. An inert atmosphere minimizes this risk.
Container Tightly Sealed, Amber Glass VialProtects the compound from atmospheric moisture and exposure to light, which can induce photodegradation.[2][3]
Location Dark, Dry (Desiccator)Prevents moisture absorption and light-induced degradation pathways common to nitroaromatic compounds.[4][5]

Q2: What are the visual signs of degradation for this compound?

A2: this compound is typically supplied as a yellow solid.[1] Any significant deviation from this appearance may indicate degradation. Be watchful for:

  • Color Change: A darkening of the solid, potentially to a tan, brown, or orange hue.

  • Change in Texture: Clumping or the appearance of a sticky or oily residue, which could suggest hygroscopicity or the formation of degradation byproducts.

If you observe these changes, it is crucial to re-analyze the compound's purity before use.

Q3: Is this compound sensitive to light?

A3: Yes. Nitroaromatic compounds, as a class, are known to be susceptible to photodegradation.[2][3][6] Exposure to UV or even ambient laboratory light over extended periods can initiate photochemical reactions. These reactions may involve the reduction of the nitro group or other complex pathways, leading to the formation of impurities.[4][7] Therefore, it is imperative to store the compound in light-resistant containers and minimize its exposure to light during experimental procedures.

Q4: Which solvents are recommended for dissolving this compound, and are there any I should avoid?

A4: The compound's solubility should be determined empirically for your specific application. However, based on its structure, common organic solvents can be used.

  • Generally Compatible: Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol.

  • Potentially Incompatible (under specific conditions):

    • Protic Solvents with Strong Bases: The indazole ring system can have acidic protons, and strong bases could lead to deprotonation and potential side reactions.

    • Reducing Solvents/Reagents: Solvents or reagents with reducing potential should be used with caution, as they can reduce the nitro group. For example, reduction of nitroindazoles can be achieved with reagents like stannous chloride (SnCl₂).[8]

    • Strongly Acidic Conditions: While often stable, prolonged exposure to hot, strong acids could potentially lead to hydrolysis or other acid-catalyzed degradation, though specific data on this compound is limited.

Always perform small-scale tests to ensure compatibility with your reaction conditions.

Troubleshooting Guide

This section provides solutions to specific experimental issues you may encounter.

Issue 1: I observe a significant color change (darkening) in my solid compound upon storage.

  • Potential Cause: This is a classic sign of degradation, likely due to oxidation or photodegradation from improper storage.

  • Causality Explained: Exposure to oxygen in the air, especially when combined with ambient light and moisture, can initiate slow-reacting degradation pathways. The conjugated nitroaromatic system is electronically susceptible to such changes.

  • Troubleshooting Steps:

    • Do not use the material directly. The purity is now questionable.

    • Perform a Purity Analysis: Use a validated analytical method, such as HPLC-UV or LC-MS, to determine the purity of the material. Compare the chromatogram to a reference standard or the supplier's certificate of analysis. (See Protocol 1 below).

    • Evaluate Storage Conditions: Ensure the compound is stored in a tightly sealed, amber vial at 2-8°C, preferably under an inert atmosphere as detailed in the FAQs.

    • Consider Purification: If the impurity levels are significant, recrystallization may be necessary to repurify the material. Select a suitable solvent system based on solubility tests.

Issue 2: My reaction yield is consistently lower than expected when using this compound.

  • Potential Cause 1: Incorrect Stoichiometry due to Impure Starting Material. If the compound has degraded, its effective concentration is lower than calculated, leading to reduced yields.

  • Potential Cause 2: Instability Under Reaction Conditions. The compound may be degrading under the specific thermal, pH, or chemical conditions of your experiment.

  • Troubleshooting Workflow:

G start Low Reaction Yield Observed check_purity Step 1: Verify Purity of This compound (See Protocol 1) start->check_purity is_pure Purity >95%? check_purity->is_pure purify Purify by Recrystallization and Re-run Reaction is_pure->purify No analyze_conditions Step 2: Analyze Reaction Conditions is_pure->analyze_conditions Yes purify->check_purity thermal Is reaction run at high temp? analyze_conditions->thermal ph Are strong acids/bases present? thermal->ph No lower_temp Run reaction at lower T; monitor for degradation thermal->lower_temp Yes reagents Are reducing agents present? ph->reagents No buffer_ph Use milder pH conditions or buffer the system ph->buffer_ph Yes protect_group Consider alternative reagents; protect nitro group if necessary reagents->protect_group Yes end_node Re-optimize Reaction reagents->end_node No lower_temp->end_node buffer_ph->end_node protect_group->end_node

Caption: Troubleshooting workflow for low reaction yields.

Issue 3: I am seeing unexpected peaks in my LC-MS or NMR analysis of a reaction mixture or purified product.

  • Potential Cause: Formation of degradation products or reaction byproducts. The electron-withdrawing nature of the nitro group can influence the reactivity of the indazole ring system.

  • Causality Explained: Under stress (heat, light, incompatible reagents), this compound can degrade. Common degradation pathways for nitroaromatics can include reduction of the nitro group to nitroso or amino functionalities, or even denitration.[2][4][7]

  • Troubleshooting Steps:

    • Characterize the Impurity: Use high-resolution mass spectrometry (HRMS) to get an accurate mass of the unexpected peak. This is the most critical step in identifying the impurity.

    • Propose Structures: Based on the mass, hypothesize potential structures. For example, a mass increase of 16 Da could suggest N-oxidation. A mass decrease of 30 Da (NO) or 46 Da (NO₂) could suggest partial or full reduction or loss of the nitro group.

    • Perform a Forced Degradation Study: To confirm if the impurity originates from the starting material, subject a small sample of pure this compound to your reaction conditions (e.g., heat in the reaction solvent) without other reagents. Analyze the sample by LC-MS to see if the same impurity is formed. Forced degradation is a standard industry practice for identifying potential degradants.[9][10]

    • Review Reaction Mechanism: Re-evaluate your reaction mechanism to consider potential side reactions. The nitro group strongly influences the electronic properties of the indazole, potentially opening pathways you had not considered.[11][12]

Experimental Protocols
Protocol 1: Assessing Compound Purity and Detecting Degradation by HPLC-UV

This protocol provides a general method for assessing the purity of this compound.

Objective: To quantify the purity of a sample and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • HPLC-grade Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of ACN and water to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved. If solubility is an issue, DMSO can be used, but be mindful of its high UV absorbance and potential for injection solvent effects.

    • Perform a 1:10 dilution of the stock solution for analysis (final concentration ~0.1 mg/mL).

  • HPLC Conditions (Starting Point):

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: ACN + 0.1% FA

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-22 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5-10 µL

    • UV Detection: 254 nm and a secondary wavelength appropriate for the nitro-aromatic chromophore (e.g., 310-330 nm).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Interpretation: A pure sample should show a single major peak. The presence of multiple smaller peaks, especially those not present in the analysis of a fresh or reference sample, indicates degradation or impurities.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh Weigh 1mg Sample dissolve Dissolve in 1mL ACN/H₂O (50:50) weigh->dissolve dilute Dilute 1:10 for Analysis dissolve->dilute inject Inject 5-10µL onto C18 Column dilute->inject run_gradient Run Gradient Elution (10-90% ACN) inject->run_gradient detect Detect at 254nm run_gradient->detect integrate Integrate All Peaks detect->integrate calculate Calculate % Purity (Area Main / Area Total) integrate->calculate interpret Interpret Results calculate->interpret

Caption: Experimental workflow for HPLC purity analysis.

References
  • Journal of Environmental Sciences. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
  • Chem-Impex. This compound.
  • Photochemical & Photobiological Sciences. (2002).
  • Semantic Scholar. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
  • Environmental Science & Technology Letters. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?
  • Environmental Science & Technology.
  • Chem-Impex. 1-méthyl-5-nitro-1H-indazole.
  • Sigma-Aldrich. 5-Nitro-1H-indazole.
  • J&K Scientific. This compound.
  • ResearchGate. (2009). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
  • Benchchem. Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde.
  • IRJET. (2023). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review.
  • ScienceDirect. (2013).

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Technical Support Center: Regioselective Synthesis of Methylated Nitroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of methylated nitroindazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these crucial heterocyclic compounds. Here, we delve into common experimental challenges, offering detailed troubleshooting guides and frequently asked questions to ensure the successful and selective synthesis of your target regioisomer.

The indazole scaffold is a cornerstone in medicinal chemistry, with many of its derivatives, particularly methylated nitroindazoles, serving as vital intermediates in the creation of pharmacologically active agents.[1][2] A prime example is the N2-methylated isomer of 3-methyl-6-nitro-1H-indazole, a key precursor to the anticancer drug Pazopanib.[1] However, the inherent nucleophilicity of both N1 and N2 nitrogen atoms in the indazole ring presents a significant challenge, often leading to the formation of a mixture of N1 and N2-methylated regioisomers.[3][4]

This guide provides in-depth, field-proven insights to help you control the regioselectivity of this reaction, troubleshoot common issues, and successfully isolate your desired product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of methylated nitroindazoles. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific reasoning to empower your experimental design.

Problem 1: Poor Regioselectivity - Mixture of N1 and N2 Isomers Obtained

Question: My reaction is producing a mixture of N1 and N2 methylated nitroindazoles, and I'm struggling to favor one over the other. What factors control the regioselectivity, and how can I manipulate them?

Answer: The regiochemical outcome of the methylation of nitroindazoles is a classic example of kinetic versus thermodynamic control.[1] The N1-methylated product is generally the thermodynamically more stable isomer, while the N2-methylated product is often the kinetically favored one.[2][5] The choice of base, solvent, and methylating agent are the primary levers you can use to direct the reaction towards your desired isomer.[1]

For the Thermodynamically Favored N1-Isomer: To achieve N1 selectivity, you need conditions that allow the reaction to reach thermodynamic equilibrium.[1][6]

  • Strategy: Use a strong, non-nucleophilic base in a non-polar, aprotic solvent. This combination facilitates the formation of the indazolide anion, allowing it to equilibrate to the more stable tautomer before methylation.[6]

  • Recommended Conditions:

    • Base: Sodium hydride (NaH) is a common and effective choice.[1][6]

    • Solvent: Anhydrous tetrahydrofuran (THF) is ideal as it favors the formation of a tight ion pair between the indazolide anion and the sodium cation, which can direct methylation to the N1 position.[2][6]

    • Methylating Agent: Methyl iodide (MeI) or dimethyl sulfate (DMS) are suitable electrophiles.[1]

For the Kinetically Favored N2-Isomer: To favor the N2 isomer, you need conditions that promote a rapid reaction at the more nucleophilic N2 position and prevent equilibration to the N1 isomer.

  • Strategy: Employ a weaker base in a polar, aprotic solvent.

  • Recommended Conditions:

    • Base: A non-nucleophilic organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylenediamine is effective.[1]

    • Solvent: N,N-Dimethylformamide (DMF) is a good choice.[1]

    • Methylating Agent: Dimethyl carbonate (DMC) is a less reactive and more environmentally friendly option that often shows good N2 selectivity.[1]

Problem 2: Low Reaction Yield

Question: I've optimized for regioselectivity, but my overall yield is disappointingly low. What are the common causes of low yield and how can I address them?

Answer: Low yields can be attributed to several factors, ranging from reagent quality to reaction conditions and workup procedures.

  • Incomplete Deprotonation: Ensure you are using a sufficient excess of a strong enough base to completely deprotonate the nitroindazole starting material. For N1-methylation with NaH, using at least 1.1 to 1.2 equivalents is recommended.[1]

  • Reagent Purity and Handling:

    • Starting Material: Ensure your nitroindazole is pure and completely dry. Moisture can quench the base and interfere with the reaction.

    • Base: Sodium hydride is highly reactive with moisture. Use fresh, high-quality NaH and handle it under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Solvents: Use anhydrous solvents to prevent unwanted side reactions.

  • Reaction Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Some reactions may require heating to proceed to completion, while others may suffer from decomposition at elevated temperatures.

  • Side Reactions: Over-methylation to form quaternary salts can occur, especially with highly reactive methylating agents like methyl iodide.[7] Using the methylating agent in slight excess (e.g., 1.1 equivalents) is a good starting point.[1]

  • Workup and Purification Losses: Ensure complete extraction of the product from the aqueous phase during workup. Losses can also occur during purification steps like column chromatography.

Problem 3: Difficulty in Separating Regioisomers

Question: I have a mixture of N1 and N2 isomers that are proving very difficult to separate by standard column chromatography. Are there alternative purification strategies?

Answer: The separation of regioisomers can be challenging due to their similar polarities.[8] If standard silica gel chromatography is ineffective, consider the following approaches:

  • Recrystallization: This is often the most effective method for separating isomers if a suitable solvent system can be found.[9] Experiment with different solvents or solvent mixtures (e.g., methanol/water, acetone/water, acetonitrile/water) to find conditions where one isomer crystallizes out while the other remains in solution.[10]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): While more resource-intensive, prep-HPLC can provide excellent separation of closely related isomers.

  • Alternative Stationary Phases: If using column chromatography, consider trying different stationary phases such as alumina (acidic, basic, or neutral) or reverse-phase silica.[8]

  • Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different physical properties, facilitating separation. The protecting group can then be removed to yield the pure isomer.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the regiochemistry of my methylated nitroindazole products?

A1: The definitive assignment of N1 and N2 regioisomers is typically achieved using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[2][11] Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful. For N1-substituted indazoles, a correlation is often observed between the protons of the N-methyl group and the C7a carbon of the indazole ring. For N2-substituted indazoles, a correlation may be seen between the N-methyl protons and the C3 carbon.[6] Nuclear Overhauser Effect (NOE) experiments can also be informative.

Q2: Are there any safety concerns I should be aware of when working with nitroindazoles and methylating agents?

A2: Yes, several safety precautions are essential.

  • Nitro Compounds: Many nitroaromatic compounds are potentially explosive and should be handled with care. Avoid grinding them harshly or heating them excessively.

  • Methylating Agents: Reagents like methyl iodide and dimethyl sulfate are toxic and carcinogenic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere and quenched carefully.[1]

Q3: Can substituents on the indazole ring influence the N1/N2 selectivity?

A3: Absolutely. Both steric and electronic effects of other substituents on the indazole ring can significantly impact the regioselectivity of methylation.[2][5]

  • Steric Hindrance: A bulky substituent at the C7 position can sterically hinder the N1 position, favoring methylation at N2. Conversely, a large group at C3 may disfavor N2 alkylation.[5]

  • Electronic Effects: Electron-withdrawing groups (like the nitro group itself) can influence the nucleophilicity of the adjacent nitrogen atoms. For instance, a nitro group at C7 has been shown to confer excellent N2 regioselectivity.[2]

Q4: What is the role of the counterion (e.g., Na+, Cs+) in directing regioselectivity?

A4: The counterion from the base can play a crucial role, particularly in N1-selective reactions. In less polar solvents like THF, the sodium cation (Na+) from NaH can form a tight ion pair with the indazolide anion. If a coordinating group (like an ester) is present at the C3 position, the Na+ can chelate between the N2 nitrogen and the carbonyl oxygen, sterically blocking the N2 position and directing the incoming methyl group to the N1 position.[3][6] In more polar solvents like DMF, this ion pairing is weaker, leading to less selectivity.[6]

Experimental Protocols & Visualizations

Protocol 1: Selective Synthesis of N1-Methylated 3-Methyl-6-nitro-1H-indazole (Thermodynamic Control)

This protocol is adapted from established methods favoring the thermodynamically stable N1 isomer.[1]

Materials:

  • 3-Methyl-6-nitro-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-methyl-6-nitro-1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (nitrogen or argon), add NaH (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the methylating agent (MeI or DMS, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 1,3-dimethyl-6-nitro-1H-indazole.[1]

N1_Methylation_Workflow cluster_prep Preparation cluster_reaction Methylation cluster_workup Workup & Purification start Dissolve 3-methyl-6-nitro-1H-indazole in anhydrous THF under N2 add_NaH Add NaH (1.2 equiv) portion-wise at 0 °C start->add_NaH stir_rt Warm to RT, stir for 30 min add_NaH->stir_rt cool_0C Cool to 0 °C stir_rt->cool_0C add_MeI Add MeI (1.1 equiv) dropwise cool_0C->add_MeI react_rt Warm to RT, stir until completion (TLC) add_MeI->react_rt quench Quench with sat. NH4Cl solution react_rt->quench extract Extract with Ethyl Acetate (3x) quench->extract wash_dry Wash with Brine, Dry (Na2SO4) extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product Pure N1-Isomer purify->product N2_Methylation_Workflow cluster_prep Preparation cluster_reaction Methylation cluster_workup Isolation start Dissolve 3-methyl-6-nitro-1H-indazole & DABCO in DMF stir_rt Stir at RT for 15 min start->stir_rt add_DMC Add DMC (1.2 equiv) dropwise stir_rt->add_DMC reflux Heat to reflux, stir for 6h (TLC) add_DMC->reflux cool Cool to RT reflux->cool precipitate Add Water, stir for 15 min cool->precipitate filter_dry Filter and Dry precipitate->filter_dry product Pure N2-Isomer filter_dry->product

Caption: N2-Methylation Experimental Workflow.

Data Summary: Conditions for Regioselective Methylation

The following table summarizes the key reaction parameters for achieving regioselective methylation of nitroindazoles.

ParameterN1-Selective (Thermodynamic)N2-Selective (Kinetic)
Control ThermodynamicKinetic
Base Strong, e.g., NaH [1][6]Weaker, e.g., DABCO, K₂CO₃ [1][4]
Solvent Non-polar aprotic, e.g., THF [1][6]Polar aprotic, e.g., DMF [1][4]
Temperature 0 °C to Room Temperature [1]Room Temperature to Reflux [1]
Product Stability More Stable IsomerLess Stable Isomer
Logical Troubleshooting Flowchart

This flowchart provides a decision-making framework for troubleshooting common issues in regioselective nitroindazole methylation.

Caption: Troubleshooting Decision Flowchart.

References

  • Beilstein Journals. (2024, August 9).
  • ResearchGate. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
  • Liskon Biological. (2025, January 16). Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole. [Link]
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
  • PubMed. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). [Link]
  • Organic Syntheses. (n.d.). 5-nitroindazole. [Link]
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • RSC Publishing. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
  • National Institutes of Health. (2022).
  • Google Patents. (n.d.). CN103319410B - A kind of synthetic method of indazole compound.
  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
  • PubMed. (2022, May 24).
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • ResearchGate. (n.d.).
  • PubMed. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. [Link]
  • National Institutes of Health. (2024, October 2).
  • ResearchGate. (2022, May). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]
  • RSC Publishing. (n.d.). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
  • University of Liverpool IT Services. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]
  • RSC Publishing. (n.d.). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. [Link]
  • ResearchGate. (n.d.). Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
  • RSC Publishing. (n.d.).
  • PubMed. (2022, February 16).
  • PubMed. (2020, January 2). Peroxide-mediated site-specific C-H methylation of imidazo[1,2-a]pyridines and quinoxalin-2(1H)-ones under metal-free conditions. [Link]
  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]
  • ResearchGate. (n.d.). Troubleshooting Guide. [Link]
  • PubMed. (2024, June 26).
  • ResearchGate. (2015, July 19). I have an isomer impurity which is difficulty to remove, any suggestions?. [Link]
  • Cambridge Open Engage. (2025, April 7). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. [Link]
  • National Institutes of Health. (2024, June 26).
  • ResearchGate. (n.d.). By-products of the methylation reactions of 5-isopropyl-1,3-diazaoxindoles 24. [Link]
  • PubMed. (n.d.). Oxidative stress and alterations in DNA methylation: two sides of the same coin in reproduction. [Link]

Sources

Recrystallization of 1-Methyl-5-nitro-1H-indazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 1-Methyl-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. By understanding the chemical principles behind each step, you can optimize your purification process, improve yield, and ensure the high purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should consider for recrystallization?

A1: Understanding the physicochemical properties of this compound is the foundation for developing a successful recrystallization protocol. Key properties include:

  • Molecular Formula: C₈H₇N₃O₂[1]

  • Molecular Weight: 177.16 g/mol [1]

  • Structure and Polarity: The molecule contains a polar nitro group (-NO₂) and a heterocyclic indazole ring system. This structure imparts a moderate to high polarity, which is a critical factor in solvent selection. The presence of the nitro group and the aromatic system suggests that solvents with moderate to high polarity will be effective for dissolution at elevated temperatures.

A Safety Data Sheet (SDS) should always be consulted before handling this compound to be aware of any potential hazards.[2]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent for recrystallization should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below.[3][4] Given the polar nature of the target compound, polar solvents are a good starting point for screening.

A systematic approach to solvent selection is recommended:

  • Initial Screening: Test the solubility of a small amount of your crude product (e.g., 10-20 mg) in about 0.5 mL of various solvents at room temperature.

  • Heating Test: If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound completely at this stage.

  • Cooling Test: Allow the hot solution to cool to room temperature and then in an ice bath. The formation of crystals upon cooling indicates a promising solvent.

The following table provides a list of common laboratory solvents, ordered by decreasing polarity, that can be screened for the recrystallization of this compound.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Expected Solubility Behavior for this compound
Water10080.1Likely poor solubility even when hot, but could be a good anti-solvent.
Methanol6532.7Good potential; may have high solubility even at room temperature.
Ethanol7824.5Good starting point. Often provides a good balance of solubility. A related compound has been successfully recrystallized from ethanol.[5]
Isopropanol8219.9A good alternative to ethanol, with a slightly lower polarity.
Acetonitrile8237.5May be a good solvent, especially for compounds with aromatic rings.[6]
Acetone5620.7May be too strong of a solvent, leading to poor recovery.
Ethyl Acetate776.0Moderate polarity; worth screening.
Dichloromethane409.1May be too volatile and a strong solvent.
Toluene1112.4Low polarity; likely a poor solvent.
Hexane691.9Non-polar; likely a very poor solvent but could be used as an anti-solvent.

Workflow for Solvent Selection:

Solvent_Selection Start Start: Crude this compound Test_Solubility Test solubility in a polar solvent (e.g., Ethanol) at room temp. Start->Test_Solubility Is_Soluble Is it soluble? Test_Solubility->Is_Soluble Heat_Solution Heat to boiling Is_Soluble->Heat_Solution No Too_Soluble Too soluble: Try a less polar solvent or use as the 'good' solvent in a solvent pair Is_Soluble->Too_Soluble Yes Is_Fully_Dissolved Is it fully dissolved? Heat_Solution->Is_Fully_Dissolved Cool_Solution Cool to room temp, then ice bath Is_Fully_Dissolved->Cool_Solution Yes Insoluble Insoluble: Try a more polar solvent or a solvent pair Is_Fully_Dissolved->Insoluble No Crystals_Form Do crystals form? Cool_Solution->Crystals_Form Solvent_Good Solvent is suitable Crystals_Form->Solvent_Good Yes Try_Another_Solvent Try a different solvent (e.g., less polar like Isopropanol or a solvent pair) Crystals_Form->Try_Another_Solvent No Insoluble->Try_Another_Solvent Too_Soluble->Try_Another_Solvent

Caption: Solvent selection workflow for recrystallization.

Troubleshooting Guide

Q3: I've added the hot solvent, but my compound has turned into an oil instead of dissolving. What should I do?

A3: This phenomenon is known as "oiling out" and is a common issue in recrystallization.[7][8] It typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the concentration of the solute is too high.

Causality: The compound melts before it dissolves, forming an immiscible liquid phase. Impurities tend to dissolve in this oil, making purification ineffective.

Step-by-Step Protocol to Resolve Oiling Out:

  • Re-heat and Add More Solvent: Heat the mixture to the boiling point of the solvent and add more of the same solvent until the oil completely dissolves.

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to promote gradual cooling, which favors crystal lattice formation over oiling out.

  • Agitation: Gently agitate the solution as it cools to encourage crystallization.

  • Use a Different Solvent: If the problem persists, select a solvent with a lower boiling point.

  • Consider a Solvent Pair: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at room temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Heat the mixture until it is clear and then allow it to cool slowly. A common polar solvent pair is ethanol/water.[3]

Q4: My solution has cooled, but no crystals have formed. What are the next steps?

A4: The absence of crystal formation upon cooling is usually due to either using too much solvent or the formation of a supersaturated solution.[4][7]

Causality: For crystallization to occur, the solution must be saturated with the solute at a given temperature. If too much solvent was added, the solution will not become saturated upon cooling. Alternatively, a supersaturated solution is in a metastable state and requires a nucleation site to initiate crystal growth.

Troubleshooting Protocol for Lack of Crystallization:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[4] The microscopic scratches on the glass can serve as nucleation sites.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystal growth.[4]

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used.[7] Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow the solution to cool again.

  • Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice-water bath. Further cooling will decrease the solubility of the compound and may induce crystallization.

Troubleshooting Decision Tree:

Caption: Troubleshooting guide for when no crystals form.

Q5: The yield of my recrystallization is very low. How can I improve it?

A5: A low yield can result from several factors during the recrystallization process.[9]

Potential Causes and Solutions:

  • Using too much solvent: This is the most common cause of low yield, as a significant amount of the product will remain in the mother liquor.[9] To remedy this, use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize out with the impurities. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath can be used after the solution has reached room temperature.

  • Washing with the wrong solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[4]

References

  • This compound Safety D
  • This compound | C8H7N3O2 | CID 280211. PubChem.
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Solvent selection for recrystallization: An undergraduate organic experiment.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Solvent Choice. University of York Chemistry Teaching Labs.
  • Recrystallization. University of California, Los Angeles.
  • SAFETY D
  • Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Recrystalliz
  • 3.6F: Troubleshooting. Chemistry LibreTexts.

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Technical Support Center: Synthesis of 1-aryl-5-nitro-1H-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-aryl-5-nitro-1H-indazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of compounds. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction outcomes.

Introduction to Synthetic Strategies

The synthesis of 1-aryl-5-nitro-1H-indazoles is a critical process in medicinal chemistry due to the significant biological activities exhibited by this scaffold. Several synthetic routes are commonly employed, each with its own set of advantages and potential pitfalls. The most prevalent methods include the intramolecular cyclization of arylhydrazones via nucleophilic aromatic substitution (SNAr) and copper-catalyzed Ullmann-type couplings. Understanding the nuances of these reactions is key to achieving high yields and purity.

This guide is structured to help you navigate the complexities of these syntheses. We will explore common issues, from low yields to unexpected side products, and provide actionable solutions grounded in established chemical principles.

Troubleshooting Guide & FAQs

Section 1: Issues Related to Arylhydrazone Formation and Cyclization (SNAr Approach)

A popular and efficient method for synthesizing 1-aryl-5-nitro-1H-indazoles involves the formation of an arylhydrazone from a substituted 2-fluoro-5-nitrobenzaldehyde or acetophenone, followed by a base-mediated intramolecular SNAr cyclization.[1][2][3][4][5] One-pot domino processes have also been developed to improve the efficiency of this route.[1][2][3]

Question 1: My arylhydrazone intermediate is not forming, or the yield is very low. What are the likely causes and solutions?

Answer:

The formation of the arylhydrazone is the crucial first step. Several factors can impede this reaction:

  • Purity of Reagents: Ensure that your arylhydrazine and the carbonyl compound (2-fluoro-5-nitrobenzaldehyde or acetophenone) are pure. Impurities in the arylhydrazine can be particularly problematic. Consider recrystallization or column chromatography of the starting materials if purity is questionable.

  • Reaction Conditions: The reaction is typically acid-catalyzed. If you are not observing product formation, the catalytic amount of acid might be insufficient or the chosen acid may not be appropriate for your specific substrates. A small amount of acetic acid is commonly used.

  • Steric Hindrance: Highly substituted arylhydrazines or carbonyl compounds can slow down the reaction rate. In such cases, extending the reaction time or slightly increasing the temperature may be necessary.

  • Water Scavenging: The condensation reaction to form the hydrazone releases water. If the reaction is reversible, the presence of water can inhibit product formation. The addition of a dehydrating agent, such as molecular sieves, can be beneficial.

Question 2: The SNAr cyclization step is giving a low yield of the desired 1-aryl-5-nitro-1H-indazole. How can I optimize this?

Answer:

The intramolecular SNAr cyclization is sensitive to several parameters. Here’s a systematic approach to optimization:

  • Base Selection: The choice of base is critical for the deprotonation of the hydrazone to initiate the cyclization. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like 1,8-diazabicycloundec-7-ene (DBU). The strength of the base should be sufficient to deprotonate the N-H of the hydrazone without causing unwanted side reactions. If you are using a weaker base like K₂CO₃ and observing low conversion, consider switching to a stronger base like NaH.

  • Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate SNAr reactions.[6] The choice of solvent can significantly impact the reaction rate and yield. If your yield is low in DMF, for example, a trial with DMSO might be warranted, as it can better solvate the intermediate anionic species.

  • Temperature Control: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[6] However, excessively high temperatures can lead to decomposition of the starting material or product. A systematic study of the reaction temperature (e.g., from 80 °C to 120 °C) can help identify the optimal condition.

  • Leaving Group: The nature of the leaving group on the aromatic ring is paramount. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack. If you are using a chloro-substituted starting material, you may need more forcing conditions (higher temperature, stronger base) compared to a fluoro-substituted one.[7]

Question 3: I am observing the formation of a significant amount of an N-2 isomer. How can I improve the regioselectivity for the N-1 aryl-substituted indazole?

Answer:

The formation of both N-1 and N-2 regioisomers is a common challenge in indazole synthesis.[8][9] The regioselectivity is influenced by both electronic and steric factors, as well as the reaction conditions.

  • Steric Effects: Bulky substituents on the aryl ring of the arylhydrazine can favor the formation of the less sterically hindered N-1 isomer. Conversely, steric hindrance at the C3 position of the indazole precursor can direct arylation to the N-2 position.

  • Reaction Conditions: The choice of base and solvent can influence the N-1/N-2 ratio.[8][9] For instance, certain base-solvent combinations might favor the thermodynamic or kinetic product. It is often a matter of empirical screening to find the optimal conditions for the desired regioselectivity.

  • Alternative Synthetic Routes: If regioselectivity remains a persistent issue, consider alternative synthetic strategies that offer better control. For example, building the indazole ring with the aryl group already in place can circumvent this problem.

Section 2: Challenges in Copper-Catalyzed N-Arylation (Ullmann-Type Reactions)

The Ullmann condensation is a classical method for forming C-N bonds and can be applied to the synthesis of 1-aryl-5-nitro-1H-indazoles, typically through an intramolecular cyclization of an o-haloarylhydrazone.[6][7][10][11][12]

Question 4: My Ullmann-type intramolecular N-arylation is not proceeding to completion. What are the key parameters to investigate?

Answer:

Ullmann reactions are notoriously sensitive to reaction conditions. Here are the critical factors to consider for optimization:

  • Copper Catalyst: The source and oxidation state of the copper are important. Copper(I) salts, such as CuI or CuBr, are commonly used.[12][13] In some cases, "activated" copper powder is employed.[6] The use of a ligand, such as a diamine or phenanthroline, can significantly improve the catalyst's performance by increasing its solubility and reactivity.[6][13]

  • Base: A suitable base is required to neutralize the HX formed during the reaction and to facilitate the catalytic cycle. Common choices include K₂CO₃, Cs₂CO₃, and organic bases. The choice of base can be substrate-dependent.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used for Ullmann reactions to achieve the necessary high temperatures.[6]

  • Temperature: Ullmann reactions often require high temperatures, sometimes in excess of 150 °C.[6] Careful optimization of the temperature is necessary to balance the reaction rate with potential thermal decomposition.

  • Substrate Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. If you are using an aryl chloride, more stringent conditions (higher temperature, more active catalyst system) will likely be required compared to an aryl iodide or bromide.[6][7]

Question 5: I am struggling with the removal of copper catalyst residues from my final product. What are the recommended purification strategies?

Answer:

Residual copper can be challenging to remove. Here are some effective methods:

  • Aqueous Work-up with Ammonia: Washing the organic layer with an aqueous solution of ammonia can help to complex and remove copper salts.

  • Chelating Agents: The use of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), in the aqueous work-up can be very effective at sequestering copper ions.

  • Filtration through Silica Gel or Celite: Passing a solution of the crude product through a short plug of silica gel or Celite can help to adsorb copper residues.

  • Recrystallization: Careful recrystallization from an appropriate solvent system can often leave copper impurities behind in the mother liquor.

Section 3: Alternative Synthetic Approaches

For challenging substrates or to overcome specific issues like regioselectivity, exploring alternative synthetic routes can be beneficial.

Question 6: I have heard about the Chan-Lam coupling. Can it be used for the synthesis of 1-aryl-5-nitro-1H-indazoles?

Answer:

Yes, the Chan-Lam coupling is a powerful copper-catalyzed method for forming C-N bonds between an NH-containing substrate (like 5-nitro-1H-indazole) and an arylboronic acid.[14][15][16][17] This reaction offers several advantages, including often milder reaction conditions (sometimes at room temperature and open to the air) compared to the traditional Ullmann condensation.[14][15]

The general reaction would involve coupling 5-nitro-1H-indazole with an appropriate arylboronic acid in the presence of a copper catalyst (e.g., Cu(OAc)₂) and a base. The presence of the electron-withdrawing nitro group on the indazole ring can influence the reaction conditions required.[16][17]

Question 7: What is the Davis-Beirut reaction, and is it applicable to my synthesis?

Answer:

The Davis-Beirut reaction is a method for synthesizing 2H-indazoles from o-nitrobenzyl amines or related starting materials under basic conditions.[18][19][20][21][22] It involves an intramolecular redox process. While it is a powerful tool for the synthesis of the 2H-indazole scaffold, it is generally not the primary choice for accessing 1-aryl-1H-indazoles. However, understanding this and other named reactions in heterocycle synthesis can provide valuable insights into potential side reactions or alternative synthetic disconnections.

Experimental Protocols & Data

Table 1: Representative Conditions for SNAr Cyclization to Yield 1-aryl-5-nitro-1H-indazoles[1]
Starting MaterialArylhydrazineBaseSolventTemperature (°C)Time (h)Yield (%)
2-Fluoro-5-nitroacetophenonePhenylhydrazineK₂CO₃DMF90495
2-Fluoro-5-nitroacetophenone2-MethoxyphenylhydrazineK₂CO₃DMF90482
2-Fluoro-5-nitrobenzaldehydePhenylhydrazineK₂CO₃DMF90478
2-Fluoro-5-nitrobenzaldehyde3-MethoxyphenylhydrazineK₂CO₃DMF90467
Detailed Protocol: One-Pot Synthesis of 3-Methyl-5-nitro-1-phenyl-1H-indazole via SNAr Cyclization[1]
  • To a solution of 2-fluoro-5-nitroacetophenone (1.0 mmol) in DMF (5 mL), add phenylhydrazine (1.1 mmol).

  • Stir the mixture at 50 °C for 2 hours to form the arylhydrazone intermediate.

  • Add potassium carbonate (2.0 mmol) to the reaction mixture.

  • Increase the temperature to 90 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol to afford the pure 3-methyl-5-nitro-1-phenyl-1H-indazole.

Visualizing the Workflow

SNAr Synthesis Workflow

SNAr_Workflow Start Starting Materials (2-Fluoro-5-nitro-carbonyl & Arylhydrazine) Hydrazone Arylhydrazone Formation (Acid catalyst, 50°C) Start->Hydrazone Cyclization Intramolecular SNAr Cyclization (Base, 90°C) Hydrazone->Cyclization Workup Aqueous Work-up & Filtration Cyclization->Workup Purification Recrystallization Workup->Purification Product Pure 1-Aryl-5-nitro-1H-indazole Purification->Product

Caption: Workflow for the SNAr synthesis of 1-aryl-5-nitro-1H-indazoles.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_SM Check Starting Material Purity Start->Check_SM Check_SM->Start If impure, purify & repeat Incomplete_Reaction Incomplete Reaction? Check_SM->Incomplete_Reaction If pure Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Optimize_Base Optimize Base (Stronger? Different type?) Incomplete_Reaction->Optimize_Base Yes Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Yes Analyze_Side_Products Identify side reaction pathway Side_Products->Analyze_Side_Products Characterize side products Optimize_Temp Optimize Temperature (Increase cautiously) Optimize_Base->Optimize_Temp Optimize_Solvent Optimize Solvent (Try DMSO, NMP) Optimize_Temp->Optimize_Solvent

Caption: Decision tree for troubleshooting low yields in indazole synthesis.

References

  • Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. [Link]
  • Annor-Gyamfi, J. K., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. PubMed, 29547568. [Link]
  • Annor-Gyamfi, J. K., et al. (2018). Syntheses of 1-aryl-5-nitro-1h-indazoles and a general one-pot route to 1-aryl-1h-indazoles. Journament. [Link]
  • Zhu, J., et al. (2017). Strategy design for 1H-indazole synthesis from aldehyde hydrazones.
  • Various Authors. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
  • Bunce, R. A., et al. (2018). Yields for the general one-pot synthesis of 1-aryl-1H-indazoles.
  • Wikipedia.
  • El-Sayegh, K., & Kobeissy, H. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2246-2259. [Link]
  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]
  • Wikipedia. Chan–Lam coupling. [Link]
  • Kobeissy, H., et al. (2019). Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. PubMed Central. [Link]
  • da Silva, A. B., et al. (2020). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. PubMed Central. [Link]
  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
  • El-Sayegh, K., & Kobeissy, H. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. AMiner. [Link]
  • Various Authors. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Various Authors. (2015). ChemInform Abstract: Synthesis of 1-Aryl-1H-indazoles via a Ligand-Free Copper-Catalyzed Intramolecular Amination Reaction.
  • Kobeissy, H., et al. (2021). Davis–Beirut reaction inspired nitroso Diels–Alder reaction. AUB ScholarWorks. [Link]
  • Tundel, R. E., et al. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. [Link]
  • Wikipedia. Ullmann reaction. [Link]
  • Various Authors. (2018). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • Suwinski, J., et al. (2011). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles.
  • Suwinski, J., et al. (2011). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Beilstein Journals. [Link]

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Handling viscous reaction mixtures in 1-Methyl-5-nitro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the issue of handling viscous reaction mixtures. By understanding the underlying principles and implementing the troubleshooting strategies outlined below, you can enhance the efficiency, reproducibility, and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: What causes the reaction mixture to become highly viscous during the synthesis of this compound?

A1: Increased viscosity in chemical reactions, including nitration and subsequent alkylation steps often involved in indazole synthesis, can arise from several factors.[1] High concentrations of reactants or the formation of polymeric byproducts can lead to a thicker, more viscous mixture.[2][3] The physical properties of the solvents and reagents used, as well as the reaction temperature, also play a crucial role. For instance, some nitrating agents or the indazole product itself might have limited solubility in the chosen solvent, leading to a slurry-like consistency.

Q2: How does high viscosity negatively impact the synthesis?

A2: High viscosity can significantly hinder the reaction in several ways.[4] Firstly, it impedes efficient mixing and agitation, leading to poor mass and heat transfer.[1][5] This can result in localized "hot spots," increasing the risk of side reactions and reducing the overall yield and purity of the desired product. Inefficient mixing also means that reactants are not uniformly distributed, which can slow down the reaction rate or lead to incomplete conversion.[6] Furthermore, a viscous reaction mass can make product isolation and purification challenging.[7]

Q3: Are there any immediate steps I can take if my reaction mixture becomes too thick to stir?

A3: If you observe a sudden increase in viscosity to the point where stirring is compromised, the first step is to ensure the reaction is under control, especially if it's an exothermic process like nitration.[8] You can try to reduce the viscosity by carefully adding a small amount of a suitable, pre-heated solvent that is compatible with your reaction conditions.[9] Another approach is to gently increase the reaction temperature, as viscosity is often temperature-dependent.[10][11] However, be cautious as this could also accelerate side reactions. For highly viscous mixtures, specialized mixing equipment might be necessary.[12]

Q4: What are the key considerations for solvent selection to prevent viscosity issues?

A4: Solvent selection is critical. An ideal solvent should:

  • Completely dissolve all reactants and intermediates at the reaction temperature.

  • Have a boiling point that is appropriate for the desired reaction temperature.

  • Be inert to the reaction conditions.

  • Allow for easy product isolation.

For nitration reactions, solvents like dichloromethane have been noted to create a less polar environment which can be beneficial.[9] In the synthesis of related nitro-indazole compounds, solvents such as methanol and dimethylformamide (DMF) have been successfully employed.[13][14] It is often a matter of empirical optimization to find the best solvent or solvent mixture for your specific reaction scale and conditions.

Q5: Can the order of reagent addition affect the viscosity of the reaction mixture?

A5: Absolutely. The order and rate of addition can have a profound impact on the reaction's progress and physical properties. For instance, in nitration reactions, the slow, portion-wise addition of the nitrating agent to a well-stirred solution of the substrate can help to control the exotherm and prevent the rapid formation of insoluble intermediates or byproducts that contribute to viscosity.[15] Similarly, in the subsequent methylation step, a controlled addition of the methylating agent is advisable.

Troubleshooting Guide

This section provides a more in-depth look at specific problems related to viscous reaction mixtures and offers detailed solutions.

Problem 1: Poor Stirring and Inefficient Mixing

Symptoms:

  • The magnetic stir bar is unable to rotate or rotates ineffectively.

  • Visible heterogeneity in the reaction mixture (e.g., clumps of solid, distinct layers).

  • Inconsistent temperature readings within the reaction vessel.

Causality: Inefficient mixing is a direct consequence of high viscosity, where the internal friction of the fluid resists flow.[12] This leads to a state of laminar flow, where layers of liquid slide past each other with little to no mixing, as opposed to the desired turbulent flow for homogeneous reactions.[6] The energy input from a standard magnetic stirrer is often insufficient to overcome the high viscous forces.

Solutions:

Solution Detailed Protocol Scientific Rationale
Mechanical Overhead Stirring 1. Replace the magnetic stirrer with a mechanical overhead stirrer equipped with a suitable impeller (e.g., anchor or paddle type for high viscosity).[16] 2. Set the stirring speed to a level that creates a visible vortex without splashing.Mechanical stirrers provide significantly more torque than magnetic stirrers, enabling them to effectively agitate highly viscous liquids and ensure homogeneity.[16][17]
Solvent Dilution 1. Choose a solvent in which the product and intermediates are highly soluble. 2. Warm the additional solvent to the reaction temperature before adding it slowly to the reaction mixture.Increasing the solvent volume can decrease the concentration of solutes, thereby reducing the overall viscosity of the mixture.
Temperature Adjustment 1. Gradually increase the reaction temperature in small increments (e.g., 5 °C). 2. Monitor the viscosity and reaction progress (e.g., by TLC) at each step.The viscosity of most liquids decreases with increasing temperature.[10] However, this must be balanced against the potential for increased side reactions or product degradation at higher temperatures.
Problem 2: Product Isolation Difficulties from a Viscous Mass

Symptoms:

  • Difficulty in transferring the viscous reaction mixture from the flask.

  • Slow or incomplete precipitation of the product upon quenching.

  • Formation of an oily or tar-like substance instead of a filterable solid.

Causality: A highly viscous "reaction crude" can physically trap the product, preventing its crystallization or precipitation. The presence of soluble impurities or polymeric byproducts can also inhibit crystallization, leading to the formation of oils.

Solutions:

Solution Detailed Protocol Scientific Rationale
Dilution and Quenching 1. Before quenching, dilute the warm reaction mixture with a suitable solvent (e.g., methanol, ethanol) to reduce its viscosity.[13] 2. Pour the diluted mixture slowly into a vigorously stirred beaker of ice-water.[8][15]Dilution lowers the viscosity, allowing for better dispersion during quenching and facilitating the precipitation of the solid product.
Extraction 1. If the product does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[15] 2. Wash the combined organic extracts with water and brine to remove inorganic impurities.This method is effective for isolating products that are soluble in organic solvents and can separate them from aqueous-soluble byproducts and residual acids.
Trituration 1. If an oil is obtained, attempt to induce crystallization by trituration. 2. Add a small amount of a non-polar solvent (e.g., hexanes, diethyl ether) in which the product is poorly soluble and scratch the inside of the flask with a glass rod.This process can help to break up the oil and provide nucleation sites for crystallization to begin.
Workflow for Troubleshooting Viscosity Issues

The following diagram illustrates a logical workflow for addressing viscosity challenges during the synthesis of this compound.

TroubleshootingWorkflow start High Viscosity Observed check_stirring Is stirring effective? start->check_stirring increase_stirring Increase Stirring Power (Mechanical Stirrer) check_stirring->increase_stirring No check_temp Is reaction temperature a limiting factor? check_stirring->check_temp Yes increase_stirring->check_temp adjust_temp Cautiously Increase Temperature check_temp->adjust_temp Yes check_concentration Is reactant concentration too high? check_temp->check_concentration No adjust_temp->check_concentration add_solvent Add More Solvent check_concentration->add_solvent Yes continue_reaction Continue Reaction & Monitor check_concentration->continue_reaction No add_solvent->continue_reaction end Problem Resolved continue_reaction->end

Caption: Troubleshooting workflow for high viscosity.

References

  • INDCO. (2021, November 16). Principles for High Viscosity Mixing. [Link]
  • Mixquip. Understanding High Viscosity Mixing. [Link]
  • Scribd. Agitation and Mixing in Chemical Engineering. [Link]
  • Beugré, E., & Gnagne, T. (2026). Integrating Rheology into ADM1: A Viscosity-Driven Model (ADM1_Visc) for Dry Anaerobic Digestion. Computational Water, Energy, and Environmental Engineering, 15, 1-14. [Link]
  • SpinChem.
  • SR-TEK. (2023, June 9). MIXING vs AGITATION - Improve fluid homogeneity and consistency. [Link]
  • Biblioteka Nauki.
  • MXD Process. Do You Really Understand High Viscosity Mixing?. [Link]
  • RheoSense, Inc. Reaction Kinetic Studies: Viscosity of Epoxy Resins. [Link]
  • Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Semantic Scholar.
  • MDPI. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]
  • ResearchGate. (2025, August 7).
  • National Institutes of Health. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]
  • Organic Syntheses. 5-nitroindazole. [Link]
  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
  • ResearchGate. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]
  • Google Patents. CN103319410B - A kind of synthetic method of indazole compound.
  • JOCPR. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]
  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]
  • Nitration and arom
  • PNAS. Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). [Link]
  • Master Organic Chemistry. (2018, April 30).
  • NCERT.
  • Wikipedia. Glycerol. [Link]
  • Wikipedia. Pumice. [Link]
  • Wikipedia. Bitumen. [Link]
  • Wikipedia. Honey. [Link]

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Technical Support Center: Temperature Control in the Nitration of 1-Methyl-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for managing the nitration of 1-methyl-1H-indazole. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of this highly exothermic reaction. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to ensure safe, efficient, and reproducible outcomes.

Nitration reactions are fundamental transformations in organic synthesis but are notoriously energetic.[1] The introduction of a nitro group onto the 1-methyl-1H-indazole scaffold is a critical step in the synthesis of various pharmaceutical intermediates. However, the reaction's exothermicity poses significant safety risks and can drastically affect product yield and purity if not meticulously controlled.[2] This guide addresses the most common challenges related to temperature management in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific, critical issues that can arise during the experiment. Each problem is followed by immediate actions, an analysis of potential causes, and preventative measures.

Issue 1: The internal reaction temperature is rising rapidly and is unresponsive to the cooling bath.

This is the primary indicator of a potential thermal runaway, a situation where the reaction's heat generation surpasses the cooling system's capacity to remove it.[3] This can lead to a violent, self-accelerating reaction, posing a severe explosion hazard.[3]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the dropwise addition of the nitrating mixture.

  • Maximize Cooling: Ensure the cooling bath is topped up and at its maximum capacity. If using a circulator, set it to its lowest possible temperature.

  • Emergency Quenching Preparedness: Prepare a large, accessible container of crushed ice or an ice-water slurry. Do not quench preemptively unless the temperature continues to climb uncontrollably.

  • Alert Personnel: Inform your lab supervisor and any nearby colleagues of the situation. Be prepared to evacuate according to your lab's established emergency protocols.

  • Last Resort Quench: If the temperature continues to rise dramatically, cautiously pour the reaction mixture in a slow, steady stream into the large volume of crushed ice with vigorous stirring.[4] Be aware that quenching by adding the reaction mixture to ice/water is the standard and preferred method, but adding water to the reaction itself can be hazardous due to the highly exothermic dilution of sulfuric acid.[5]

G start Temperature Rises Uncontrollably stop_reagent Cease Addition of Nitrating Agent start->stop_reagent max_cooling Maximize External Cooling stop_reagent->max_cooling prepare_quench Prepare Large Ice/Water Bath for Quench max_cooling->prepare_quench alert Alert Supervisor & Follow Emergency Plan prepare_quench->alert monitor Monitor Internal Temperature alert->monitor stabilized Temperature Stabilizes monitor->stabilized Yes continue_rise Temperature Continues to Rise monitor->continue_rise No end Situation Controlled stabilized->end quench Perform Emergency Quench: Slowly Add Mixture to Ice continue_rise->quench quench->end

Caption: Emergency response workflow for a temperature excursion.

Potential Causes and Preventative Measures:

  • Rapid Addition of Nitrating Agent: Adding the mixed acid too quickly generates heat faster than the cooling system can dissipate it.[5]

    • Solution: Employ a pressure-equalizing dropping funnel for slow, dropwise addition. The addition rate should be carefully controlled to ensure the internal temperature remains stable within the target range (e.g., 0-5°C).[6]

  • Inadequate Cooling: The cooling bath may lack the thermal capacity for the scale of the reaction.

    • Solution: Ensure the reaction flask is immersed sufficiently in the cooling bath. For a 0-5°C range, a well-stirred ice-water bath is typically sufficient. For lower temperatures, an ice-salt or dry ice/acetone bath is necessary.

  • Poor Agitation: Inefficient stirring creates localized "hot spots" where reactant concentrations are high, leading to a localized runaway that can propagate through the mixture.[3]

    • Solution: Use an overhead stirrer for larger volumes or a suitably sized magnetic stir bar for smaller reactions to ensure vigorous and efficient mixing. The vortex should be visible.

  • Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitration rate can be very slow. This leads to a buildup of the nitrating agent. A subsequent, minor temperature increase can then trigger a sudden, delayed, and highly exothermic reaction.[5]

    • Solution: Maintain the temperature in a range that is low enough for control but sufficient for the reaction to proceed. Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) if possible.

Issue 2: The yield of the desired nitro-indazole isomer is low, and purification is difficult.

Low yields and the presence of multiple impurities are often linked to suboptimal temperature control, which affects the reaction's selectivity and can lead to side reactions.

Potential Causes and Solutions:

  • Formation of By-products: Elevated temperatures can promote the formation of undesired isomers (e.g., nitration at different positions on the indazole ring) or dinitrated products.[7][8] Higher temperatures can also cause decomposition of nitric acid, leading to oxidative side reactions that create tarry impurities.[8]

    • Solution: Strictly maintain the recommended low temperature (e.g., 0-10°C) to enhance regioselectivity and minimize side reactions.[7] Running reactions at very low temperatures can provide greater control and thus higher yields and purities of desired isomers.[9]

  • Incomplete Reaction: The reaction temperature may have been too low or the reaction time too short for the nitration to reach completion.

    • Solution: Monitor the reaction by TLC to track the consumption of the starting material. If the reaction is stalled, consider extending the reaction time at the controlled low temperature before cautiously allowing it to warm slightly.

  • Product Loss During Work-up: The quenching or neutralization steps, if not performed correctly, can affect product isolation.

    • Solution: Ensure the reaction mixture is poured onto a sufficient quantity of crushed ice to fully dissipate the heat from acid dilution. Neutralize the acidic solution slowly and with cooling, as this step can also be exothermic.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical for the nitration of 1-methyl-1H-indazole?

Temperature is arguably the most critical parameter in this reaction for three primary reasons:

  • Safety: Nitration is a highly exothermic process. Without effective heat removal, the reaction can self-accelerate, leading to a thermal runaway with potentially explosive consequences.[10]

  • Selectivity (Regioselectivity): The 1-methyl-1H-indazole ring has multiple positions where the nitro group can be introduced. Temperature can significantly influence the distribution of isomers.[8] Controlling the temperature is key to achieving the desired regioselectivity and maximizing the yield of the target compound.

  • Purity: Higher temperatures can lead to the decomposition of the substrate or the nitric acid, resulting in oxidation and the formation of colored, often tar-like, by-products that complicate purification.[8]

Q2: What are the recommended cooling baths for achieving specific low-temperature ranges?

The choice of cooling bath is crucial for maintaining the target temperature. The appropriate system depends on the required temperature and the scale of the reaction.

Cooling Bath MixtureTypical Achievable TemperatureNotes
Ice and Water0 to 5°CMost common for standard nitrations. Requires occasional replenishment of ice.
Ice and Sodium Chloride (NaCl)-10 to -20°CA eutectic mixture provides a stable low temperature.
Ice and Calcium Chloride (CaCl₂)-10 to -40°CCan achieve lower temperatures than NaCl mixtures.
Dry Ice and Acetone~ -78°CStandard for very low-temperature reactions. Acetone is flammable.[11]
Dry Ice and Isopropanol~ -77°CA slightly less volatile alternative to acetone.

Q3: How should the nitrating mixture be prepared and handled?

The nitrating mixture (mixed acid) should always be prepared by adding the concentrated nitric acid slowly to the concentrated sulfuric acid while cooling the mixture in an ice bath.[12] This order of addition is critical because the dilution of sulfuric acid is highly exothermic. The pre-cooled mixed acid should then be added dropwise to the solution of 1-methyl-1H-indazole, which is also maintained at the target low temperature.

G cluster_0 Nitrating Mixture Preparation cluster_1 Reaction H2SO4 Conc. H₂SO₄ Mix Nitrating Mixture (HNO₃/H₂SO₄) H2SO4->Mix HNO3 Conc. HNO₃ HNO3->Mix Add Slowly IceBath1 Ice/Water Bath Mix->IceBath1 Cooling ReactionVessel Reaction Mixture Mix->ReactionVessel Add Dropwise (0-5 °C) Indazole 1-Methyl-1H-Indazole in H₂SO₄ Indazole->ReactionVessel IceBath2 Ice/Water Bath ReactionVessel->IceBath2 Cooling

Caption: Workflow for reagent preparation and addition.

Q4: How should a nitration reaction be quenched safely at the end of the experiment?

The standard and safest procedure is to pour the reaction mixture slowly and carefully onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[4] This serves two purposes: it rapidly cools the mixture and dilutes the concentrated acids, dissipating the significant heat of dilution over a large thermal mass. The product, which is typically a solid, will then precipitate and can be isolated by filtration.

Experimental Protocol: General Procedure for Low-Temperature Nitration of 1-Methyl-1H-Indazole

Disclaimer: This is a generalized protocol and must be adapted and risk-assessed based on the specific scale and equipment used in your laboratory. Always use appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves. All operations must be conducted in a certified chemical fume hood.[13]

1. Preparation of the Nitrating Mixture: a. In a clean, dry flask placed in an ice-water bath, add the required volume of concentrated sulfuric acid. b. While stirring, slowly add the calculated volume of concentrated nitric acid dropwise to the cold sulfuric acid. c. Keep this mixture cooled in the ice bath until it is needed.

2. Reaction Setup: a. In a three-neck round-bottom flask equipped with a magnetic stirrer (or overhead stirrer), a thermometer to measure the internal temperature, and a pressure-equalizing dropping funnel, dissolve 1-methyl-1H-indazole in concentrated sulfuric acid. b. Cool this solution to 0-5°C using an ice-salt bath. Ensure the thermometer bulb is submerged in the reaction mixture.

3. Nitration: a. Transfer the cold nitrating mixture prepared in Step 1 to the dropping funnel. b. Add the nitrating mixture dropwise to the stirred indazole solution. c. Critically monitor the internal temperature. Adjust the addition rate to ensure the temperature does not exceed 5-10°C.[7][14] d. After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30-60 minutes, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC, LC-MS).

4. Quenching and Work-up: a. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. b. Slowly and carefully pour the cold reaction mixture into the ice slurry. c. A solid precipitate of the crude nitro-1-methyl-1H-indazole should form. d. Allow the ice to melt completely, then collect the solid product by vacuum filtration. e. Wash the filtered solid thoroughly with cold water until the filtrate is neutral (test with pH paper). f. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

References
  • ResearchGate. (n.d.). Investigation, Analysis and Optimization of Exothermic Nitrations in Microreactor Processes. Request PDF.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • ResearchGate. (n.d.). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Request PDF.
  • YouTube. (2024, June 6). Nitration reaction safety. YouTube.
  • MDPI. (2024, January 9). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI.
  • ResearchGate. (n.d.). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Request PDF.
  • Interchim – Blog. (2019, January). Solutions for low temperature synthesis. Interchim.
  • PMC - NIH. (2014, February 14). Continuous flow nitration in miniaturized devices. PMC.
  • Radleys UK. (n.d.). How To Perform Reactions At Low Temperatures. Radleys.
  • Pharmaceutical Technology. (2015, September 2). Going Low Temperature. Pharmaceutical Technology.
  • KGROUP. (2006, October 27). Quenching Reactive Substances. KGROUP.
  • Low-Temperature-Synthesis. (n.d.). Low-Temperature-Synthesis.

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Technical Support Center: Catalyst Selection for Reactions Involving 1-Methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic transformations involving 1-Methyl-5-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven insights and troubleshooting advice in a direct question-and-answer format to address common challenges encountered during the synthesis of complex indazole derivatives. Our focus is on explaining the causality behind catalyst and reagent selection to empower you to optimize your reactions effectively.

Section 1: Reduction of the 5-Nitro Group

The conversion of this compound to 1-Methyl-1H-indazol-5-amine is a pivotal first step in many synthetic routes, as the resulting amine is a versatile precursor for further functionalization.[1][2][3] The choice of catalyst for this nitro group reduction is critical to ensure high yield and chemoselectivity, avoiding unwanted side reactions.

Q1: What is the most common and reliable catalyst for reducing the nitro group on this compound?

A1: For general-purpose reduction of aromatic nitro groups, Palladium on Carbon (Pd/C) is the industry standard and the method of choice.[4] Its high catalytic activity allows the reaction to proceed efficiently under a hydrogen atmosphere (typically a balloon or Parr shaker) at mild temperatures. The key advantages are its commercial availability, relatively low cost, and straightforward workup via filtration. For this specific substrate, a 5% or 10% Pd/C catalyst is typically effective.

However, the "power" of Pd/C can also be a drawback. It is highly active and can reduce other functional groups or cleave labile bonds (e.g., benzyl ethers, C-halogen bonds). Therefore, careful substrate analysis is required. A recent development has shown that very low loadings of Pd/C (as low as 0.4 mol%) can be highly effective, especially under aqueous micellar conditions, which aligns with green chemistry principles.[5][6]

Q2: My substrate also contains a bromine or iodine atom that I need for a subsequent cross-coupling reaction. I'm observing significant dehalogenation with H₂/Pd/C. What are my alternatives?

A2: This is a classic chemoselectivity problem. The high activity of Pd/C often leads to hydrodehalogenation, particularly with aryl iodides and bromides. You have several excellent alternatives:

  • Raney Nickel (Raney Ni): This catalyst is often used specifically when dehalogenation is a concern.[4] It effectively reduces the nitro group while leaving aryl halides intact. It requires careful handling as it is pyrophoric.

  • Metal/Acid Systems: Using metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media (e.g., HCl or acetic acid) is a very mild and selective method.[4][7] These conditions are robust and tolerate a wide range of functional groups that are sensitive to catalytic hydrogenation. The drawback is the often stoichiometric nature of the metal and the aqueous, sometimes acidic, workup required to remove metal salts.

  • Transfer Hydrogenation: This technique avoids the use of pressurized H₂ gas and can be more selective.[8] A hydrogen donor like formic acid, ammonium formate, or isopropanol is used with a catalyst.[8][9] For this application, Pd/C can still be used as the catalyst with a hydrogen donor like sodium borohydride (NaBH₄) or a silane, which can provide higher selectivity compared to gaseous H₂.[6]

Table 1: Catalyst Comparison for Selective Nitro Group Reduction
Catalyst SystemHydrogen SourceKey AdvantagesPotential Issues & Mitigation
Pd/C H₂ (gas)High activity, fast, easy removal.[4]Can cause dehalogenation or reduce other groups. Mitigate by lowering pressure/temperature or switching catalysts.
Raney Nickel H₂ (gas)Excellent for substrates with halides (Br, Cl).[4]Pyrophoric, requires careful handling.
Fe / Acid Proton from acidExcellent functional group tolerance, inexpensive.[4]Stoichiometric amounts of metal, acidic workup required.
SnCl₂ / HCl Proton from acidVery mild, highly selective for nitro groups.[7]Stoichiometric reagent, workup can be cumbersome.
Pd/C (Transfer) Formic Acid, NaBH₄Avoids H₂ gas, can be more selective.[6][8]Donor may have its own reactivity profile; reaction can be slower.
Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol provides a validated starting point for the reduction using H₂ gas and Pd/C.

  • Vessel Preparation: To a hydrogenation flask or a suitable round-bottom flask, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (0.5–2 mol% Pd). Safety Note: Pd/C can be pyrophoric; do not add it to the solvent in the presence of air.

  • Solvent Addition: Add a suitable solvent such as methanol, ethanol, or ethyl acetate. A typical concentration is 0.1–0.5 M.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this purge cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20–25 °C). Vigorous stirring is crucial for efficient mass transfer of the hydrogen gas to the catalyst surface.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Once complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-Methyl-1H-indazol-5-amine, which can be purified by crystallization or chromatography if necessary.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

With the amine in hand (or using a halogenated version of the nitro-indazole), the next step is often a cross-coupling reaction to build molecular complexity. Palladium catalysis is the dominant tool for these transformations, but the indazole core presents unique challenges.

Workflow: From Nitro-Indazole to Biaryl Derivative

The following diagram illustrates a common synthetic sequence involving nitro reduction followed by a Suzuki-Miyaura cross-coupling.

G cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: Halogenation (if needed) cluster_2 Step 3: Cross-Coupling Start This compound Amine 1-Methyl-1H-indazol-5-amine Start->Amine H₂ / Pd/C or Transfer Hydrogenation Bromo 5-Bromo-1-methyl-1H-indazole Amine->Bromo Sandmeyer Reaction (NaNO₂, HBr, CuBr) Final 5-Aryl-1-methyl-1H-indazole Bromo->Final Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base)

Caption: A typical workflow for functionalizing this compound.

Q3: I am planning a Suzuki-Miyaura coupling with a bromo-indazole derivative. Which palladium catalyst and ligand combination should I start with?

A3: The Suzuki-Miyaura reaction is highly robust for creating C(sp²)-C(sp²) bonds.[10][11] For heteroaryl halides like bromoindazoles, a catalyst system with good stability and activity is required.

A highly reliable and commercially available catalyst to start with is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) . This pre-catalyst is air-stable and effective for a wide range of substrates, including electron-rich and electron-deficient heterocycles.[12][13] It has been successfully used for the coupling of 5-bromoindazoles.[12]

For the base, a moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is recommended.[12][14] Common solvents include 1,4-dioxane or dimethoxyethane (DME) with water as a co-solvent.[12][14]

Q4: My Buchwald-Hartwig amination on a chloro-indazole is failing. Is it possible the indazole N-H (if unprotected) or the second nitrogen atom is poisoning the catalyst?

A4: Yes, this is a very common and insightful question. Nitrogen-containing heterocycles, especially azoles like indazole, can act as ligands for the palladium center. This can lead to the formation of off-cycle, inactive palladium complexes, effectively inhibiting the catalytic cycle.[14] This is particularly problematic with less reactive coupling partners like aryl chlorides.

Troubleshooting Steps:

  • Ligand Choice is Critical: The solution often lies in using a ligand that is more effective at stabilizing the active catalytic species and promoting reductive elimination than the indazole substrate itself. Modern, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are designed for this purpose.[15][16] They create a bulky environment around the palladium that favors the desired coupling partners over coordination with the heterocycle.

  • Protect the N-H: If you are using an N-H indazole, catalyst inhibition is highly likely. Protecting the nitrogen with a suitable group (e.g., Boc, SEM, or even a simple tosyl group) can dramatically improve reaction outcomes by blocking this coordination site.

  • Choice of Base: The choice of base is also crucial. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required for the Buchwald-Hartwig amination.[17][18]

Troubleshooting Diagram: Low Yield in Buchwald-Hartwig Amination

G start Low or No Yield in Buchwald-Hartwig Amination q1 Is the indazole N-H unprotected? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Protect the N-H group (e.g., Boc, SEM). This is a likely source of catalyst inhibition. a1_yes->s1 q2 Are you using a modern, bulky ligand (e.g., XPhos, RuPhos, NHC)? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you screened different bases (e.g., NaOtBu, K₃PO₄, LHMDS)? a2_yes->q3 s2 Switch to a sterically hindered biarylphosphine or NHC ligand to prevent catalyst inhibition and promote reductive elimination. a2_no->s2

Caption: A decision tree for troubleshooting common issues in the Buchwald-Hartwig amination of indazoles.

Q5: How does the choice of catalyst differ for a Heck reaction compared to a Suzuki coupling on an iodo-indazole substrate?

A5: While both are palladium-catalyzed, the Heck reaction has different mechanistic requirements.[19][20] The Heck reaction couples an aryl halide with an alkene.

For a Heck reaction with 3-iodoindazoles, a common catalyst is Palladium(II) acetate (Pd(OAc)₂) combined with a phosphine ligand like triphenylphosphine (PPh₃).[21][22] A phase-transfer catalyst (e.g., a quaternary ammonium salt) can also be beneficial, especially under Jeffery conditions.[23]

A key difference is the frequent necessity of N-protection on the indazole for Heck reactions to proceed cleanly.[21][23] The unprotected N-H can interfere with the catalytic cycle, leading to unwanted byproducts. This requirement is sometimes less stringent in Suzuki couplings, where modern catalyst systems can overcome some substrate inhibition.[14]

Table 2: Recommended Catalyst Systems for Cross-Coupling on the Indazole Scaffold
Reaction TypeTypical SubstrateRecommended Catalyst/PrecatalystRecommended LigandCommon Base
Suzuki-Miyaura Bromo- or Chloro-IndazolePd(dppf)Cl₂, Pd₂(dba)₃dppf, XPhos, SPhosK₂CO₃, K₃PO₄[12][14]
Buchwald-Hartwig Chloro- or Bromo-IndazolePd(OAc)₂, Pd₂(dba)₃XPhos, RuPhos, BrettPhos[18][24]NaOtBu, K₃PO₄, LHMDS
Heck Iodo-IndazolePd(OAc)₂PPh₃, P(o-tol)₃Et₃N, NaHCO₃[21][23]
C-H Activation Unfunctionalized Indazole[RhCp*Cl₂]₂, Pd(OAc)₂(if needed) Ac-Gly-OHCu(OAc)₂, Ag₂CO₃[25][26]

References

  • Gallou, F., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
  • Gallou, F., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • Karami, K., et al. (2018). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with CQD. ChemistrySelect. [Link]
  • Kumar, R., et al. (2011). Catalytic Reduction of Nitroarenes with Polymeric Palladium Nanoparticles. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry. [Link]
  • Wikipedia. (n.d.).
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
  • National Institutes of Health. (2022).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • MDPI. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]
  • National Institutes of Health. (2019). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. [Link]
  • MDPI. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
  • Wikipedia. (n.d.).
  • MDPI. (2013). Synthesis of 1H-Indazoles via Silver(I)
  • National Institutes of Health. (2022).
  • Organic Chemistry Portal. (2007).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Request PDF. (n.d.).
  • ResearchGate. (2013).
  • Royal Society of Chemistry. (2019). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. [Link]
  • National Institutes of Health. (2023).
  • Wikipedia. (n.d.). Intramolecular Heck reaction. [Link]
  • Royal Society of Chemistry. (n.d.).
  • National Institutes of Health. (2013).
  • Wikipedia. (n.d.). Heck reaction. [Link]
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
  • ResearchGate. (2017).
  • MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]
  • Royal Society of Chemistry. (2016). Catalytic transfer hydrogenation of azobenzene by low-valent nickel complexes. [Link]
  • Royal Society of Chemistry. (2017). Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)
  • ResearchGate. (2011). 1-Methyl-5-nitro-1H-imidazole. [Link]
  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

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Validation & Comparative

A Definitive Guide to the Structural Validation of 1-Methyl-5-nitro-1H-indazole by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. Heterocyclic scaffolds, such as the indazole ring system, are prevalent in medicinal chemistry, and subtle changes in substituent patterns can drastically alter biological activity. This guide provides an in-depth, data-supported methodology for validating the structure of 1-Methyl-5-nitro-1H-indazole, a common synthetic intermediate. We will objectively compare its nuclear magnetic resonance (NMR) signature with that of its potential regioisomeric impurities and detail the advanced 2D NMR techniques required for absolute confirmation.

The Challenge: Regioisomerism in Indazole Synthesis

The synthesis of substituted indazoles, particularly through methylation and nitration, often presents the risk of forming multiple isomers. For instance, methylation of 5-nitroindazole can occur at either the N1 or N2 position, leading to this compound or 2-Methyl-5-nitro-2H-indazole, respectively. Furthermore, nitration of 1-methylindazole can potentially yield nitro groups at the 4, 5, 6, or 7-positions. Differentiating these isomers is non-trivial and requires a robust analytical strategy. NMR spectroscopy is the paramount technique for this task, providing a detailed fingerprint of the molecular structure.[1]

Part 1: 1D NMR Analysis - The First Line of Evidence

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most direct data for structural assessment. The chemical shifts (δ), coupling constants (J), and integration of signals provide a wealth of information about the electronic environment of each nucleus.[2][3]

Expected ¹H and ¹³C NMR Data for this compound

The anticipated NMR data for the target compound is summarized below. The electron-withdrawing nature of the nitro group at the C5 position significantly influences the chemical shifts of the aromatic protons, causing a pronounced downfield shift, particularly for the adjacent H4 and H6 protons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Position ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
N1-CH₃~4.1-4.2s~35-36
H3~8.2-8.3s~135-136
H4~8.6-8.7d~118-119
C5--~142-143
H6~8.2-8.3dd~122-123
H7~7.8-7.9d~111-112
C3a--~125-126
C7a--~140-141

Note: Predicted values are based on data from similar structures and general substituent effects. Actual values may vary based on solvent and concentration.

Comparative Analysis: Differentiating Key Isomers

The true power of NMR in this context lies in comparing the spectrum of the synthesized compound with the expected spectra of its most likely isomeric impurities. The distinct electronic environments in each isomer lead to unique and diagnostic NMR fingerprints.

Table 2: Comparative ¹H NMR Data for Key Isomers of Methyl-Nitro-Indazole

Compound N-CH₃ (δ, ppm) H3 (δ, ppm) H4 (δ, ppm) H6 (δ, ppm) H7 (δ, ppm) Key Differentiators
This compound (Target) ~4.1-4.2~8.2 (s)~8.6 (d)~8.2 (dd)~7.8 (d)H4 is a highly deshielded doublet.
2-Methyl-5-nitro-2H-indazole[4]~4.3-4.4~8.1 (s)~8.5 (d)~8.1 (dd)~7.6 (d)N-CH₃ is typically further downfield than in the 1-methyl isomer.
1-Methyl-4-nitro-1H-indazole[5]~4.1-4.2~8.2 (s)-~7.9 (d)~7.5 (t)H5/H7 protons form a more complex pattern (t, d). H4 position is substituted.
1-Methyl-6-nitro-1H-indazole[6]~4.1-4.2~8.1 (s)~7.8 (d)-~8.5 (s)H7 appears as a highly deshielded singlet or narrow doublet.

The most critical comparison is with the 2-methyl isomer. While the aromatic patterns are similar, the chemical shift of the N-methyl group and, more definitively, the long-range correlations identified by 2D NMR, provide the conclusive evidence.

Part 2: 2D NMR Spectroscopy - Unambiguous Confirmation

While 1D NMR provides strong evidence, 2D NMR experiments are essential for irrefutable structural validation.[7] These techniques reveal through-bond correlations, allowing for the complete assembly of the molecular skeleton.

The Structural Validation Workflow

The logical flow for confirming the structure involves a systematic progression from broad 1D analysis to specific 2D connectivity mapping.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B ¹H & ¹³C NMR Acquisition A->B C Initial 1D Spectral Analysis (Shifts, Multiplicity, Integration) B->C D Comparison with Isomer Data (Table 2) C->D E COSY Acquisition (¹H-¹H Correlations) D->E F HSQC Acquisition (Direct ¹H-¹³C Correlations) E->F G HMBC Acquisition (Long-Range ¹H-¹³C Correlations) F->G H Integrative Data Analysis & Final Structure Assignment G->H I Validated Structure: This compound H->I

Caption: Workflow for the NMR-based structural validation of this compound.

Key 2D Experiments and Their Causality
  • COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[8] For our target, COSY will show correlations between H6-H7 and H6-H4, confirming the connectivity of the benzenoid ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton directly to the carbon it is attached to (a one-bond correlation).[9] This allows for the unambiguous assignment of carbon signals for all protonated carbons (N-CH₃, C3, C4, C6, and C7).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for differentiating N-alkylated indazole isomers.[9] HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). The key is that specific long-range correlations are only possible in one isomeric form.

The Decisive HMBC Correlations

For this compound, the protons of the N1-methyl group will show a 3-bond correlation to the C7a bridgehead carbon. This correlation is geometrically impossible for the 2-Methyl-5-nitro isomer, which would instead show a correlation from its N2-methyl protons to the C3 carbon. This single, observable difference provides definitive proof of the N1-methylation site.

Caption: Key HMBC correlations from the N1-methyl group that confirm the structure.

  • ¹H & ¹³C shifts match the 5-nitro substitution pattern.

  • COSY confirms the aromatic proton network.

  • HSQC assigns the protonated carbons.

  • HMBC confirms the N1-methylation site via the N1-CH₃ → C7a correlation.

Part 3: Experimental Protocols & Data Integrity

Trustworthiness in scientific data comes from robust and well-documented experimental methods.[10] The protocols below describe a self-validating system for acquiring high-quality NMR data.

Protocol 1: Sample Preparation
  • Material: Weigh approximately 5-10 mg of the synthesized this compound.[11]

  • Solvent: Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.[11]

  • Dissolution: Add the sample to the solvent and gently vortex or sonicate until fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[11]

Protocol 2: NMR Data Acquisition

These are general parameters for a 400 or 500 MHz spectrometer; they should be optimized as needed.[12][13]

  • Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and tune/match the probe for the relevant nuclei (¹H and ¹³C).[12] Optimize the magnetic field homogeneity by shimming.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Scans: 8-16 scans, depending on concentration.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.[11]

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard, pre-defined parameter sets provided by the spectrometer software (e.g., 'cosygpqf' for COSY, 'hsqcedetgpsisp2' for phase-sensitive HSQC, 'hmbcgplpndqf' for HMBC).[14]

    • Optimize the spectral width in both dimensions based on the 1D spectra to ensure all signals are captured without aliasing.[12]

    • The number of increments in the indirect dimension (F1) and the number of scans per increment will determine the experiment time and resolution. Typical starting points are 256 increments for F1 and 2-8 scans per increment.

Conclusion

References

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  • PubChem. 1H-Indazole, 1-methyl-6-nitro-.
  • University of Wisconsin-Madison. Manually Setting up 2D experiments. Nuclear Magnetic Resonance Facility. [Link]
  • The Royal Society of Chemistry. SUPPLEMENTARY DATA. The Royal Society of Chemistry. [Link]
  • University of California, Irvine. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. UCI Department of Chemistry. [Link]
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. OChemSimplified. [Link]
  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC).

Sources

A Comparative Guide to the Reactivity of 1-Methyl-5-nitro-1H-indazole and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Nitroindazoles

The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous biologically active compounds and marketed drugs. Its isosteric relationship with indole allows it to modulate interactions with a wide array of biological targets.[1] The introduction of a nitro (–NO₂) group onto this scaffold profoundly alters its chemical personality. As a potent electron-withdrawing group, the nitro moiety not only serves as a pharmacophore in certain contexts but also as a powerful synthetic handle, activating the ring system for specific chemical transformations.[2][3]

This guide focuses on 1-Methyl-5-nitro-1H-indazole , a key intermediate in medicinal chemistry. By comparing its reactivity profile with other constitutional isomers (4-nitro, 6-nitro, and 7-nitroindazoles) and its N-unsubstituted parent, we aim to provide a clear, data-supported framework for synthetic planning. Understanding these nuanced differences is critical for researchers seeking to optimize reaction conditions, control regioselectivity, and efficiently construct complex molecular architectures.

Pillar 1: The Electronic Landscape of Nitroindazoles

The reactivity of an aromatic system is fundamentally governed by its electronic distribution. In nitroindazoles, two key factors dictate this landscape: the position of the electron-withdrawing nitro group and the substitution at the N1 position.

The nitro group deactivates the indazole ring towards electrophilic attack and activates it towards nucleophilic attack. This effect is transmitted through a combination of inductive (field) and resonance (mesomeric) effects. The extent of this influence is highly dependent on the nitro group's location.

  • 5-Nitro and 7-Nitro Isomers: The nitro group is in conjugation with the pyrazole ring. In the 5-nitro isomer, resonance delocalization effectively withdraws electron density from the benzene portion of the scaffold, significantly impacting C4 and C6.[4]

  • 6-Nitro Isomer: The nitro group's resonance effect is less direct on the pyrazole ring, behaving more akin to a meta-substituent relative to the heterocyclic portion.[4]

  • 4-Nitro Isomer: The nitro group exerts a strong inductive effect on the N1 position and can sterically hinder reactions at adjacent sites.

The N1-methylation in this compound serves two primary purposes: it removes the acidic N-H proton, preventing unwanted side reactions in base-mediated processes, and it locks the tautomeric form, simplifying the product landscape in subsequent reactions like alkylations.[1]

Caption: Resonance in 5-nitroindazole withdraws electron density.

Comparative Acidity: An Electronic Barometer

The pKa of the indazole N-H proton is a reliable indicator of the overall electron deficiency of the ring system. A lower pKa signifies a more electron-poor ring, which is consequently more activated for nucleophilic attack.

CompoundApproximate pKaImplication on Reactivity
1H-Indazole~14Baseline reactivity
5-Nitro-1H-indazole~12.5Increased electrophilicity of the ring
6-Nitro-1H-indazole~12.8Moderately increased electrophilicity
7-Nitro-1H-indazole~11.5Significantly increased electrophilicity
Note: pKa values are approximate and can vary with solvent and temperature. Data is synthesized from general principles of electronic effects.

Pillar 2: A Head-to-Head Reactivity Comparison

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for electron-deficient aromatics. It proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5] For this reaction to be efficient, two conditions must be met: the presence of a good leaving group (typically a halide) and strong activation by electron-withdrawing groups positioned ortho or para to that leaving group.[6]

In the context of this compound, SNAr reactions are most relevant when a halogen is present on the benzene ring.

  • Reactivity of a Halogen at C4: A halogen at C4 is ortho to the C5-nitro group. This geometry provides powerful activation, making this position highly susceptible to displacement by nucleophiles.

  • Reactivity of a Halogen at C6: A halogen at C6 is ortho to the C5-nitro group. Similar to the C4 position, this arrangement strongly activates the ring for SNAr.

  • Reactivity of a Halogen at C7: A halogen at C7 is meta to the C5-nitro group. Resonance stabilization of the Meisenheimer complex is not possible, leading to significantly lower reactivity. SNAr at this position is often challenging.

Caption: The addition-elimination mechanism of SNAr.

B. Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is one of the most valuable transformations for this class of compounds, opening the door to a vast array of subsequent functionalizations (e.g., amide coupling, diazotization, reductive amination).

This reaction is generally robust and high-yielding across all nitroindazole isomers. Common and effective methods include:

  • Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or methanol. This is a clean method, with water as the only byproduct.

  • Metal-Acid Reduction: Using reagents like tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder (Fe) in acetic acid or with ammonium chloride. These methods are often faster but require more rigorous aqueous workups.

While the position of the nitro group has a minimal effect on the feasibility of the reduction, reaction kinetics can be subtly influenced by steric hindrance or solubility differences between isomers. This compound is readily reduced to 1-methyl-1H-indazol-5-amine under standard conditions.

Sources

A Comparative Analysis of 1-Methyl-5-nitro-1H-indazole and 2-Methyl-5-nitro-1H-indazole: Unraveling the Isomeric Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] The introduction of a nitro group, particularly at the 5-position, has been a strategic approach in the development of antimicrobial and antiprotozoal agents.[2] Methylation of the indazole core at the N1 or N2 position introduces a critical structural variation that can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides an in-depth, objective comparison of the biological activities of 1-Methyl-5-nitro-1H-indazole and 2-Methyl-5-nitro-1H-indazole, synthesizing available experimental data and structure-activity relationship (SAR) insights to inform future drug design and development efforts.

While direct, head-to-head comparative studies of these two specific isomers are not extensively documented in publicly available literature, a comprehensive analysis of related compounds allows for a robust predictive comparison of their likely biological profiles. This guide will delve into their potential as antiprotozoal, anticancer, and antimicrobial agents, supported by experimental protocols and mechanistic considerations.

The Isomeric Distinction: A Structural Overview

The fundamental difference between this compound and 2-Methyl-5-nitro-1H-indazole lies in the position of the methyl group on the pyrazole ring of the indazole nucleus. This seemingly subtle change can significantly alter the molecule's electronic distribution, steric hindrance, and hydrogen bonding capacity, thereby influencing its biological activity. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[1]

Antiprotozoal Activity: A Promising Frontier

The 5-nitro-1H-indazole core is a well-established pharmacophore for antiprotozoal activity, particularly against trypanosomatids like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[3][4] The mechanism of action is often attributed to the bioreduction of the nitro group within the parasite, leading to the generation of cytotoxic radical species.

While specific data for the 1-methyl and 2-methyl-5-nitro-1H-indazole isomers is limited, studies on related N-substituted 5-nitroindazoles provide valuable insights. For instance, a series of 1- and 2-benzyl-5-nitroindazolin-3-ones have demonstrated potent activity against T. cruzi.[3] It is plausible that both methyl isomers will exhibit some level of antiprotozoal activity. The key determinant of their relative potency will likely be their ability to penetrate the parasite and undergo enzymatic reduction. The position of the methyl group could influence the redox potential of the nitro group and the overall lipophilicity of the molecule, thereby affecting both uptake and activation.

Experimental Protocol: In Vitro Anti-promastigote Leishmania Assay

This protocol outlines a standard method for assessing the in vitro activity of compounds against the promastigote stage of Leishmania species.

Materials:

  • Leishmania promastigotes (e.g., L. amazonensis)

  • M199 medium supplemented with 10% fetal bovine serum (FBS)

  • 96-well microtiter plates

  • Test compounds (this compound and 2-Methyl-5-nitro-1H-indazole) dissolved in DMSO

  • Reference drug (e.g., Amphotericin B)

  • Resazurin solution

  • Plate reader

Procedure:

  • Culture Leishmania promastigotes in M199 medium at 26°C until they reach the late logarithmic phase of growth.

  • Prepare serial dilutions of the test compounds and the reference drug in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the parasite suspension (1 x 10^6 promastigotes/mL) to each well of a 96-well plate.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with parasites and medium only (negative control) and parasites with the reference drug (positive control).

  • Incubate the plates at 26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4 hours.

  • Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite viability against the compound concentration.

Anticancer Potential: Targeting Proliferative Disorders

The indazole nucleus is a privileged scaffold in oncology, with several indazole-based drugs approved for cancer therapy.[5] The biological activity of these compounds often stems from their ability to inhibit protein kinases. While the anticancer activity of 1-methyl and 2-methyl-5-nitro-1H-indazole has not been extensively reported, derivatives of 1H-indazole have shown promising antitumor effects.

The cytotoxicity of these isomers would likely be influenced by the electronic effects of the nitro group and the steric hindrance imparted by the methyl group, which could affect their binding to target enzymes.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include wells with cells and medium only (negative control).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Activity: A Legacy of Nitro-Heterocycles

Nitro-heterocyclic compounds, particularly nitroimidazoles, have a long history as antimicrobial agents, especially against anaerobic bacteria and protozoa.[6] The mechanism of action involves the reductive activation of the nitro group by microbial nitroreductases to generate toxic metabolites that damage DNA and other macromolecules.

It is highly probable that both this compound and 2-Methyl-5-nitro-1H-indazole will exhibit some degree of antimicrobial activity, particularly against anaerobic organisms. The difference in their efficacy could be related to their uptake by the microbial cells and the efficiency of their reduction by specific nitroreductases.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Reference antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and the reference antibiotic in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Comparative Summary and Future Directions

The following table provides a qualitative comparison of the expected biological activities of the two isomers based on the analysis of structurally related compounds.

Biological ActivityThis compound2-Methyl-5-nitro-1H-indazoleRationale for Comparison
Antiprotozoal Likely activeLikely activeThe 5-nitroindazole core is a known antiprotozoal pharmacophore. The position of the methyl group may influence uptake and metabolic activation within the parasite.
Anticancer Potential activityPotential activityThe indazole scaffold is present in many anticancer agents. Cytotoxicity will depend on interactions with specific cellular targets, which may be affected by the isomerism.
Antimicrobial Likely active against anaerobesLikely active against anaerobesNitro-heterocycles are classic antimicrobial agents. Efficacy will depend on microbial nitroreductase activity, which may vary for each isomer.

Future research should focus on the direct synthesis and parallel biological evaluation of this compound and 2-Methyl-5-nitro-1H-indazole. Such studies would provide definitive quantitative data (IC50, MIC values) and allow for a precise determination of the influence of N-methylation isomerism on the biological activity of the 5-nitroindazole scaffold.

Visualizing the Structure-Activity Landscape

To conceptualize the relationship between the chemical structure and biological activity, the following diagram illustrates the key components of the molecules and their potential interactions.

Figure 1. Structure-activity relationship comparison.

Conclusion

References

[6] Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [3] Fonseca-Berzal, C., et al. (2014). Further insights into biological evaluation of new anti-Trypanosoma cruzi 5-nitroindazoles. Parasitology Research, 113(3), 1049-1056. Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [5] Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [1] Zhang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6539. [4] Sifontes-Rodríguez, S., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. Journal of Pharmacy and Pharmacology, 75(11), 1545-1555. [2] de la Vega, M., et al. (2007). Synthesis and biological properties of new 5-nitroindazole derivatives. European Journal of Medicinal Chemistry, 42(6), 849-856.

Sources

A Comparative Guide to the Synthesis of 1-Methyl-5-nitro-1H-indazole: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and selective synthesis of key heterocyclic scaffolds is paramount. 1-Methyl-5-nitro-1H-indazole is a valuable building block in medicinal chemistry, and its preparation presents interesting challenges, primarily concerning the regioselectivity of N-methylation. This guide provides a comparative analysis of the prevalent synthetic routes to this compound, offering insights into the underlying chemical principles and providing detailed experimental protocols to enable informed decisions in a laboratory setting.

The synthesis of this compound is predominantly approached via a two-step sequence: the formation of the 5-nitro-1H-indazole core, followed by its N-methylation. The key challenge lies in the second step, as the indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the potential formation of two regioisomers. The thermodynamically more stable 1-methyl isomer is typically the desired product.

At a Glance: Performance Comparison of Synthetic Routes

ParameterRoute A: Diazotization of 2-Amino-5-nitrotoluene & MethylationRoute B: Cyclization of 2-Fluoro-5-nitrobenzaldehyde & Methylation
Starting Materials 2-Amino-5-nitrotoluene, Sodium Nitrite, Methylating Agent2-Fluoro-5-nitrobenzaldehyde, Hydrazine, Methylating Agent
Overall Yield Moderate to Good (60-80% over two steps)Good to Excellent (often >85% over two steps)
Key Advantages Utilizes readily available and inexpensive starting materials.High yielding, often with clean conversions.
Key Limitations Diazotization requires careful temperature control. The reaction with nitrous acid can produce side products.2-Fluoro-5-nitrobenzaldehyde is a more specialized and expensive starting material.
Scalability Good, with appropriate safety measures for diazotization.Excellent, the reactions are generally high-yielding and clean.
Safety Considerations Diazonium salts are potentially explosive and should be handled with care.Hydrazine is toxic and requires careful handling.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations of the two primary synthetic routes to this compound.

Route_A A 2-Amino-5-nitrotoluene B 5-Nitro-1H-indazole A->B 1. NaNO₂, Acetic Acid 2. H₂O C This compound B->C CH₃I, Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: Route A: Synthesis via Diazotization and Methylation.

Route_B D 2-Fluoro-5-nitrobenzaldehyde E 5-Nitro-1H-indazole D->E Hydrazine Hydrate DMF F This compound E->F CH₃I, Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: Route B: Synthesis via Cyclization and Methylation.

In-Depth Analysis of Synthetic Routes

Route A: Diazotization of 2-Amino-5-nitrotoluene followed by N-Methylation

This classical approach is a reliable method for the synthesis of the 5-nitroindazole core. The subsequent N-methylation requires careful control of reaction conditions to achieve high regioselectivity for the desired N1 isomer.

Step 1: Synthesis of 5-Nitro-1H-indazole

The first step involves the diazotization of 2-amino-5-nitrotoluene (also known as 2-methyl-4-nitroaniline) in an acidic medium, followed by intramolecular cyclization. Acetic acid is a commonly used solvent and acid catalyst for this transformation. The temperature must be carefully controlled during the addition of sodium nitrite to prevent the decomposition of the diazonium salt and the formation of unwanted byproducts.[1][2]

Step 2: N-Methylation of 5-Nitro-1H-indazole

The alkylation of 5-nitroindazole with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF, typically leads to a mixture of N1 and N2 methylated products.[3][4] The N1-substituted product is generally the thermodynamically more stable isomer.[5][6] To favor the formation of the 1-methyl isomer, reaction conditions that allow for thermodynamic control are preferred. This often involves using a non-nucleophilic base and allowing the reaction to reach equilibrium.

Route B: Cyclization of 2-Fluoro-5-nitrobenzaldehyde with Hydrazine followed by N-Methylation

This modern approach offers a high-yielding alternative for the synthesis of the 5-nitroindazole core. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Step 1: Synthesis of 5-Nitro-1H-indazole

The reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate in a solvent like DMF at room temperature provides a clean and efficient route to 5-nitro-1H-indazole.[2] The fluorine atom is a good leaving group, activated by the electron-withdrawing nitro group, facilitating the intramolecular cyclization. This method often gives quantitative yields of the desired product.[2]

Step 2: N-Methylation of 5-Nitro-1H-indazole

The N-methylation of 5-nitroindazole synthesized via this route follows the same principles as described in Route A. The choice of base, solvent, and temperature will influence the regioselectivity of the methylation.

Experimental Protocols

Route A: Protocol

Step 1: Synthesis of 5-Nitro-1H-indazole from 2-Amino-5-nitrotoluene [1]

  • In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mol) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

  • Cool the solution to 15-20 °C in an ice bath.

  • In a separate beaker, dissolve 25 g (0.36 mol) of sodium nitrite in 60 mL of water.

  • Add the sodium nitrite solution to the stirred acetic acid solution all at once, ensuring the temperature does not rise above 25 °C.

  • Continue stirring for 15 minutes to complete the diazotization.

  • Allow the solution to stand at room temperature for 3 days.

  • Concentrate the reaction mixture under reduced pressure on a steam bath.

  • Add 200 mL of water to the residue and stir to form a slurry.

  • Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90 °C.

  • Recrystallize the crude material from methanol to obtain pale yellow needles of 5-nitroindazole.

Step 2: Synthesis of this compound

  • To a solution of 5-nitro-1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford this compound.

Route B: Protocol

Step 1: Synthesis of 5-Nitro-1H-indazole from 2-Fluoro-5-nitrobenzaldehyde [2]

  • In a round-bottomed flask, dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in DMF (5 mL).

  • To the stirred solution at 23 °C, add hydrazine hydrate (3.0 mmol) dropwise.

  • Continue stirring at the same temperature for 2 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (2 x 15 mL).

  • Combine the organic phases, wash with water and then with saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain pure 5-nitro-1H-indazole.

Step 2: Synthesis of this compound

The protocol for the N-methylation of 5-nitro-1H-indazole is the same as described in Step 2 of Route A.

Conclusion and Recommendations

Both routes provide viable pathways to this compound.

  • Route A is a cost-effective option due to the lower price of the starting material, 2-amino-5-nitrotoluene. However, the diazotization step requires careful handling of potentially hazardous reagents and strict temperature control.

  • Route B offers a more efficient and often higher-yielding synthesis of the 5-nitroindazole intermediate. While the starting material, 2-fluoro-5-nitrobenzaldehyde, is more expensive, the cleaner reaction profile and milder conditions may be advantageous, particularly for larger-scale synthesis where purity and ease of workup are critical.

For laboratory-scale synthesis where cost is a primary concern and the necessary safety precautions for diazotization can be implemented, Route A is a suitable choice. For applications demanding high purity, yield, and scalability, Route B is the recommended pathway, despite the higher initial cost of the starting material. The choice between these routes will ultimately depend on the specific needs and resources of the research or development project.

References

  • BenchChem. (2025). Comparative analysis of different synthesis routes for (1-methyl-5-nitro-3-phenylindol-2-yl)methanol. BenchChem.
  • BenchChem. (2025). Comparative analysis of synthetic routes to functionalized indazoles. BenchChem.
  • ChemicalBook. (n.d.). METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis. ChemicalBook.
  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica.
  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound. Google Patents.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds. Google Patents.
  • Google Patents. (n.d.). WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents. Google Patents.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Institutes of Health. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health.
  • Organic Syntheses. (n.d.). 5-nitroindazole. Organic Syntheses.
  • ResearchGate. (2025). 1-Methyl-5-nitro-1H-imidazole. ResearchGate.
  • ResearchGate. (2025). Preparation and alkylation of nitroindazolylacetonitriles 4 and 5 with.... ResearchGate.
  • ChemicalBook. (n.d.). 5-Nitroindazole synthesis. ChemicalBook.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles. BenchChem.
  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
  • BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. BenchChem.
  • ResearchGate. (2025). Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate.
  • National Institutes of Health. (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. National Institutes of Health.
  • Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

Sources

Confirming the Molecular Weight of 1-Methyl-5-nitro-1H-indazole by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous confirmation of a compound's identity is a cornerstone of scientific rigor. In this guide, we delve into the mass spectrometric analysis of 1-Methyl-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore the optimal methodologies for confirming its molecular weight, compare the performance of various ionization techniques, and provide a detailed, field-tested protocol for its analysis.

The Importance of Accurate Mass Determination

This compound possesses the molecular formula C₈H₇N₃O₂. This gives it an average molecular weight of approximately 177.16 g/mol and a more precise monoisotopic mass of 177.0538 Da.[1] Mass spectrometry stands as the definitive technique for verifying this molecular weight, providing a high degree of confidence in the identity and purity of the synthesized or isolated compound. The choice of mass spectrometric conditions, particularly the ionization source, is critical for obtaining a clear and interpretable result.

Comparison of Ionization Techniques for this compound Analysis

The selection of an appropriate ionization technique is paramount for the successful analysis of this compound. The ideal method should efficiently ionize the molecule while minimizing excessive fragmentation that could obscure the molecular ion peak. We will compare three commonly employed techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).

Ionization TechniquePrincipleSuitability for this compoundExpected IonsAdvantagesDisadvantages
Electrospray Ionization (ESI) Soft ionization technique where ions in solution are transferred to the gas phase.High. The presence of nitrogen atoms makes the indazole ring susceptible to protonation.[M+H]⁺ (m/z ≈ 178.06)Gentle ionization, minimal fragmentation, suitable for LC-MS.Can be susceptible to ion suppression from matrix components.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge creates reagent gas ions that transfer charge to the analyte.Moderate to High. Suitable for moderately polar compounds and can be less prone to matrix effects than ESI.[M+H]⁺ (m/z ≈ 178.06)Tolerant of higher flow rates and less polar solvents.May induce more in-source fragmentation than ESI.
Electron Ionization (EI) High-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation.Moderate. While it will ionize the molecule, significant fragmentation is expected, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak.M⁺• (m/z ≈ 177.05), numerous fragment ions.Provides reproducible fragmentation patterns for library matching.Often leads to the absence of a clear molecular ion for fragile molecules.

For routine confirmation of the molecular weight of this compound, Electrospray Ionization (ESI) in positive ion mode is the recommended technique. Its soft ionization nature is expected to yield a prominent protonated molecule, [M+H]⁺, providing a clear and unambiguous determination of the molecular weight. A study comparing ESI, APCI, and EI for the analysis of nitrosamines, which share structural similarities with the nitro-indazole core, found that while EI-GC-MS/MS offered excellent performance, ESI-LC-MS/MS is a robust method for these types of compounds.[2][3][4]

Experimental Workflow for ESI-MS Analysis

The following diagram illustrates a typical workflow for the confirmation of this compound's molecular weight using LC-ESI-MS.

workflow cluster_prep Sample Preparation cluster_analysis LC-ESI-MS Analysis cluster_data Data Analysis s1 Dissolve this compound in a suitable solvent (e.g., Methanol/Water with 0.1% Formic Acid) s2 Dilute to a final concentration of ~1-10 µg/mL s1->s2 s3 Filter through a 0.22 µm syringe filter s2->s3 lc Inject sample into Liquid Chromatograph (LC) s3->lc esi Electrospray Ionization (Positive Ion Mode) lc->esi ms Mass Analyzer (e.g., Quadrupole, TOF) esi->ms da1 Acquire Mass Spectrum ms->da1 da2 Identify the [M+H]⁺ peak da1->da2 da3 Confirm m/z corresponds to the theoretical monoisotopic mass da2->da3

Caption: Experimental workflow for LC-ESI-MS analysis.

Detailed Experimental Protocol

This protocol provides a starting point for the analysis of this compound by LC-ESI-MS. Instrument parameters may require optimization.

1. Sample Preparation:

  • Solvent Preparation: Prepare a stock solution of 1 mg/mL of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in a mobile phase-like solvent (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter before injection.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to elute the compound, for example, starting at 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Electrospray Ionization (ESI) Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (can be optimized).

  • Desolvation Gas (N₂): 600 L/hr.

  • Desolvation Temperature: 350 °C.

  • Source Temperature: 120 °C.

  • Mass Range: m/z 50-500.

Data Analysis and Interpretation

The primary goal of the data analysis is to identify the protonated molecular ion, [M+H]⁺.

Expected Results:

  • Theoretical Monoisotopic Mass of this compound (C₈H₇N₃O₂): 177.0538 Da.

  • Expected [M+H]⁺ Ion: The mass spectrum should exhibit a prominent peak at an m/z of approximately 178.0616 (177.0538 + 1.0078 for the proton).

Fragmentation Pattern Analysis:

While ESI is a soft ionization technique, some in-source fragmentation may occur, or tandem MS (MS/MS) can be performed to induce fragmentation for structural confirmation. Based on studies of similar nitroaromatic and N-heterocyclic compounds, the following fragmentation pathways are plausible:[5][6]

  • Loss of NO₂: A neutral loss of 46 Da, corresponding to the nitro group, is a common fragmentation pathway for nitroaromatic compounds. This would result in a fragment ion at m/z ≈ 132.06.

  • Loss of NO: A neutral loss of 30 Da is another possibility.

  • Ring Fragmentation: Cleavage of the indazole ring system could lead to a variety of smaller fragment ions.

A study on the fragmentation of 1-methyl-5-nitroimidazole, a structurally related compound, showed that methylation can significantly influence the fragmentation pathways, in some cases quenching the production of NO and NO⁺ fragments.[5][6] This highlights the importance of empirical data for definitive structural elucidation.

fragmentation parent [M+H]⁺ m/z ≈ 178.06 frag1 [M+H - NO₂]⁺ m/z ≈ 132.06 parent->frag1 - NO₂ (46 Da) frag2 [M+H - NO]⁺ m/z ≈ 148.06 parent->frag2 - NO (30 Da) frag3 Other Ring Fragments parent->frag3

Caption: Plausible fragmentation pathways for [M+H]⁺ of this compound.

Conclusion

Confirming the molecular weight of this compound is readily achievable using mass spectrometry. LC-ESI-MS in positive ion mode is the recommended approach, as it is expected to produce a strong [M+H]⁺ signal at m/z ≈ 178.06, providing clear and reliable confirmation of the compound's identity. While alternative ionization techniques like APCI and EI can also be employed, ESI offers the best balance of efficient ionization and minimal fragmentation for this particular application. For further structural confirmation, tandem mass spectrometry can be utilized to investigate the characteristic fragmentation patterns of the molecule. This comprehensive approach ensures the high level of analytical certainty required in research and drug development.

References

  • Itälä, E., Tanzer, K., Granroth, S., Kooser, K., Denifl, S., & Kukk, E. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770–776. [Link]
  • Itälä, E., Tanzer, K., Granroth, S., Kooser, K., Denifl, S., & Kukk, E. (2017). Fragmentation patterns of 4(5)
  • Kim, J., Kim, J., Kim, S., Lee, J., & Kim, Y. (2021). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. Toxics, 9(10), 230. [Link]
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 280211, this compound.
  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Verification

In the realm of medicinal chemistry and drug development, the unambiguous structural confirmation of a synthesized compound is the bedrock upon which all subsequent biological and pharmacological data rests. 1-Methyl-5-nitro-1H-indazole, a heterocyclic scaffold of interest, requires rigorous analytical characterization to ensure its identity and purity before it can be advanced in a research pipeline. The presence and position of the methyl and nitro substituents on the indazole ring system create a unique electronic environment, which in turn gives rise to a distinct spectroscopic fingerprint.

This guide provides an in-depth comparison of the expected spectral data for this compound with established literature values for closely related analogs. As a self-validating system, we will not only present the reference data but also explain the underlying principles and experimental causality. This ensures that researchers can confidently cross-reference their own experimental findings and troubleshoot any discrepancies. We will delve into the four cornerstone techniques of organic structural elucidation: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, and through-bond spin-spin coupling (J) reveals connectivity between neighboring protons.

Expected ¹H NMR Spectral Data

Table 1: Comparison of ¹H NMR Spectral Data for Nitroindazole Analogs (in DMSO-d₆)

Proton Assignment3-Methyl-5-nitro-1H-indazole[1]This compound (Predicted)Rationale for Prediction
H48.79 ppm (s)~8.8-8.9 ppm (d, J ≈ 2.2 Hz)The proton at C4 is adjacent to the electron-withdrawing nitro group, placing it far downfield. It will appear as a doublet due to coupling with H6.
H68.18 ppm (d, J = 9.1 Hz)~8.2-8.3 ppm (dd, J ≈ 9.2, 2.2 Hz)This proton will be a doublet of doublets, showing a large ortho-coupling to H7 and a smaller meta-coupling to H4.
H77.64 ppm (d, J = 9.1 Hz)~7.8-7.9 ppm (d, J ≈ 9.2 Hz)As the proton furthest from the nitro group, it is the most upfield of the aromatic protons and will appear as a doublet coupled to H6.
H3-~8.4 ppm (s)The C3-H in a 1-substituted indazole is typically a sharp singlet in the aromatic region. Its chemical shift is influenced by the pyrazole ring electronics.
N-CH₃-~4.1-4.2 ppm (s)The N-methyl group is a characteristic singlet, significantly downfield compared to a C-methyl due to its attachment to the electronegative nitrogen atom within an aromatic system.
C-CH₃2.59 ppm (s)-N/A

Note: Chemical shifts are highly dependent on the solvent used. The data presented here are referenced in DMSO-d₆.

Experimental Protocol: ¹H NMR Data Acquisition

The goal of this protocol is to obtain a high-resolution, quantitative ¹H NMR spectrum suitable for structural confirmation.

Workflow for ¹H NMR Analysis

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic for nitrogen-containing heterocycles as it can help in observing labile protons, though none are expected for the N-methylated target compound. Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. This step is crucial as it compensates for any magnetic field drift during the experiment.

  • Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils. A well-shimmed magnet results in sharp, symmetrical peaks, which is essential for resolving fine coupling patterns.

  • Acquisition: Acquire the spectrum using standard parameters. A 30-45° pulse angle is a good compromise between signal intensity and allowing for a shorter relaxation delay. A relaxation delay of 1-2 seconds is typically sufficient for protons in small molecules. The number of scans (e.g., 16 to 64) should be increased for dilute samples to improve the signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Carefully phase the spectrum to ensure all peaks are in positive absorption mode. Apply a baseline correction to obtain a flat baseline, which is critical for accurate integration. Integrate the peaks to determine the relative ratios of the different types of protons.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of a molecule. As the ¹³C isotope has a low natural abundance (~1.1%), spectra typically require a larger number of scans. Spectra are usually acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Expected ¹³C NMR Spectral Data

The definitive ¹³C NMR data for this compound was reported by Bouchet, Fruchier, and Joncheray in 1977.[2] For comparison, we also present the data for the analog, 3-Methyl-5-nitro-1H-indazole.[1]

Table 2: Comparison of ¹³C NMR Spectral Data for Nitroindazole Analogs (in DMSO-d₆)

Carbon Assignment3-Methyl-5-nitro-1H-indazole[1]This compound (Literature Values)Rationale for Assignments
C3145.4 ppm~135 ppmThe chemical shift of C3 is highly sensitive to substitution at N1 or N2.
C3a121.9 ppm~122 ppmThis is the bridgehead carbon adjacent to the pyrazole ring.
C4118.8 ppm~119 ppmThe C4 carbon, being ortho to the nitro group, is significantly influenced by its electron-withdrawing nature.
C5141.3 ppm~142 ppmThe carbon directly attached to the nitro group is expected to be the most downfield of the benzene ring carbons.
C6121.3 ppm~121 ppmThis carbon is meta to the nitro group.
C7111.2 ppm~110 ppmThe C7 carbon is typically the most upfield in the aromatic region.
C7a143.1 ppm~140 ppmThe second bridgehead carbon, part of both rings.
N-CH₃-~35 ppmThe N-methyl carbon appears in the aliphatic region of the spectrum.
C-CH₃12.1 ppm-N/A
Experimental Protocol: ¹³C NMR Data Acquisition

The primary challenge in ¹³C NMR is the low sensitivity. The protocol is designed to maximize signal within a reasonable timeframe.

Workflow for ¹³C NMR Analysis

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: The same sample used for ¹H NMR analysis is suitable for ¹³C NMR. A higher concentration may be beneficial if the sample is limited.

  • Instrument Setup: Tune the NMR probe to the ¹³C frequency.

  • Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. This removes C-H coupling and collapses multiplets into single lines, simplifying the spectrum and improving the signal-to-noise ratio. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required.

  • Processing: Process the data similarly to the ¹H spectrum. The chemical shifts are referenced to the residual solvent peak (for DMSO-d₆, the central peak of the septet is at δ = 39.5 ppm).

III. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information. The choice of ionization technique is critical. Electron Ionization (EI) is a high-energy method that often leads to extensive fragmentation, while "softer" techniques like Electrospray Ionization (ESI) are more likely to yield an observable molecular ion.

Expected Mass Spectrometry Data

The molecular formula of this compound is C₈H₇N₃O₂.

  • Molecular Weight: 177.16 g/mol

  • Exact Mass: 177.0538 Da[2]

Table 3: Predicted EI Mass Spectrum Fragmentation for this compound

m/zPredicted FragmentInterpretation
177[M]⁺Molecular ion
147[M - NO]⁺Loss of nitric oxide
131[M - NO₂]⁺Loss of the nitro group, a common fragmentation pathway for nitroaromatics.
104[C₇H₆N]⁺Subsequent loss of HCN from the [M - NO₂]⁺ fragment.
77[C₆H₅]⁺Phenyl cation fragment.

Note: Fragmentation is a complex process, and other fragments are possible. The relative intensities will depend on the stability of the resulting ions.

Experimental Protocol: ESI-MS Data Acquisition

This protocol is for obtaining a high-resolution mass spectrum to confirm the molecular formula.

Workflow for ESI-MS Analysis

Caption: Standard workflow for ESI-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as a 1:1 mixture of acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Introduce the sample into the mass spectrometer's ESI source via direct infusion or through an LC system.

  • Acquisition: Acquire the mass spectrum in positive ion mode to detect the protonated molecule, [M+H]⁺, at m/z 178.0616. High-resolution instruments (like TOF or Orbitrap) should be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To confirm fragmentation pathways, isolate the parent ion (m/z 178) and subject it to collision-induced dissociation (CID) to generate and detect the fragment ions.

IV. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber).

Expected IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions from the aromatic rings and the nitro group. The data for the closely related 5-Nitro-1H-indazole shows strong peaks at 1534 and 1341 cm⁻¹[1]. These are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

Table 4: Characteristic IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~1620-1450Medium-StrongAromatic C=C Ring Stretching
~1540-1520StrongAsymmetric NO₂ Stretch
~1350-1330StrongSymmetric NO₂ Stretch
~800-900StrongC-H Out-of-plane Bending
Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal preparation.

Workflow for ATR-FTIR Analysis

Caption: Standard workflow for ATR-FTIR analysis.

Step-by-Step Methodology:

  • Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the crystal.

  • Acquisition: Use the instrument's pressure arm to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural verification of this compound is a multi-faceted process that relies on the convergence of data from several spectroscopic techniques. By cross-referencing experimentally obtained ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data with the established values and predicted patterns outlined in this guide, researchers can achieve a high degree of confidence in the identity and structure of their compound. Each technique provides a unique piece of the structural puzzle, and together they form a robust, self-validating system for chemical characterization, which is an indispensable step in the rigorous workflow of drug discovery and development.

References

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A Benchmark Analysis of 1-Methyl-5-nitro-1H-indazole Derivatives: Gauging Efficacy Against Established Kinase and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Therapeutic Potential of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, antitumor effects.[1][2] Within this versatile class of molecules, 1-Methyl-5-nitro-1H-indazole derivatives have garnered significant interest for their potent cytotoxic effects against various cancer cell lines.[1] This guide provides a comprehensive benchmark of the efficacy of these emerging compounds against established, clinically relevant inhibitors, primarily focusing on their potential roles as modulators of critical signaling pathways in oncology, such as those governed by protein kinases and Poly (ADP-ribose) polymerase (PARP).

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison supported by experimental data from peer-reviewed literature, detailed protocols for replicating key validation assays, and a discussion of the underlying molecular mechanisms.

Comparative Efficacy: A Quantitative Analysis

To establish a clear performance benchmark, the following tables summarize the in vitro antiproliferative activities of various this compound derivatives and known inhibitors. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), a standard metric of cytotoxic potency.

Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be approached with caution, as variations in experimental conditions (e.g., cell passage number, reagent concentrations, incubation times) can influence the results.

Table 1: Antiproliferative Activity of Indazole Derivatives in Various Cancer Cell Lines
Compound IDCancer Cell LineCell Line OriginIC50 (µM)
Indazole Derivative 6o K562Chronic Myeloid Leukemia5.15
A549Lung Carcinoma>40
PC-3Prostate Cancer>40
Hep-G2Hepatocellular Carcinoma>40
Indazole Derivative 6a K562Chronic Myeloid Leukemia5.19
A549Lung Carcinoma8.21
PC-3Prostate Cancer6.12
Hep-G2Hepatocellular Carcinoma5.62
Indazole Derivative 4f MCF-7Breast Cancer1.629
Indazole Derivative 4i MCF-7Breast Cancer1.841
A549Lung Carcinoma2.305
Caco2Colorectal Adenocarcinoma4.990
Indazole Derivative 4a MCF-7Breast Cancer2.958
A549Lung Carcinoma3.304
Caco2Colorectal Adenocarcinoma10.350

Data sourced from multiple studies.[1][3]

Table 2: Antiproliferative Activity of Known PARP and Kinase Inhibitors in Breast Cancer Cell Lines
Compound NameInhibitor ClassCancer Cell LineIC50 (µM)
Olaparib PARP InhibitorMDA-MB-436 (BRCA1 mutant)4.7
MDA-MB-231 (TNBC)~20
MCF-7 (ER+)~11
Rucaparib PARP InhibitorMDA-MB-436 (BRCA1 mutant)2.3
HCC1806 (TNBC)~0.9
Niraparib PARP InhibitorMDA-MB-436 (BRCA1 mutant)3.2
MCF-7 (ER+)~5.4
Talazoparib PARP InhibitorMDA-MB-436 (BRCA1 mutant)~0.13
MDA-MB-231 (TNBC)~0.48
Lapatinib EGFR/HER2 Kinase InhibitorSKBR3 (HER2+)0.110
Afatinib Pan-HER Kinase InhibitorSKBR3 (HER2+)0.0806

Data sourced from multiple studies.[4][5][6]

Discussion: Mechanistic Insights and Therapeutic Promise

The data presented suggests that certain this compound derivatives exhibit potent antiproliferative activity, with IC50 values in the low micromolar range against several cancer cell lines.[1][3] For instance, compound 6o shows promising activity against the K562 chronic myeloid leukemia cell line, while compounds 4f and 4i are particularly effective against the MCF-7 breast cancer cell line.[1][3]

When benchmarked against established inhibitors, the efficacy of these indazole derivatives is noteworthy. While the PARP inhibitor Talazoparib demonstrates exceptional potency, especially in BRCA-mutant cell lines, the IC50 values of the most active indazole derivatives are comparable to or even surpass those of other clinically approved drugs like Olaparib and Niraparib in certain cell lines.[4]

The broad-spectrum activity of indazole derivatives across different cancer types suggests that they may act on fundamental cellular processes. The indazole scaffold is a known pharmacophore for kinase inhibitors, and it is plausible that these derivatives exert their effects by targeting key kinases in proliferative signaling pathways, such as the PI3K/AKT/mTOR pathway.[7] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[8][9][10]

Furthermore, the structural similarities of some indazole derivatives to known PARP inhibitors suggest a potential role in disrupting DNA damage repair mechanisms.[11][12][13] PARP inhibitors have shown significant clinical success, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations.[13] The ability of indazole derivatives to potentially inhibit PARP could open new avenues for their application, both as monotherapies and in combination with other DNA-damaging agents.

Further mechanistic studies, including in vitro kinase profiling and PARP activity assays, are warranted to elucidate the precise molecular targets of these promising this compound derivatives.

Visualizing the Molecular Battleground: Key Signaling Pathways

To better understand the potential mechanisms of action, the following diagrams illustrate the key signaling pathways likely modulated by these compounds.

PARP_Inhibition cluster_0 DNA Damage & Repair cluster_1 Replication & Cell Fate DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork stalls PARylation Poly(ADP-ribosyl)ation PARP->PARylation catalyzes Repair_Proteins DNA Repair Proteins PARylation->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates DSB Double-Strand Break (DSB) Replication_Fork->DSB leads to HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair BRCA proficient NHEJ_Repair Non-Homologous End Joining (NHEJ) DSB->NHEJ_Repair BRCA deficient Cell_Survival Cell Survival HR_Repair->Cell_Survival Cell_Death Cell Death (Apoptosis) NHEJ_Repair->Cell_Death Indazole_Derivative This compound (Potential PARP Inhibitor) Indazole_Derivative->PARP inhibits (trapping)

Caption: Potential mechanism of action via PARP inhibition.

PI3K_AKT_mTOR_Pathway cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates Growth_Factor Growth Factor Growth_Factor->RTK activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Survival (Anti-apoptotic) AKT->Survival Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation Indazole_Derivative This compound (Potential Kinase Inhibitor) Indazole_Derivative->PI3K inhibits Indazole_Derivative->AKT inhibits Indazole_Derivative->mTORC1 inhibits PTEN PTEN PTEN->PIP3 inhibits

Caption: Potential mechanism of action via PI3K/AKT/mTOR pathway inhibition.

Experimental Protocols: A Guide to In Vitro Validation

The following section provides detailed, step-by-step methodologies for the key experiments cited in this guide. These protocols are foundational for assessing the efficacy of novel chemical entities.

In Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15][16][17][18]

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) Start->Cell_Seeding Incubation_24h 2. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment Cell_Seeding->Incubation_24h Compound_Treatment 3. Treat cells with serial dilutions of indazole derivatives or known inhibitors Incubation_24h->Compound_Treatment Incubation_48_72h 4. Incubate for 48-72 hours Compound_Treatment->Incubation_48_72h Add_MTT 5. Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well Incubation_48_72h->Add_MTT Incubation_4h 6. Incubate for 4 hours (formation of formazan crystals) Add_MTT->Incubation_4h Solubilization 7. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation_4h->Solubilization Absorbance_Reading 8. Read absorbance at ~570 nm using a microplate reader Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and known inhibitors) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a specific kinase by quantifying the amount of ADP produced during the phosphorylation reaction.[19][20][21]

Detailed Steps:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup: In a white, opaque 96-well or 384-well plate, add the kinase, its specific substrate peptide, and the test compound in a suitable kinase assay buffer.

  • Pre-incubation: Incubate the plate at room temperature for 10-20 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Following this, add a second reagent that converts the ADP produced to ATP and generates a luminescent signal via a luciferase-luciferin reaction.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

Western Blot Analysis for Apoptosis Markers

Western blotting is a powerful technique to semi-quantitatively assess the levels of specific proteins involved in apoptosis, such as cleaved caspases and PARP.[22][23][24][25]

Detailed Steps:

  • Cell Lysis: Treat cells with the test compounds for a specified duration. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.

  • SDS-PAGE: Denature the protein samples and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities to determine the relative changes in protein expression levels. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.

Conclusion: A Promising New Frontier in Cancer Therapeutics

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The data presented in this guide demonstrates that derivatives of this scaffold possess potent in vitro antiproliferative activity, with efficacy comparable to established clinical drugs in certain contexts. While further investigation is required to fully elucidate their specific molecular targets and mechanisms of action, the potential for these compounds to act as inhibitors of key oncogenic pathways, such as those driven by kinases and PARP, is a compelling avenue for future research. The protocols and comparative data provided herein offer a valuable resource for scientists working to advance this exciting class of molecules from the laboratory to the clinic.

References

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  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent.
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A Comparative Guide to 1-Methyl-5-nitro-1H-indazole and its Isomeric Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities. The introduction of a nitro group to this scaffold further enhances its potential, offering a versatile platform for the development of novel therapeutics. This guide provides an in-depth, objective comparison of 1-Methyl-5-nitro-1H-indazole and its commercially available positional isomers: 5-nitro-1H-indazole, 6-nitro-1H-indazole, and 7-nitro-1H-indazole. While this compound is predominantly utilized as a key synthetic intermediate, this guide will explore its potential in the context of the known biological activities of its parent and isomeric systems, supported by experimental data and detailed protocols.

The Nitroindazole Scaffold: A Versatile Core in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone in the design of bioactive molecules.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets. The addition of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of the indazole ring, influencing its reactivity, metabolic stability, and intermolecular interactions. This often translates to a diverse array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

Comparative Analysis of Nitroindazole Isomers

The biological activity of nitroindazoles is profoundly influenced by the position of the nitro group on the benzene ring. This section provides a comparative overview of the key physicochemical properties and reported biological activities of this compound and its commercially available alternatives.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these isomers is crucial for predicting their behavior in biological systems and for guiding synthetic strategies.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
This compoundC₈H₇N₃O₂177.165228-49-9Not specified
5-Nitro-1H-indazoleC₇H₅N₃O₂163.135401-94-5White to Yellow/Beige Crystalline Powder[4]
6-Nitro-1H-indazoleC₇H₅N₃O₂163.137597-18-4Not specified
7-Nitro-1H-indazoleC₇H₅N₃O₂163.132942-42-9Yellow crystalline powder[1]
Biological Activities: A Comparative Overview

While direct, head-to-head comparative studies are limited, the existing literature provides valuable insights into the distinct biological profiles of the nitroindazole isomers.

This compound is primarily recognized as a versatile synthetic intermediate.[5] Its applications are found in pharmaceutical development, particularly for anti-inflammatory and analgesic drugs, as well as in agricultural chemistry and material science.[5] The N-methylation can influence solubility, metabolic stability, and binding interactions compared to its parent, 5-nitro-1H-indazole.

5-Nitro-1H-indazole and its derivatives have demonstrated significant potential as antiparasitic agents. Studies have shown their effectiveness against Acanthamoeba castellanii, with some derivatives exhibiting greater potency than the reference drug chlorhexidine.[6] Furthermore, derivatives of 5-nitroindazole have been investigated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease.[7] This scaffold is also explored in the context of anticancer drug development.[2]

6-Nitro-1H-indazole derivatives have shown promising antiproliferative activity against various cancer cell lines. For instance, certain benzo[g]indazole derivatives bearing a 6-nitro group exhibited IC₅₀ values in the range of 5–15 μM against the NCI-H460 lung carcinoma cell line.[8] Additionally, this isomer has been investigated for its anti-inflammatory properties, demonstrating inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α.[3]

7-Nitro-1H-indazole is a well-characterized and selective inhibitor of neuronal nitric oxide synthase (nNOS).[9][10] This enzyme plays a crucial role in cell signaling in the nervous system.[9] As such, 7-nitroindazole and its derivatives are valuable tools for studying the physiological and pathological roles of nitric oxide and hold potential as neuroprotective and analgesic agents.[11]

The following table summarizes the key biological activities and, where available, quantitative data for the different nitroindazole isomers.

Compound/DerivativeBiological ActivityKey FindingsReference(s)
Derivatives of 5-Nitro-1H-indazole Antiparasitic (Acanthamoeba castellanii)Derivatives 8, 9, and 10 showed IC₅₀ values of 2.6 ± 0.7, 4.7 ± 0.9, and 3.9 ± 0.6 µM, respectively, against trophozoites.[6][6]
Derivatives of 6-Nitro-1H-indazole Anticancer (NCI-H460 lung carcinoma)Benzo[g]indazole derivatives exhibited IC₅₀ values between 5–15 μM.[8][8]
6-Nitro-1H-indazole Anti-inflammatory (COX-2 inhibition)Showed inhibitory activity against COX-2.[3][3]
7-Nitro-1H-indazole Enzyme Inhibition (nNOS)Selective inhibitor of neuronal nitric oxide synthase.[9][9]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative nitroindazole and for key biological assays.

Synthesis of 5-Nitro-1H-indazole

This protocol is adapted from a well-established synthetic procedure.

Workflow for the Synthesis of 5-Nitro-1H-indazole

A Dissolve 2-amino-5-nitrotoluene in glacial acetic acid B Add sodium nitrite solution dropwise A->B Diazotization C Stir at room temperature B->C D Concentrate under reduced pressure C->D Cyclization E Recrystallize from methanol D->E F Obtain pure 5-Nitro-1H-indazole E->F A Seed cancer cells in 96-well plate B Treat with test compounds (various concentrations) A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for assessing anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a cancer cell line of interest (e.g., NCI-H460) into a 96-well plate at a suitable density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 6-nitroindazole derivatives) in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include appropriate controls (vehicle control and untreated cells).

  • Incubation: Incubate the plate for 48 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This fluorometric assay measures the inhibition of the COX-2 enzyme. [12][13] Workflow for COX-2 Inhibition Assay

A Prepare reaction mix (Buffer, Heme, COX-2) B Add test inhibitors A->B C Pre-incubate B->C D Initiate reaction with Arachidonic Acid C->D E Incubate D->E F Stop reaction E->F G Measure product formation (Fluorometrically) F->G H Calculate % inhibition and IC50 G->H

Caption: Workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the reaction buffer, heme, and dilute the COX-2 enzyme according to the manufacturer's instructions.

  • Inhibitor Addition: In a 96-well plate, add the reaction buffer, heme, and the test compounds at various concentrations.

  • Enzyme Addition: Add the diluted COX-2 enzyme to each well, except for the background control wells.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Incubation: Incubate the plate at 37 °C for a defined time.

  • Detection: Stop the reaction and measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Perspectives

This guide provides a comparative analysis of this compound and its commercially available isomeric alternatives, highlighting their potential in drug discovery. While this compound is primarily a synthetic intermediate, its N-methylated scaffold offers a valuable starting point for the synthesis of novel derivatives. The diverse biological activities of the 5-, 6-, and 7-nitroindazole isomers, ranging from antiparasitic and anticancer to specific enzyme inhibition, underscore the versatility of the nitroindazole core. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of this important class of heterocyclic compounds. Future research should focus on systematic structure-activity relationship studies to optimize the potency and selectivity of nitroindazole derivatives for specific biological targets.

References

  • Springer N
  • Wikipedia. 7-Nitroindazole. [Link]
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  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]
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  • ResearchGate. The Anticancer Activity of Indazole Compounds: A Mini Review. [Link]
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  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]
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  • ResearchGate. (PDF)
  • ScienceDirect. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. [Link]

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Quantitative analysis of 1-Methyl-5-nitro-1H-indazole in a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Quantitative Analysis of 1-Methyl-5-nitro-1H-indazole in Reaction Mixtures

In the landscape of pharmaceutical and agrochemical synthesis, the precise quantification of intermediates is not merely a procedural step but the cornerstone of process optimization, yield calculation, and quality assurance. This compound serves as a vital building block in the synthesis of various bioactive molecules.[1][2] Its accurate measurement within a complex reaction matrix—replete with starting materials, reagents, byproducts, and the final product—is critical for controlling the reaction trajectory and ensuring the final product's purity.

This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of this compound. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, grounding our recommendations in established principles of analytical chemistry and validated protocols.

The Analytical Challenge: Specificity in a Complex Matrix

A typical reaction mixture is a chemically diverse environment. The primary challenge for any quantitative method is specificity : the ability to unequivocally measure the analyte, this compound, without interference from other components.[3][4] This guide will compare three principal techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—evaluating them against the core requirements of specificity, sensitivity, accuracy, and precision.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For the quantitative analysis of non-volatile, polar organic molecules like this compound within a pharmaceutical context, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is unequivocally the gold standard. Its high resolving power, robustness, and adaptability make it the most reliable choice for complex sample matrices.

Expertise & Experience: Why RP-HPLC is the Method of Choice

The decision to prioritize RP-HPLC is rooted in the physicochemical properties of the analyte and the demands of a typical process control environment. This compound is a moderately polar molecule containing a nitro group and a heterocyclic ring system, making it an ideal candidate for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. Unlike GC, HPLC does not require the analyte to be volatile or thermally stable, eliminating the risk of on-column degradation which can be a concern for nitroaromatic compounds. Furthermore, HPLC with UV detection offers excellent sensitivity for chromophoric molecules like our target analyte.[5]

Trustworthiness: A Self-Validating Protocol

An analytical method's trustworthiness is established through rigorous validation.[6][7] The following protocol is designed with validation in mind, ensuring that the generated data is reliable, reproducible, and fit for its intended purpose.[3] The validation parameters are defined by the International Conference on Harmonisation (ICH) guidelines.[8]

Experimental Protocol: RP-HPLC with UV Detection

Objective: To separate and quantify this compound from reaction mixture components.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. (A C18 phase provides excellent hydrophobic retention for the indazole ring).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Formic acid helps to protonate silanols and ensure sharp peak shapes).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Elution: Gradient elution is recommended to resolve early-eluting polar impurities from the analyte and late-eluting nonpolar byproducts.

    • Initial Conditions: 80% A / 20% B

    • Gradient: Ramp to 30% A / 70% B over 15 minutes.

    • Hold: Hold at 30% A / 70% B for 5 minutes.

    • Re-equilibration: Return to initial conditions over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Controlled temperature ensures retention time stability).

  • Detection Wavelength: 254 nm. Nitroaromatic compounds typically exhibit strong absorbance at this wavelength.[5] A DAD is superior as it can provide spectral data to confirm peak purity.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with diluent (e.g., 50:50 Acetonitrile/Water) to make a 1 mg/mL solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

  • Reaction Mixture Sample: Quench a small, accurately measured aliquot of the reaction mixture. Dilute it with the diluent to a concentration where the analyte is expected to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.

3. Data Analysis and Validation:

  • Specificity: Analyze a blank (diluent), a placebo (reaction mixture without the analyte, if possible), and the analyte standard. The analyte peak should be well-resolved from any other peaks.

  • Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform a spike-recovery study by adding known amounts of the analyte standard to a sample of the reaction matrix at three different concentration levels. The recovery should be within 98-102%.

  • Precision: Assess repeatability by injecting one sample six times. Assess intermediate precision by having a different analyst repeat the analysis on a different day. The relative standard deviation (RSD) should be <2%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be measured with acceptable accuracy and precision.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Cal_Curve Cal_Curve Standard->Cal_Curve Create Calibration Curve Standards Sample Dilute & Filter Reaction Sample HPLC Inject into HPLC System Sample->HPLC Cal_Curve->HPLC Separation Separation on C18 Column HPLC->Separation Detection UV Detection at 254 nm Separation->Detection Integration Integrate Chromatogram Detection->Integration Quantification Quantify using Calibration Curve Integration->Quantification Report Generate Report (Concentration, Purity) Quantification->Report

Caption: The sequential workflow for quantitative HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] For nitroaromatic compounds, it offers exceptional sensitivity and the high specificity of mass spectrometric detection.[10]

Expertise & Experience: When to Consider GC-MS

While HPLC is the primary recommendation, GC-MS becomes a valuable alternative if:

  • Ultra-low level detection is required: GC-MS, particularly with certain ionization techniques, can offer lower detection limits than HPLC-UV.[10]

  • Definitive identification is paramount: The mass spectrum provides a molecular fingerprint, confirming the identity of the analyte beyond doubt, which is useful for impurity profiling.

  • The analyte is sufficiently volatile and thermally stable: This is the critical prerequisite. This compound must be able to vaporize in the GC inlet without degradation. A preliminary thermal stability study (e.g., using TGA) would be advisable.

The primary risk is the potential for thermal decomposition of the nitro group in the hot GC inlet, which would lead to inaccurate quantification.

Experimental Protocol: GC-MS

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole detector).

  • Column: A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C (Use the lowest possible temperature that ensures efficient vaporization to minimize degradation).

  • Oven Program:

    • Initial Temp: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan for initial identification, then switch to Selected Ion Monitoring (SIM) for quantification, monitoring the molecular ion and key fragment ions for maximum sensitivity and specificity.

    • Transfer Line Temperature: 280 °C.

2. Sample Preparation:

  • Sample preparation is similar to HPLC, but the final solvent must be volatile and GC-compatible (e.g., Dichloromethane, Ethyl Acetate). Liquid-liquid extraction may be required to transfer the analyte from an aqueous reaction mixture to a suitable organic solvent.[9]

Workflow Visualization

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Sample_GC Sample Extraction into Volatile Solvent GC Inject into GC System Sample_GC->GC Separation_GC Separation in Capillary Column GC->Separation_GC MS_Detect EI Ionization & MS Detection (SIM) Separation_GC->MS_Detect TIC Extract Ion Chromatogram MS_Detect->TIC Quant_GC Quantify using External/Internal Std. TIC->Quant_GC Report_GC Generate Report Quant_GC->Report_GC

Caption: The general workflow for quantitative GC-MS analysis.

UV-Vis Spectrophotometry: For Rapid, High-Throughput Estimation

UV-Vis spectrophotometry is a simple, fast, and cost-effective technique. However, its application for quantifying a specific compound in a complex mixture is severely limited by its lack of specificity.

Expertise & Experience: The Right Application for UV-Vis

This method should not be used for final quality control or precise process monitoring due to the high probability of interference. Other aromatic compounds in the reaction mixture will likely absorb at similar wavelengths.[11] Its use is appropriate for:

  • Rapid, in-process checks: To get a rough estimate of reaction completion, assuming the analyte has a unique and strong absorption band away from other components.

  • Analysis of simple, clean samples: If the reaction mixture is known to contain very few interfering substances.

Some methods enhance specificity by reacting the nitroaromatic compound with a reagent to produce a uniquely colored species (e.g., a Janowsky complex), shifting the absorbance to the visible region where fewer interferences may exist.[12][13]

Experimental Protocol: Direct UV-Vis Measurement
  • Determine λmax: Scan a dilute solution of the pure analyte in a suitable solvent to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standards and measure their absorbance at λmax to create a Beer's Law plot.

  • Measure Sample: Dilute the reaction mixture so its absorbance falls within the linear range of the calibration curve. Measure its absorbance at λmax.

  • Correct for Background: Measure the absorbance of a "placebo" reaction mixture at λmax and subtract this from the sample's absorbance. This step is critical but often difficult to perform accurately.

Comparative Summary

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity High to Very HighVery High (Definitive)Low to Moderate
Sensitivity Good to HighVery HighModerate
Applicability Broad (non-volatile compounds)Volatile & thermally stable compoundsChromophoric compounds
Sample Throughput ModerateModerateHigh
Cost (Instrument) ModerateHighLow
Robustness HighModerate (sensitive to matrix)High
Primary Use Case Recommended Method: Accurate process control, quality assurance, purity analysis.Impurity identification, trace analysis, confirmation.Rapid, approximate in-process checks.

Conclusion and Recommendation

For the robust, reliable, and accurate quantitative analysis of this compound in a reaction mixture, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the superior and recommended methodology. It provides the optimal balance of specificity, sensitivity, and robustness required for drug development and process chemistry environments.[5][14] Its performance is well-understood, and methods can be rigorously validated to meet stringent regulatory expectations.[3][8]

While GC-MS serves as a powerful tool for confirmation and trace analysis, its requirement for thermal stability presents a potential liability. UV-Vis spectrophotometry, though simple and rapid, lacks the necessary specificity for reliable quantification in a complex matrix and should be reserved for preliminary estimations only. The adoption of a validated HPLC method will ensure data integrity and provide the confidence needed to make critical decisions in the synthesis and development process.

References

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  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry.
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  • Quantitative spectrophotometric analysis of polynitroaromatic compounds by reaction with ethylenediamine. Analytical Chemistry.
  • This compound. Chem-Impex.
  • This compound | 5228-49-9. J&K Scientific.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole. (2025). Benchchem.

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A Senior Application Scientist's Guide to the Validation of a New Analytical Method for 1-Methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a new analytical method for the quantitative determination of 1-Methyl-5-nitro-1H-indazole, a crucial process in drug development and quality control. As a Senior Application Scientist, my objective is not merely to present a protocol, but to elucidate the scientific rationale behind each step, ensuring the development of a robust, reliable, and regulatory-compliant stability-indicating method. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized framework for analytical procedure validation.[1][2][3]

Foundational Strategy: Selecting the Right Analytical Tool

The first critical decision in method development is the selection of the analytical technique. The structure of this compound—a heterocyclic aromatic compound with a polar nitro group—makes it amenable to several chromatographic techniques. The choice between them depends on the analyte's volatility, thermal stability, and the required sensitivity.[4] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and validated methods for analyzing nitroaromatic compounds.[4][5]

High-Performance Liquid Chromatography (HPLC): This is often the workhorse for pharmaceutical analysis. When coupled with an Ultraviolet (UV) detector, HPLC provides a robust method for non-volatile and thermally labile compounds like our target molecule.[4][6] The presence of the nitroaromatic chromophore in this compound suggests strong UV absorbance, making this a highly suitable detection method.

Gas Chromatography (GC): GC offers high resolution and is ideal for volatile or semi-volatile compounds.[4][7] While potentially applicable, it might require derivatization for a polar molecule like this compound to improve its volatility and thermal stability, adding complexity to the sample preparation process. Detectors like the Electron Capture Detector (ECD) are highly sensitive to nitro groups, which could be an advantage.[7][8]

For the purpose of this guide, we will focus on developing and validating a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection . This choice is predicated on its superior applicability to a broad range of pharmaceutical compounds, its robustness, and the direct analytical capability without derivatization.

Comparative Analysis of Primary Chromatographic Techniques
Parameter Reversed-Phase HPLC-UV Gas Chromatography (GC-FID/ECD) Rationale & Causality
Applicability Excellent for polar, non-volatile, and thermally sensitive compounds.Best for volatile and thermally stable compounds; may require derivatization for polar analytes.The indazole structure and nitro group suggest limited volatility, making HPLC a more direct and less harsh approach.
Selectivity High. Can be finely tuned by altering mobile phase composition, pH, and stationary phase chemistry (e.g., C18, Phenyl).Very High. Capillary columns provide excellent separation efficiency.Both offer high selectivity, but HPLC provides more variables for optimization in the liquid phase.
Sensitivity Good to Excellent. Dependent on the analyte's chromophore. The nitroaromatic structure is ideal for UV detection.Good (FID) to Excellent (ECD for nitro compounds).[7]While GC-ECD can be extremely sensitive, HPLC-UV offers sufficient sensitivity for assay and impurity testing in most pharmaceutical applications.
Sample Prep Simple dissolution in a suitable solvent is often sufficient.Can be more complex, potentially requiring derivatization to increase volatility.Simpler sample preparation reduces potential sources of error and improves throughput.
Robustness High. Methods are generally rugged and transferable between labs.High, but sensitive to injection technique and column contamination.HPLC methods are well-established and known for their reliability in routine QC environments.

The Validation Blueprint: A Stability-Indicating RP-HPLC Method

The ultimate goal of this validation is to create a stability-indicating method (SIM). A SIM is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[9][10] This is a non-negotiable requirement for regulatory submissions.[11][12]

The validation process follows a logical sequence of experiments designed to demonstrate that the analytical procedure is fit for its intended purpose.[13]

Caption: Overall workflow for analytical method development and validation.

Experimental Protocols & Acceptance Criteria

Here, we detail the core validation experiments. The causality behind each protocol is explained to provide a deeper understanding of the validation process.

Specificity: Proving Selectivity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][15] For a SIM, this is most rigorously demonstrated through forced degradation studies, where we intentionally stress the drug substance to produce potential degradation products.[9][16]

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_evaluation Evaluation for Specificity API This compound (API Sample) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analyze Stressed Samples by Proposed HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis PeakPurity Assess Peak Purity of API (Using PDA Detector) Analysis->PeakPurity Resolution Ensure Resolution (Rs > 2) between API and Degradants Analysis->Resolution

Caption: Logic of forced degradation for establishing method specificity.

Experimental Protocol:

  • Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent.[17]

  • Expose the solutions to the following stress conditions, aiming for 5-20% degradation[10][17]:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a predetermined time.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a predetermined time.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80-100°C).

    • Photolytic Degradation: Expose the solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Neutralize the acid and base-stressed samples before injection, if necessary.

  • Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a Photodiode Array (PDA) detector.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Resolution factor, Rs > 2.0) between the main analyte peak and any degradation product peaks.

  • The peak purity analysis (e.g., via PDA detector software) for the analyte peak in the stressed samples must pass, indicating no co-eluting impurities.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15][18]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • From the stock solution, prepare at least five calibration standards covering the expected range of the assay. For an assay of a drug substance, this is typically 80% to 120% of the target concentration. For impurity quantification, the range must cover from the reporting threshold up to 120% of the specification limit.[19]

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (R²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the data points should confirm a linear relationship.

Hypothetical Linearity Data:

Concentration (µg/mL)Mean Peak Area (n=3)
80798500
90901200
1001005000
1101102300
1201211000
Regression Output R² = 0.9998
Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined using recovery studies, where a known amount of pure analyte is added ("spiked") into a sample matrix (e.g., a placebo formulation) and the percentage of the analyte recovered by the method is calculated.[14][19]

Experimental Protocol:

  • Prepare a sample matrix (placebo) without the analyte.

  • Spike the placebo with the this compound reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

  • The Relative Standard Deviation (RSD) of the recovery at each level should be ≤ 2.0%.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day and inter-analyst variability), which demonstrates the method's ruggedness over time.[14]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of this compound at 100% of the target concentration from the same homogeneous batch.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Acceptance Criteria:

  • Repeatability: RSD of the six measurements should be ≤ 2.0%.

  • Intermediate Precision: The overall RSD for all measurements (e.g., 12 measurements across two days) should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[18] These are critical parameters for the analysis of impurities.

Experimental Protocol: These can be determined based on:

  • Visual Evaluation: Determining the minimum concentration at which the analyte can be reliably detected.

  • Signal-to-Noise Ratio: Analyzing samples with known low concentrations and establishing the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope: Using the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Acceptance Criteria:

  • The LOQ value must be verified by demonstrating that the method exhibits acceptable accuracy and precision at that concentration.

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[14] This provides an indication of its reliability during normal usage and is crucial for method transfer to other laboratories.

Experimental Protocol:

  • Analyze a standard sample while making small, deliberate changes to the method's parameters, one at a time.

  • Typical variations include:

    • Flow rate (e.g., ± 10%).

    • Mobile phase organic composition (e.g., ± 2%).

    • Column temperature (e.g., ± 5°C).

    • pH of the mobile phase buffer (e.g., ± 0.2 units).

  • Evaluate the effect on the results (e.g., peak area, retention time) and system suitability parameters.

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, theoretical plates) must remain within acceptable limits.

  • The changes should not significantly impact the quantitative results.

Summary of Validation Parameters

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the analyte is measured without interference.Peak purity passes; Rs > 2.0 between analyte and degradants.
Linearity To demonstrate a proportional relationship between response and concentration.R² ≥ 0.999.
Range To define the concentration interval of reliable measurement.Confirmed by linearity, accuracy, and precision data.
Accuracy To measure the closeness of the result to the true value.Mean recovery of 98.0% - 102.0%.
Precision To measure the variability of repeated measurements.RSD ≤ 2.0% for repeatability and intermediate precision.
LOD / LOQ To determine the lowest concentration that can be detected/quantified.S/N ratio ~3:1 for LOD, ~10:1 for LOQ; LOQ must be precise and accurate.
Robustness To assess the method's reliability with minor parameter changes.System suitability passes; results are not significantly affected.

Conclusion

The validation of an analytical method is a systematic and scientifically rigorous process that extends far beyond a simple checklist. It is a comprehensive evaluation that builds confidence in the quality, reliability, and consistency of analytical data.[18][20] By following the principles outlined in this guide, grounded in the authoritative ICH Q2(R2) framework, researchers can develop and validate a robust, stability-indicating HPLC method for this compound.[1] This ensures that the method is fit for its intended purpose, whether for release testing, stability studies, or quality control, ultimately safeguarding the integrity of the drug development process.

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A Comparative Analysis of the Biological Effects of Methyl-Nitroindazole Regioisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the indazole scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of substituents, such as methyl and nitro groups, can dramatically alter the pharmacological profile of these molecules. This guide provides a comprehensive comparative study of the biological effects of different regioisomers of methyl-nitroindazole, synthesizing available experimental data to illuminate the critical interplay between chemical structure and biological function. While direct, side-by-side comparative studies on all methyl-nitroindazole regioisomers are limited in the public domain, this guide draws upon extensive research on nitroindazole derivatives to provide valuable insights into their structure-activity relationships (SAR).

The Indazole Scaffold: A Versatile Pharmacophore

The indazole moiety, a bicyclic aromatic heterocycle, is a cornerstone in the design of therapeutic agents due to its ability to mimic purine bases and interact with a wide array of biological targets. Its derivatives have demonstrated a remarkable spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects. The introduction of a methyl group can enhance lipophilicity and metabolic stability, while the strongly electron-withdrawing nitro group can profoundly influence the molecule's electronic properties, binding interactions, and even its mechanism of action, particularly in antiparasitic and anticancer applications where bioreduction can lead to cytotoxic reactive nitrogen species.

The position of the nitro group on the indazole ring is a critical determinant of biological activity, giving rise to distinct pharmacological profiles for each regioisomer. This guide will focus on the most studied regioisomers: 5-nitroindazole, 6-nitroindazole, and 7-nitroindazole, and their methylated derivatives, to provide a comparative analysis of their biological effects.

Comparative Biological Activities of Nitroindazole Regioisomers

The therapeutic potential of nitroindazole derivatives spans multiple domains, with the position of the nitro group often dictating the primary biological activity.

Anticancer and Kinase Inhibition Activity

The indazole scaffold is a prominent feature in many kinase inhibitors developed for cancer therapy. These compounds often target critical signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and PI3K/Akt/mTOR pathways.[1]

Derivatives of 5-nitroindazole have shown notable anticancer activity. For instance, certain 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have demonstrated substantial anticancer activity against A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) cell lines, with IC50 values comparable to established drugs like Pazopanib and Doxorubicin.[2]

6-Nitroindazole derivatives have also exhibited promising antiproliferative effects. Novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have shown significant activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the range of 5–15 μM.[3] This highlights the 6-nitro substitution as a key contributor to cytotoxicity. Furthermore, 3-Methyl-6-nitro-1H-indazole is a crucial intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor targeting VEGFR and PDGFR.[1]

While specific anticancer data for 7-nitroindazole derivatives is less prevalent in the reviewed literature, its primary role as a nitric oxide synthase inhibitor suggests a different therapeutic focus.

Table 1: Comparative Anticancer Activity of Nitroindazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivativesA549 (Lung)1.15 ± 0.08[2]
MCF7 (Breast)1.32 ± 0.09[2]
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivativesNCI-H460 (Lung)5 - 15[3]
Antiparasitic Activity

Nitroheterocyclic compounds are a mainstay in the treatment of parasitic diseases, with their mechanism of action often involving the enzymatic reduction of the nitro group to generate cytotoxic radicals within the parasite.

5-Nitroindazole derivatives have been extensively studied for their activity against Trypanosoma cruzi, the causative agent of Chagas disease.[4] The trypanocidal activity is linked to the generation of oxidative stress.[4] The position of substituents on the 5-nitroindazole ring significantly impacts their efficacy.

Derivatives of 6-nitroindazole have also been investigated for their antiparasitic properties. For example, the introduction of a chloro group at the 3-position of 6-nitroindazole was found to be important for its antileishmanial activity.[3]

Nitric Oxide Synthase (NOS) Inhibition and Neurological Effects

Nitric oxide (NO) is a crucial signaling molecule in the nervous system, and its production is catalyzed by nitric oxide synthase (NOS). Inhibitors of NOS are valuable tools for studying the role of NO in various physiological and pathological processes.

7-Nitroindazole (7-NI) is a widely recognized and potent inhibitor of the neuronal isoform of NOS (nNOS).[5] This selectivity for nNOS over the endothelial isoform (eNOS) makes it a valuable research tool, as it can modulate neuronal NO signaling without causing significant cardiovascular side effects like hypertension, which is often observed with non-selective NOS inhibitors.[6]

The biological effects of 7-NI are diverse and primarily linked to its nNOS inhibition:

  • Anxiolytic-like properties: 7-NI has demonstrated anxiolytic effects in various animal models of anxiety.[5]

  • Attenuation of opioid withdrawal: It has been shown to reduce some signs of morphine withdrawal in rats.[6]

  • Cardiovascular effects: Unlike non-selective NOS inhibitors such as L-NAME, 7-NI does not typically increase blood pressure.[6][7]

The distinct pharmacological profile of 7-NI underscores the importance of the nitro group's position in directing the biological activity towards specific molecular targets.

Structure-Activity Relationship (SAR) Insights

The available data, while not always directly comparing methylated isomers, provides valuable insights into the structure-activity relationships of nitroindazoles:

  • Position of the Nitro Group: This is a critical determinant of the primary biological activity. A 5- or 6-nitro substitution appears to be more favorable for anticancer and antiparasitic activities, likely due to the electronic effects on the indazole ring and the potential for bioreduction. In contrast, a 7-nitro substitution confers potent and selective nNOS inhibitory activity.

  • Other Substituents: The nature and position of other functional groups on the indazole ring can fine-tune the potency and selectivity of the compound. For instance, the addition of a chloro group at the 3-position of 6-nitroindazole enhances its antileishmanial activity.[3] The regiochemistry of amide linkers in indazole-3-carboxamides is also crucial for their activity as calcium-release activated calcium (CRAC) channel blockers.[8][9]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key assays are provided below.

In Vitro Antiproliferative MTT Assay

This assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plates incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add test compounds at various concentrations incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read_absorbance Measure absorbance at 492 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 Enzyme_Inhibition_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Product Detection and Analysis prepare_reagents Prepare enzyme, substrate, and inhibitor solutions mix_components Mix enzyme and inhibitor in assay buffer prepare_reagents->mix_components preincubate Pre-incubate mix_components->preincubate initiate_reaction Initiate reaction by adding substrate preincubate->initiate_reaction incubate_reaction Incubate at optimal temperature initiate_reaction->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction measure_product Measure product formation (e.g., spectrophotometrically) stop_reaction->measure_product calculate_inhibition Calculate percent inhibition and IC50 measure_product->calculate_inhibition

Caption: General workflow for an enzyme inhibition assay.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a microplate well), combine the purified enzyme, assay buffer, and any necessary cofactors.

  • Inhibitor Addition: Add the methyl-nitroindazole regioisomers at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period to facilitate binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined time.

  • Reaction Termination: Stop the reaction using a suitable method (e.g., adding a quenching agent or denaturing the enzyme).

  • Product Quantification: Measure the amount of product formed using an appropriate detection method (e.g., spectrophotometry, fluorometry, or chromatography).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value. [10][11][12][13]

Mechanistic Insights and Signaling Pathways

The biological effects of methyl-nitroindazole regioisomers are mediated through their interaction with specific cellular targets and modulation of key signaling pathways.

Kinase Inhibition and Anticancer Effects

Many indazole-based anticancer agents function as ATP-competitive kinase inhibitors. By binding to the ATP-binding pocket of kinases such as VEGFR, they block the downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

Signaling Pathway Diagram:

Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK PI3K PI3K RTK->PI3K Indazole Methyl-Nitroindazole (e.g., 5- or 6-substituted) Indazole->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Inhibition of RTK signaling by methyl-nitroindazoles.

nNOS Inhibition and Neuromodulation by 7-Nitroindazole

7-Nitroindazole selectively inhibits nNOS, thereby reducing the production of nitric oxide in neurons. This can have significant downstream effects on neurotransmission and neuronal signaling.

Signaling Pathway Diagram:

nNOS_Inhibition_Pathway L_Arginine L-Arginine nNOS Neuronal Nitric Oxide Synthase (nNOS) L_Arginine->nNOS Substrate NO Nitric Oxide (NO) nNOS->NO Production Seven_NI 7-Nitroindazole Seven_NI->nNOS Inhibition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Production Neuromodulation Neuromodulation (e.g., reduced anxiety) cGMP->Neuromodulation

Caption: Mechanism of neuromodulation by 7-nitroindazole via nNOS inhibition.

Conclusion and Future Directions

The regioisomeric placement of a nitro group on the methyl-indazole scaffold is a powerful strategy for tuning biological activity. The available evidence strongly suggests that 5- and 6-nitroindazoles are promising candidates for the development of anticancer and antiparasitic agents, while 7-nitroindazoles are valuable as selective nNOS inhibitors for neurological research.

However, the lack of direct comparative studies on the methylated regioisomers represents a significant knowledge gap. Future research should focus on the systematic synthesis and parallel biological evaluation of a complete series of methyl-nitroindazole regioisomers (4-, 5-, 6-, and 7-nitro). Such studies, employing standardized assays, would provide definitive data on the influence of the nitro group's position and pave the way for the rational design of more potent and selective therapeutic agents.

References

  • potent 5-nitroindazole deriv
  • Theoretical study of alkyl nitroindazole and aryl acetonitrile derivatives to predict the reactivity and selectivity of. Journal of Materials and Environmental Science. [Link]
  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. [Link]
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]
  • Different effects of 7-nitroindazole and L-NAME administered both individually and together on the cardiovascular system of the r
  • Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal. PubMed. [Link]
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
  • 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in explor
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. NIH. [Link]
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
  • Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl). Synergy Publishers. [Link]
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  • Molecular Hybrid Design, Synthesis, In Vitro Cytotoxicity, In Silico ADME and Molecular Docking Studies of New Benzoate Ester-Linked Arylsulfonyl Hydrazones. PMC - NIH. [Link]
  • Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. PMC - NIH. [Link]
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A Head-to-Head Comparison of 1-Methyl-5-nitro-1H-indazole and 1-Methyl-6-nitro-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents. The strategic placement of substituents on this bicyclic heteroaromatic system can profoundly influence its physicochemical properties, reactivity, and biological activity. This guide provides an in-depth, head-to-head comparison of two positional isomers: 1-Methyl-5-nitro-1H-indazole and 1-Methyl-6-nitro-1H-indazole. By synthesizing available experimental data and established chemical principles, we aim to equip researchers with the critical insights necessary for informed decision-making in synthetic strategy and drug discovery endeavors.

Synthesis: A Tale of Two Methylations

The preparation of this compound and its 6-nitro counterpart is most commonly achieved through the N-methylation of the corresponding 5-nitro-1H-indazole and 6-nitro-1H-indazole precursors. The regioselectivity of this methylation is a critical consideration, with the outcome being highly dependent on the reaction conditions.

A study on the methylation of nitroindazoles revealed that under neutral conditions, 5-nitroindazole predominantly yields the 1-methyl derivative.[1] Conversely, the methylation of 6-nitroindazole under acidic conditions favors the formation of the 1-methyl isomer.[1] This differential reactivity provides a strategic handle for the selective synthesis of each isomer.

Experimental Protocol: Methylation of Nitroindazoles

The following protocols are representative methods for the synthesis of the title compounds.

Protocol 1: Synthesis of this compound (under neutral conditions)

  • Dissolution: Dissolve 5-nitro-1H-indazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir for 30 minutes at room temperature.

  • Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the suspension.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-Methyl-6-nitro-1H-indazole (under acidic conditions)

  • Suspension: Suspend 6-nitro-1H-indazole (1.0 eq) in a suitable solvent such as toluene.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

  • Methylating Agent: Add a methylating agent like dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Synthesis_Workflow cluster_5_nitro This compound Synthesis cluster_6_nitro 1-Methyl-6-nitro-1H-indazole Synthesis 5-Nitro-1H-indazole 5-Nitro-1H-indazole Reaction_Vessel_5 DMF, K2CO3 5-Nitro-1H-indazole->Reaction_Vessel_5 dissolve Methyl_Iodide CH3I Reaction_Vessel_5->Methyl_Iodide add dropwise Purification_5 Column Chromatography Methyl_Iodide->Purification_5 after work-up Product_5 This compound Purification_5->Product_5 6-Nitro-1H-indazole 6-Nitro-1H-indazole Reaction_Vessel_6 Toluene, H2SO4 (cat.) 6-Nitro-1H-indazole->Reaction_Vessel_6 suspend Dimethyl_Sulfate (CH3)2SO4 Reaction_Vessel_6->Dimethyl_Sulfate add Purification_6 Column Chromatography Dimethyl_Sulfate->Purification_6 after work-up Product_6 1-Methyl-6-nitro-1H-indazole Purification_6->Product_6

Fig. 1: Comparative synthesis workflows. (Within 100 characters)

Physicochemical Properties: A Subtle Distinction

The positional difference of the nitro group imparts subtle yet distinct physicochemical properties to the two isomers. These properties, summarized in Table 1, are crucial for predicting their behavior in various solvent systems and their potential for forming intermolecular interactions.

PropertyThis compound1-Methyl-6-nitro-1H-indazole
Molecular Formula C₈H₇N₃O₂C₈H₇N₃O₂
Molecular Weight 177.16 g/mol 177.16 g/mol
CAS Number 5228-49-96850-23-3
XLogP3 1.81.8
Appearance Yellow solid (predicted)Yellow solid

Table 1: Physicochemical Properties of this compound and 1-Methyl-6-nitro-1H-indazole. (Data sourced from PubChem)

Spectroscopic Analysis: Fingerprinting the Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide the definitive means to distinguish between these two isomers. The electronic environment of the protons and carbons in the indazole ring is uniquely influenced by the position of the electron-withdrawing nitro group.

¹H and ¹³C NMR Spectroscopy
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound 4.1 (s, 3H, N-CH₃), 7.7-8.5 (m, 4H, Ar-H)Data not fully available, but characteristic shifts for the nitro-bearing carbon and other aromatic carbons are expected.
1-Methyl-6-nitro-1H-indazole 4.2 (s, 3H, N-CH₃), 7.7-8.6 (m, 4H, Ar-H)Data not fully available, but distinct shifts compared to the 5-nitro isomer are expected due to the different electronic environment.

Table 2: Summary of NMR Data. (Data compiled from various sources)

Infrared (IR) Spectroscopy

The IR spectra of both compounds will be dominated by characteristic absorbances for the nitro group (typically two strong bands around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively) and C-H and C=C stretching of the aromatic system. Subtle shifts in the positions and intensities of these bands can be used for differentiation.

Reactivity: The Influence of the Nitro Group Position

The electron-withdrawing nature of the nitro group significantly impacts the reactivity of the indazole ring. While direct comparative studies on this compound and its 6-nitro isomer are scarce, insights can be gleaned from studies on related nitroindazole derivatives.

A comparative analysis of the reactivity of 5-nitro- and 6-nitro-1H-indazole-3-carbaldehyde suggests that the 5-nitro isomer is more reactive towards nucleophiles.[1] This is attributed to the more effective delocalization of the electron-withdrawing effect of the nitro group from the 5-position, leading to a more electrophilic reaction center.[1] By analogy, it can be postulated that the 5-nitro group in this compound exerts a stronger electron-withdrawing effect on the pyrazole part of the ring system compared to the 6-nitro isomer.

Reactivity_Comparison 5-Nitro_Isomer This compound Reactivity_5 Higher Electron Withdrawal (Predicted) 5-Nitro_Isomer->Reactivity_5 6-Nitro_Isomer 1-Methyl-6-nitro-1H-indazole Reactivity_6 Lower Electron Withdrawal (Predicted) 6-Nitro_Isomer->Reactivity_6 Outcome Differential Reactivity Profile Reactivity_5->Outcome Reactivity_6->Outcome

Fig. 2: Predicted reactivity comparison. (Within 100 characters)

Biological Activity: A Comparative Outlook

Nitroindazoles are a well-established class of compounds with a broad range of biological activities, including anticancer, antiparasitic, and anti-inflammatory properties. The position of the nitro group is a critical determinant of their pharmacological profile.

While direct head-to-head biological studies on this compound and 1-methyl-6-nitro-1H-indazole are not extensively reported, a comparative analysis of their respective parent scaffolds and related derivatives provides valuable insights.

  • Antiparasitic Activity: Derivatives of both 5-nitroindazole and 6-nitroindazole have shown promising activity against various parasites, including Leishmania and Trypanosoma cruzi.[2] The mechanism of action is often linked to the bioreduction of the nitro group to cytotoxic radical species within the parasite. The electronic differences between the 5- and 6-nitro isomers could influence the reduction potential and, consequently, the antiparasitic efficacy.

  • Anticancer Activity: The indazole scaffold is a key component of several kinase inhibitors used in cancer therapy. For instance, 3-methyl-6-nitro-1H-indazole is a known intermediate in the synthesis of Pazopanib, a VEGFR inhibitor.[3] Derivatives of 5-nitroindazole have also been investigated for their antitumor properties. The differential electronic and steric properties of the 5- and 6-nitro isomers would likely lead to distinct structure-activity relationships when incorporated into larger, more complex molecules targeting specific protein kinases.

Proposed Experimental Protocol: Comparative In Vitro Cytotoxicity Assay

To directly compare the biological activity of these two isomers, a standardized in vitro cytotoxicity assay against a panel of cancer cell lines is recommended.

  • Cell Culture: Culture selected human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in appropriate media and conditions.

  • Compound Treatment: Seed cells in 96-well plates and, after 24 hours, treat with a serial dilution of this compound and 1-methyl-6-nitro-1H-indazole.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound against each cell line to quantitatively compare their cytotoxic potency.

Conclusion

This compound and 1-Methyl-6-nitro-1H-indazole, while constitutionally similar, exhibit subtle yet significant differences in their synthesis, spectroscopic properties, and predicted reactivity. The position of the nitro group at either the 5- or 6-position of the indazole ring system dictates the electronic distribution and, consequently, the chemical and biological behavior of these molecules.

This guide provides a foundational framework for researchers working with these important building blocks. The detailed protocols and comparative analysis herein are intended to facilitate the rational design and synthesis of novel indazole-based compounds with tailored properties for applications in drug discovery and materials science. Further head-to-head experimental studies are warranted to fully elucidate the comparative biological profiles of these two intriguing isomers.

References

  • Elguero, J., Fruchier, A., & Jacquier, R. (1966). Recherches dans la série des indazoles. VI.—Méthylation des nitro-indazoles. Bulletin de la Société Chimique de France, 2075-2084.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-Methyl-6-nitro-1H-indazole. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). 1-methyl-6-nitro-1H-indazole. John Wiley & Sons, Inc.
  • Vega, M. C., Rolón, M., Montero-Torres, A., et al. (2012). Synthesis, biological evaluation and chemometric analysis of indazole derivatives against Leishmania braziliensis. Bioorganic & Medicinal Chemistry, 20(13), 4133-4141.

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Assessing the Reproducibility of 1-Methyl-5-nitro-1H-indazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-nitro-1H-indazole is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. The reliable and reproducible synthesis of this intermediate is therefore of paramount importance for drug discovery and development pipelines. This guide provides a comprehensive assessment of the common synthetic routes to this compound, with a focus on reproducibility, yield, and regioselectivity. We will delve into the mechanistic underpinnings of the key synthetic step – the N-methylation of 5-nitro-1H-indazole – and provide detailed experimental protocols to enable researchers to make informed decisions for their synthetic campaigns.

The Challenge of Regioselectivity in Indazole Alkylation

The direct alkylation of indazoles, including 5-nitro-1H-indazole, presents a significant challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2) in the pyrazole ring. This can lead to the formation of a mixture of two regioisomers: the desired 1-alkyl-1H-indazole and the undesired 2-alkyl-2H-indazole. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.

From a thermodynamic standpoint, the 1-substituted indazole is generally the more stable isomer. Therefore, reaction conditions that allow for equilibration will favor the formation of the 1-alkyl product. Conversely, kinetically controlled conditions may lead to a higher proportion of the 2-alkyl isomer. For the synthesis of this compound, achieving high regioselectivity for the N1 position is the primary goal to ensure a reproducible and efficient process.

Comparative Analysis of Synthesis Protocols

The most common and direct approach to synthesizing this compound is the N-methylation of commercially available 5-nitro-1H-indazole. The key variables in this transformation are the base and the methylating agent. Below, we compare two prevalent methods.

MethodMethylating AgentBaseSolventTypical Reported Yield (N1-isomer)Key Considerations
Method A Methyl Iodide (CH₃I)Sodium Hydride (NaH)Tetrahydrofuran (THF)Good to ExcellentRequires anhydrous conditions and careful handling of sodium hydride. Generally provides high N1-selectivity.
Method B Dimethyl Sulfate ((CH₃)₂SO₄)Potassium Carbonate (K₂CO₃)Acetone/DMFModerate to GoodDimethyl sulfate is highly toxic and must be handled with extreme caution. May result in a mixture of isomers requiring careful purification.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH) in THF (Method A): Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the indazole, forming the sodium salt. In an aprotic solvent like THF, this salt exists as an ion pair. The steric hindrance around the N2 position, created by the proximity of the benzene ring, favors the electrophilic attack of methyl iodide at the more accessible N1 position. This leads to a thermodynamically controlled reaction, yielding a higher proportion of the desired 1-methyl isomer.

  • Potassium Carbonate (K₂CO₃) in Acetone/DMF (Method B): Potassium carbonate is a weaker base than sodium hydride. In a polar aprotic solvent like DMF, the equilibrium between the N1 and N2 anions is more dynamic. While still favoring the N1 position, the potential for N2 methylation is higher compared to the sodium hydride method, leading to a mixture of regioisomers. The choice of solvent can also influence the reactivity and selectivity.

Experimental Protocols

Method A: N-Methylation using Methyl Iodide and Sodium Hydride

This protocol is designed to favor the formation of the thermodynamically more stable this compound.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound via Method A.

Step-by-Step Procedure:

  • To a stirred solution of 5-nitro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium salt of the indazole is usually indicated by a change in the appearance of the reaction mixture.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Method B: N-Methylation using Dimethyl Sulfate and Potassium Carbonate

This protocol offers an alternative to the use of sodium hydride but may require more careful purification to isolate the desired isomer.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound via Method B.

Step-by-Step Procedure:

  • To a stirred suspension of 5-nitro-1H-indazole (1.0 eq) and potassium carbonate (2.0 eq) in acetone or N,N-dimethylformamide (DMF), add dimethyl sulfate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to separate the 1-methyl and 2-methyl isomers.

Reproducibility and Purification Challenges

The key to reproducible synthesis of this compound lies in the stringent control of reaction conditions to maximize the formation of the N1-isomer.

  • Moisture: The use of sodium hydride (Method A) necessitates strictly anhydrous conditions. Any moisture will quench the base and lead to lower yields and incomplete reaction.

  • Temperature Control: Careful temperature control during the addition of reagents is crucial to manage the exothermicity of the reaction and prevent side reactions.

  • Isomer Separation: In cases where a mixture of N1 and N2 isomers is formed (more likely in Method B), their separation can be challenging due to their similar polarities. Column chromatography with a carefully chosen eluent system is often required. The two isomers can typically be distinguished by their ¹H NMR spectra, where the chemical shift of the N-methyl protons will differ.

Conclusion

The synthesis of this compound is most reproducibly achieved through the N-methylation of 5-nitro-1H-indazole under thermodynamically controlled conditions. The use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF with methyl iodide as the methylating agent (Method A) generally provides the highest regioselectivity for the desired N1-isomer. While alternative methods using weaker bases and different methylating agents exist, they often lead to mixtures of regioisomers, complicating purification and reducing the overall reproducible yield of the target compound. For researchers requiring a reliable and scalable synthesis of this compound, Method A represents the more robust and self-validating approach. Careful execution of the experimental protocol and diligent purification are essential to obtain the product with high purity.

References

  • A detailed protocol for the N-alkylation of indazoles using sodium hydride can be found in various organic synthesis literature.
  • The use of dimethyl sulfate for the methylation of N-heterocycles is a classic method, though its toxicity necessitates stringent safety precautions. Protocols can be found in standard organic chemistry textbooks and publications focusing on heterocyclic chemistry.
  • Discussions on the regioselectivity of indazole alkylation can be found in advanced organic chemistry texts and review articles on the synthesis of indazole derivatives. The thermodynamic and kinetic control of such reactions is a key concept.
  • Characterization data for this compound can be found in chemical supplier catalogs and chemical databases such as PubChem and the Chemical Abstracts Service (CAS).
  • General procedures for the synthesis of 5-nitro-1H-indazole, the starting material, are well-established and can be found in resources like Organic Syntheses.[1]

Safety Operating Guide

Proper Disposal of 1-Methyl-5-nitro-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1-Methyl-5-nitro-1H-indazole, a compound frequently utilized in pharmaceutical development and agricultural chemistry.[1] Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information presented herein is intended for researchers, scientists, and drug development professionals trained in handling hazardous chemicals.

Understanding the Hazard Profile

This compound is classified as acutely toxic if swallowed.[2] While comprehensive toxicological data is not widely available, its structure, containing a nitro group attached to a heterocyclic aromatic system, suggests that it should be handled as a hazardous substance. Nitroaromatic compounds, as a class, are known for their potential toxicity and environmental persistence.[3][4][5]

The thermal decomposition of similar nitro-containing heterocyclic compounds, such as 4-nitroimidazole, has been shown to begin with the cleavage of the C-NO2 bond at temperatures between 185–210 °C, releasing nitrogen dioxide (NO2), carbon dioxide (CO2), and carbon monoxide (CO).[6] This underscores the importance of avoiding uncontrolled heating or incineration.

Table 1: Key Safety and Hazard Information for this compound

PropertyInformationSource
CAS Number 5228-49-9[2]
Hazard Classification Acute Toxicity 4, Oral[2]
Signal Word Warning[2]
Hazard Statement H302: Harmful if swallowed[2]
Molecular Formula C8H7N3O2
Storage Class 11 - Combustible Solids[2]

Disposal Decision Workflow

The appropriate disposal method for this compound depends on the quantity of waste and the available facilities. The following diagram illustrates the decision-making process.

DisposalWorkflow Start Waste this compound Decision1 Quantity of Waste? Start->Decision1 Small_Scale Small Laboratory Scale (< 100 g) Decision1->Small_Scale < 100 g Large_Scale Large Scale / Bulk (> 100 g) Decision1->Large_Scale >= 100 g Incineration High-Temperature Hazardous Waste Incineration Small_Scale->Incineration Licensed_Disposal Licensed Hazardous Waste Disposal Service Large_Scale->Licensed_Disposal End Disposed Incineration->End Licensed_Disposal->End

Caption: Disposal decision workflow for this compound.

On-Site Disposal Protocol: High-Temperature Incineration (For Small Laboratory Quantities)

For small quantities of this compound, on-site incineration in a certified hazardous waste incinerator is the preferred method of disposal. This ensures the complete destruction of the compound.

Causality: High temperatures are necessary to break the stable aromatic ring and the nitro group, converting the compound into less harmful gaseous products like CO2, N2, and water vapor.[7][8] Inadequate temperatures can lead to the formation of toxic byproducts.

Experimental Protocol:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containerization: Ensure the waste is in a properly labeled, sealed, and compatible container.

  • Incinerator Specifications: The incinerator must be capable of maintaining a temperature of at least 850°C to 1200°C with a residence time of at least 2 seconds to ensure complete combustion.[2][9] For compounds containing more than 1% halogenated organic substances, a temperature of at least 1100°C is required.[10]

  • Operation: Introduce the waste into the incinerator according to the manufacturer's instructions. Do not overload the incinerator.

  • Emission Control: The incinerator must be equipped with an afterburner and an appropriate air pollution control system to scrub acid gases and remove particulate matter.[7]

  • Ash Disposal: The resulting ash must be tested for hazardous characteristics before being disposed of in a landfill.

Table 2: Recommended Incineration Parameters

ParameterRecommended ValueRationale
Primary Combustion Temperature 850°C - 1200°CEnsures complete destruction of the organic molecule.[2][9]
Secondary Combustion (Afterburner) Temperature > 1100°CDestroys any remaining volatile organic compounds.
Residence Time ≥ 2 secondsProvides sufficient time for complete combustion of gaseous byproducts.[7]
Excess Air 50 - 150%Ensures complete oxidation and minimizes the formation of products of incomplete combustion.

Off-Site Disposal Protocol: Licensed Hazardous Waste Disposal Service (For Large Quantities)

For larger quantities of this compound, or if a suitable on-site incinerator is not available, a licensed hazardous waste disposal service must be used.

Causality: This ensures that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations, minimizing liability and environmental impact.

Step-by-Step Methodology:

  • Waste Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed. Incompatible chemicals can lead to dangerous reactions.

  • Labeling:

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Acutely Toxic").

  • Storage:

    • Store the sealed container in a designated and secure hazardous waste accumulation area.

    • Ensure the storage area is well-ventilated and away from heat sources or incompatible materials.

  • Engaging a Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal contractor.

    • Provide the contractor with a copy of the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Complete all required hazardous waste manifests and paperwork provided by the EHS office and the disposal contractor. Maintain copies for your records.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Protocol for a Small Spill (in a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Label and dispose of the waste container following the procedures outlined in Section 4.

Protocol for a Large Spill (or a spill outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Notify: Contact your institution's emergency response team and EHS office immediately. Provide them with details of the spilled substance and the location.

  • Do Not Attempt to Clean Up: Allow trained emergency responders to handle the cleanup.

In-Lab Neutralization (Not Recommended without a Validated Protocol)

While chemical neutralization can be a viable disposal method for some hazardous wastes, there is no established and validated protocol for the in-lab neutralization of this compound. The reduction of the nitro group can be complex and may produce other hazardous intermediates.[3]

Do not attempt to neutralize this compound with strong acids, bases, or reducing agents without a thoroughly researched and validated procedure approved by your institution's EHS office.

References

  • Trapido, M., et al. (2003). Degradation of nitroaromatics with the Fenton reagent. Oil Shale, 20(1), 79-88.
  • ResearchGate. (2025).
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (n.d.).
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.
  • Basel Convention. (n.d.).
  • North Industrial Chemicals. (2023). How to Neutralize Nitric Acid: A Step-by-Step Safety Guide.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Bionics Scientific. (n.d.).
  • Parales, R. E., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(4), 681-717.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • J&K Scientific. (n.d.). This compound.
  • Zero Waste Europe. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Russian Chemical Bulletin. (2006). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study.
  • Nature. (2023).
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • ResearchGate. (2022). Thermal Decomposition of 3-Nitro-1,2,4-Triazole-5- One (NTO)
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • Journal of the Japan Explosives Society. (2018). Thermal decomposition behavior of nitrocellulose mixed with acid solutions.
  • MDPI. (n.d.). Special Issue : Nitrogen Containing Scaffolds in Medicinal Chemistry 2023.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 1-Methyl-5-nitro-1H-indazole (CAS No. 5228-49-9). The focus is on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to ensure personnel safety and maintain experimental integrity. The procedures outlined are grounded in established safety standards and an understanding of the material's inherent risks.

Hazard Assessment: Understanding the Risk Profile

This compound is a solid organic compound. A thorough risk assessment is the foundational step before any handling procedure. The primary documented hazard is acute oral toxicity.[1] However, due to its nature as a solid powder and its classification as a nitro compound, potential for respiratory and skin irritation through dust generation must be proactively managed.[1][2]

Table 1: Hazard Profile for this compound

Hazard Classification GHS Category Hazard Statement Source
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [1]

| Pictogram | GHS07 | Warning | |

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This statement from safety literature underscores the necessity of treating the compound with caution and implementing a robust PPE strategy, as unknown hazards may exist.

Core PPE Requirements: A Multi-Layered Defense

A multi-layered approach to PPE is mandatory when handling this compound.[2] The selection of specific equipment must be aligned with the scale of the procedure and the potential for exposure.

Eye and Face Protection
  • Mandatory: At a minimum, chemical safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards must be worn for all operations.[1][3]

  • Recommended for Splash/Dust Risk: When handling larger quantities or if there is a significant risk of dust generation or splashing (e.g., during transfer or dissolution), a face shield should be worn in addition to safety goggles.[4] Standard eyeglasses do not offer adequate protection.[4]

Causality: The primary function is to protect the eyes from accidental splashes or contact with airborne dust particles, which could cause irritation or be absorbed.

Hand Protection
  • Selection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact and splash protection. Always inspect gloves for tears or punctures before use.[1]

  • Technique: Use proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[1] For extended procedures, consider double-gloving.

  • Disposal: Dispose of contaminated gloves immediately after use in accordance with laboratory and local regulations.[1] Do not reuse disposable gloves. Following removal, wash hands thoroughly with soap and water.[1]

Causality: Gloves provide the most direct barrier against dermal exposure. Aromatic nitro compounds can sometimes be absorbed through the skin, making consistent and correct glove use a critical control measure.[2]

Body Protection
  • Standard Operations: A clean, buttoned laboratory coat is the minimum requirement to protect against minor spills and contamination of personal clothing.

  • High-Risk Operations: For procedures involving larger quantities or a high likelihood of dust generation, a complete chemical-protective suit or coveralls may be necessary. The specific type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

Causality: Body protection prevents the contamination of skin and personal clothing, which could otherwise lead to prolonged, unnoticed exposure.

Respiratory Protection

The need for respiratory protection is dictated by the ventilation controls in place and the dustiness of the material. All handling of the solid compound should ideally occur within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[5][6]

  • For Nuisance Dust: If engineering controls are insufficient to keep dust levels minimal, a particle respirator (e.g., N95/P1 or FFP2) should be used.[1]

  • For Higher-Level Protection: In situations with significant aerosolization potential or during spill cleanup, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended to provide protection against organic vapors and particulates.[1]

  • Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA standards.[4]

Causality: Inhalation is a primary route of exposure for powdered chemicals.[2] A respirator prevents airborne particles from entering the respiratory tract, mitigating the risk of systemic toxicity or irritation.

Operational Protocols: Ensuring Procedural Safety

Step-by-Step PPE Donning Sequence
  • Hand Hygiene: Start with clean, dry hands.

  • Body Protection: Don laboratory coat or coveralls.

  • Respiratory Protection: If required, put on and seal-check the respirator.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Hand Protection: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step-by-Step PPE Doffing Sequence

This sequence is critical to prevent cross-contamination from the "dirty" PPE to your skin or the work environment.

  • Gloves: Remove the first glove by grasping the cuff and peeling it off inside-out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of them immediately in the designated waste container.

  • Hand Hygiene: Wash hands or use an appropriate sanitizer.

  • Face/Eye Protection: Remove the face shield or goggles from the back of the head. Avoid touching the front surface.

  • Body Protection: Unbutton the lab coat and remove it by folding it in on itself, keeping the contaminated outer surface away from your body.

  • Respiratory Protection: Remove the respirator from the back.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action Start Start: Plan to Handle This compound Risk Assess Task: - Quantity (mg vs. g) - Dust Potential (weighing vs. transfer) - Ventilation (hood vs. benchtop) Start->Risk BasePPE Baseline PPE: - Nitrile Gloves - Safety Glasses (side shields) - Lab Coat Risk->BasePPE All Tasks AddGoggles Upgrade to Safety Goggles Risk->AddGoggles High Splash/Dust Potential AddRespirator Add Respirator (N95 or higher) Risk->AddRespirator Poor Ventilation or High Dust Generation Proceed Proceed with Task BasePPE->Proceed AddFaceShield Add Face Shield AddGoggles->AddFaceShield Significant Splash Risk AddGoggles->Proceed AddFaceShield->Proceed AddRespirator->Proceed

Caption: PPE selection workflow based on task-specific risk assessment.

Disposal and Decontamination Plan

Proper disposal of contaminated materials is paramount to prevent secondary exposure and environmental contamination.

  • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated items should be placed in a suitable, sealed container labeled as hazardous waste for disposal.[1]

  • Empty Chemical Containers: Thoroughly empty the container. The first rinse with a suitable solvent must be collected and disposed of as hazardous chemical waste.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting the first three rinses is best practice for compounds with unknown toxicological profiles.[7]

  • Surplus Chemicals: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Never dispose of this chemical down the drain or in the regular trash.[7]

Emergency Procedures

In the event of an exposure, immediate action is required.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water. Consult a physician.[1][5]

  • Eye Contact: Rinse cautiously with plenty of water for several minutes. If present, remove contact lenses if easy to do. Continue rinsing and consult an ophthalmologist.[5]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Always have the Safety Data Sheet (SDS) readily available to show to attending medical personnel.[1][5]

References

  • Apollo Scientific. (2022).
  • BenchChem. (2025). Personal protective equipment for working with nitrovinyl compounds.
  • Central Drug House (P) Ltd.
  • Sigma-Aldrich. This compound AldrichCPR.
  • DuPont. (2022). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube.
  • Sigma-Aldrich. (2025).
  • LookChem.
  • Fisher Scientific. (2025).
  • PubChem. This compound.
  • PubChem. 5-Nitroindazole.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • ChemicalBook. (2025). 1-[(3-Fluorophenyl)
  • Apollo Scientific. (2023).
  • Australian Government Department of Health. (2022).
  • National Depression Hotline. What Safety Gear Is Used for Nitrous Oxide Work?.
  • Sutton, P. M., & Allwood, P. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. 5-Nitro-1H-indazole.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • ChemicalBook. 7-Bromo-1-methyl-5-nitro-1H-indazole.
  • BLD Pharm. 5228-49-9|this compound.
  • Fisher Scientific. (2025).
  • British Pharmacopoeia Commission. (2023).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.